molecular formula C9H6BrNO2 B1523576 5-Bromo-1H-indole-7-carboxylic acid CAS No. 860624-90-4

5-Bromo-1H-indole-7-carboxylic acid

Cat. No.: B1523576
CAS No.: 860624-90-4
M. Wt: 240.05 g/mol
InChI Key: VZYDZTIPNOBVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYDZTIPNOBVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694595
Record name 5-Bromo-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860624-90-4
Record name 5-Bromo-1H-indole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indole-7-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its substituted indole scaffold is a key component in the development of various therapeutic agents, particularly in oncology. The strategic placement of the bromine atom and the carboxylic acid group on the indole ring provides versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, detailing the underlying chemical principles and offering practical, step-by-step protocols.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions. The most prominent methods include:

  • Directed Ortho-Metalation (DoM) of a Pre-functionalized Indole: This strategy leverages a directing group on the indole nitrogen to achieve regioselective lithiation at the C7 position, followed by quenching with an electrophilic bromine source.

  • Construction of the Indole Ring via Fischer Indole Synthesis: This classical approach involves the cyclization of a suitably substituted phenylhydrazone to form the indole core.

  • Late-Stage Functionalization of an Indole-7-carboxylic Acid Derivative: This involves the direct bromination of a pre-existing indole-7-carboxylic acid scaffold.

This guide will focus on a multi-step synthesis that combines elements of indole ring construction and subsequent functionalization, a common and adaptable approach in medicinal chemistry.

Visualizing the General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, highlighting the key transformations.

G Start Starting Material (e.g., Substituted Aniline) Indole_Formation Indole Ring Construction (e.g., Fischer Synthesis) Start->Indole_Formation Protection N-Protection Indole_Formation->Protection Bromination Regioselective Bromination Protection->Bromination Carboxylation Introduction of Carboxylic Acid at C7 Bromination->Carboxylation Deprotection N-Deprotection Carboxylation->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Part 1: Synthesis of the Indole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone.[1] For the synthesis of an indole-7-carboxylic acid derivative, a starting material with a precursor to the carboxylic acid group at the ortho position of the aniline is required.

Protocol 1: Synthesis of Ethyl 1H-indole-7-carboxylate

This protocol outlines the synthesis of the core indole structure with a carboxylic ester at the 7-position.

Rationale: The Japp-Klingemann reaction provides a reliable method to form the necessary hydrazone precursor for the subsequent Fischer indole cyclization.[1] Using an ortho-amino benzoic acid derivative as the starting material ensures the carboxylic acid functionality is correctly positioned.

Step-by-Step Methodology:
  • Diazotization of Ethyl Anthranilate:

    • Dissolve ethyl anthranilate in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Japp-Klingemann Reaction to Form the Hydrazone:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool to 0-5 °C.

    • Add a solution of sodium hydroxide or sodium ethoxide in ethanol to the cooled solution.

    • Slowly add the previously prepared diazonium salt solution to this mixture, keeping the temperature below 10 °C.

    • Allow the reaction to stir and warm to room temperature overnight. The product hydrazone will precipitate.

    • Collect the solid by filtration, wash with water and a cold ethanol/water mixture, and dry under vacuum.

  • Fischer Indole Cyclization:

    • Suspend the dried hydrazone in a high-boiling point solvent such as Dowtherm A or polyphosphoric acid.

    • Heat the mixture to a high temperature (typically 180-250 °C, depending on the solvent) for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Cool the reaction mixture and dilute with a suitable solvent like toluene.

    • Wash the organic layer with an aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1H-indole-7-carboxylate.

Part 2: Regioselective Bromination and Final Synthesis

With the indole-7-carboxylate core synthesized, the next critical steps are the introduction of the bromine atom at the 5-position and the hydrolysis of the ester to the final carboxylic acid.

Protocol 2: Synthesis of this compound

Rationale: Direct bromination of the indole ring is often unselective. Therefore, protection of the indole nitrogen is typically employed to direct the bromination and prevent side reactions. Subsequent deprotection and hydrolysis yield the final product. N-protection with a group like tert-butyloxycarbonyl (Boc) is common as it can direct lithiation to the C7 position if a carboxylation step is needed at this stage.[2] However, for this route, we will proceed with bromination of the N-H indole.

Step-by-Step Methodology:
  • Bromination of Ethyl 1H-indole-7-carboxylate:

    • Dissolve ethyl 1H-indole-7-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent. The use of NBS is a mild and effective method for the bromination of indoles.[3]

    • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 5-bromo-1H-indole-7-carboxylate.

  • Hydrolysis to this compound:

    • Dissolve the ethyl 5-bromo-1H-indole-7-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a base such as sodium hydroxide or lithium hydroxide.

    • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to obtain this compound.[4]

Alternative Strategy: Directed Ortho-Metalation

An alternative and powerful strategy for the synthesis of 7-substituted indoles is Directed Ortho-Metalation (DoM).[5] This method offers excellent regiocontrol.

Causality in Experimental Choices:

  • Directing Group: An N-protecting group that can coordinate with the lithium reagent is crucial. The pivaloyl or a carbamate group are often effective.

  • Base: A strong, non-nucleophilic base like tert-butyllithium or s-butyllithium in the presence of a ligand like TMEDA is required to deprotonate the C7 position.[6]

  • Temperature: These reactions are performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

Visualizing the Directed Ortho-Metalation Pathway

G Indole N-Protected Indole Lithiation Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) Indole->Lithiation Intermediate 7-Lithio-N-protected-indole Lithiation->Intermediate Carboxylation Quench with CO2 Intermediate->Carboxylation Acidification Acidic Workup Carboxylation->Acidification Carboxylic_Acid N-Protected Indole-7-carboxylic acid Acidification->Carboxylic_Acid Bromination Bromination (NBS) Carboxylic_Acid->Bromination Bromo_Ester N-Protected 5-Bromoindole-7-carboxylic acid Bromination->Bromo_Ester Deprotection Deprotection Bromo_Ester->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway utilizing Directed Ortho-Metalation.

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield
1aDiazotizationEthyl anthranilateDiazonium saltNaNO₂, HClIn situ
1bJapp-KlingemannDiazonium saltPhenylhydrazoneEthyl 2-methylacetoacetate, Base70-85%
1cFischer Indole SynthesisPhenylhydrazoneEthyl 1H-indole-7-carboxylateHigh Temperature/Acid50-70%
2aBrominationEthyl 1H-indole-7-carboxylateEthyl 5-bromo-1H-indole-7-carboxylateNBS80-95%
2bHydrolysisEthyl 5-bromo-1H-indole-7-carboxylateThis compoundNaOH or LiOH90-98%

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various well-established synthetic routes. The choice of a particular pathway will be dictated by factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. The methods outlined in this guide provide a solid foundation for researchers to produce this important building block for the advancement of medicinal chemistry and drug discovery. The inherent reactivity of the indole nucleus requires careful consideration of protecting groups and reaction conditions to achieve the desired regioselectivity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-1H-indole-7-carboxylic acid, a halogenated indole derivative of significant interest to the scientific community. While its direct experimental data is sparse in literature, this document synthesizes computed data, extrapolations from isomeric analogues, and established analytical principles to offer a robust profile for researchers, medicinal chemists, and drug development professionals. We delve into its core physicochemical properties, outline detailed protocols for empirical validation, and discuss its chemical reactivity and potential as a strategic building block in the synthesis of complex bioactive molecules. This guide is structured to provide both foundational knowledge and practical, field-proven insights into the handling and application of this versatile chemical scaffold.

Section 1: Molecular Identity and Core Structure

This compound belongs to the family of substituted indoles, a core motif in a vast number of natural products and pharmaceuticals. Its structure is characterized by an indole bicyclic system, with a bromine atom at the C5 position and a carboxylic acid group at the C7 position. This specific arrangement of an electron-withdrawing group (bromine) and a meta-positioned carboxylic acid on the benzene portion of the indole ring dictates its unique electronic properties, reactivity, and potential for forming specific intermolecular interactions, making it a distinct and valuable tool for synthetic and medicinal chemistry.

Identifier Value
IUPAC Name This compound[1]
CAS Number 860624-90-4[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Canonical SMILES C1=CNC2=C(C=C(C=C21)Br)C(=O)O[1]
InChI Key VZYDZTIPNOBVNC-UHFFFAOYSA-N[1]

Section 2: Physicochemical Properties - A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is paramount for its application, from predicting its behavior in a reaction vessel to its pharmacokinetic profile in a biological system. The following table summarizes the available computed and predicted data for this compound.

Property Value / Description Source Implication for Researchers
Molecular Weight 240.05 g/mol PubChem[1]Standard for stoichiometric calculations in synthesis.
XLogP3-AA (Lipophilicity) 2.3PubChem (Computed)[1]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is a crucial parameter in drug design.
Hydrogen Bond Donors 2PubChem (Computed)[1]The indole N-H and carboxylic acid O-H groups can act as hydrogen bond donors, influencing crystal packing and receptor binding.
Hydrogen Bond Acceptors 2PubChem (Computed)[1]The two oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors.
Melting Point Not experimentally determined. Likely a high-melting solid (>200 °C), similar to isomers.Inferred from related structures[2][3]High melting point suggests strong intermolecular forces (e.g., hydrogen bonding) in the solid state. Experimental verification is required.
Boiling Point Not applicable. The compound would likely decompose at high temperatures before boiling.InferredThermal stability analysis (e.g., TGA) is recommended before attempting high-temperature reactions.
Acidity (pKa) Not experimentally determined. Predicted to be ~4-5 for the carboxylic acid.Inferred from related structures[2]The carboxylic acid is the primary acidic site. Its pKa is critical for designing purification strategies (acid-base extraction) and for understanding its charge state at physiological pH.
Solubility Not experimentally determined. Predicted to be soluble in polar aprotic solvents like DMSO and DMF.Inferred from related structures[2]Limited aqueous solubility is expected. Use of organic co-solvents is likely necessary for biological assays.

Section 3: Protocols for Experimental Characterization

Given the absence of extensive experimental data in the public domain, empirical determination of the core physicochemical properties is a critical first step for any research program utilizing this compound. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Determination

Causality: Determining solubility is not merely about finding a suitable solvent; it's about quantifying the compound's behavior in systems relevant to its intended use, such as reaction media, purification solvents, and physiological buffers. This workflow provides a systematic approach to assess both qualitative and quantitative solubility.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis (for key solvents) A Weigh 1 mg of compound into separate vials B Add 100 µL of test solvent (e.g., Water, PBS, MeOH, DCM, DMSO) A->B C Vortex for 2 min, observe for dissolution B->C D Categorize: Freely Soluble, Sparingly Soluble, Insoluble C->D E Prepare saturated solution in solvent of interest (e.g., PBS pH 7.4) D->E Select solvents for quantification F Equilibrate for 24h (with agitation) E->F G Filter (0.22 µm) or centrifuge to remove undissolved solid F->G H Quantify concentration of supernatant via HPLC-UV or LC-MS G->H

Caption: Workflow for solubility assessment.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa value governs the ionization state of the carboxylic acid at a given pH. This is fundamental for predicting its interaction with biological targets, its absorption and distribution profile, and for developing purification and formulation strategies. Potentiometric titration is a gold-standard, direct method for this measurement.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter with a suitable electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The first derivative of the titration curve can be used to precisely locate the equivalence point.

Section 4: Spectroscopic Profile and Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound. Based on its structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5): Expect distinct signals for the three protons on the indole ring. The proton at C4 will likely appear as a doublet, the proton at C6 as a doublet, and the protons at C2 and C3 will show characteristic coupling. The precise chemical shifts and coupling constants provide unambiguous structural confirmation.

    • Carboxylic Acid Proton (δ > 12.0): A broad singlet, which is exchangeable with D₂O.

    • Indole N-H Proton (δ > 11.0): A broad singlet, also exchangeable with D₂O.

  • ¹³C NMR:

    • Expect 9 distinct carbon signals.

    • Carbonyl Carbon (δ ~170): The carboxylic acid carbon will be significantly downfield.

    • Aromatic Carbons (δ 100-140): Signals corresponding to the 8 carbons of the indole ring. The carbon attached to bromine (C5) will show a reduced signal intensity and a shift consistent with halogen substitution.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

  • N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carboxylic acid carbonyl group.

  • C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.

G Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (HRMS) Compound->MS Purity Purity Assessment (HPLC, qNMR) Compound->Purity Data Verified Structural Data & Purity Profile NMR->Data IR->Data MS->Data Purity->Data

Caption: Workflow for comprehensive structural verification.

Section 5: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific literature on the synthesis of the 7-carboxylic acid isomer is not prominent, a plausible route can be designed based on established indole chemistry. A common strategy involves directed ortho-metalation.

G Start 5-Bromo-1H-indole Protect Step 1: N-Protection (e.g., with SEM-Cl or Pivaloyl chloride) Start->Protect Protect N-H Metalate Step 2: Directed ortho-Metalation (e.g., n-BuLi or LDA at low temp) Protect->Metalate Directing group at N1 Carboxylate Step 3: Carboxylation (Quench with CO₂ gas or dry ice) Metalate->Carboxylate Formation of C7-anion Deprotect Step 4: Deprotection (e.g., TBAF for SEM, or base for Pivaloyl) Carboxylate->Deprotect Acidic workup Product Final Product: This compound Deprotect->Product Removal of protecting group

Caption: A plausible synthetic route to the title compound.

Expertise Insight: The choice of the nitrogen protecting group in Step 1 is critical. It must be robust enough to withstand the strongly basic conditions of the metalation step but labile enough for clean removal. Furthermore, it acts as the directing group, facilitating the deprotonation of the adjacent C7 position over other sites on the ring.

Key Chemical Reactivity
  • Carboxylic Acid Derivatization: The -COOH group is a versatile handle for synthesizing amides, esters, and acid halides. Amide coupling with various amines is a cornerstone of medicinal chemistry for building libraries of drug candidates.

  • N-H Functionalization: The indole nitrogen can be alkylated or acylated, providing another point for structural diversification.[4]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is a prime site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, or nitrogen-containing substituents, dramatically expanding the chemical space accessible from this scaffold.

Section 6: Applications in Research and Drug Development

While direct biological data for this compound is limited, its isomers are extensively used as scaffolds for potent and selective inhibitors of various biological targets.

  • Kinase Inhibition: Indole derivatives are classic "privileged structures" in kinase inhibitor design. The 5-bromoindole-2-carboxylic acid framework has been used to develop inhibitors of VEGFR-2 and EGFR, key targets in oncology.[5][6][7][8]

  • Enzyme Inhibition: Related compounds serve as starting points for inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13), indoleamine 2,3-dioxygenase (IDO), and Factor Xa.[2][9]

  • Scaffold for SAR Studies: The title compound is an invaluable tool for Structure-Activity Relationship (SAR) studies. By providing a different substitution vector compared to the more common 2- and 3-carboxy isomers, it allows researchers to probe how the spatial arrangement of key functional groups affects binding affinity and selectivity for a given biological target.

G Core 5-Bromo-1H-indole- 7-carboxylic acid N1 N1-H (Alkylation, Arylation) Core->N1 C5 C5-Br (Cross-Coupling) Core->C5 C7 C7-COOH (Amide/Ester Formation) Core->C7 Library Diverse Chemical Library N1->Library C5->Library C7->Library Target Biological Targets (Kinases, Enzymes, etc.) Library->Target SAR SAR Studies Target->SAR

Caption: Role as a versatile scaffold in drug discovery.

Section 7: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

GHS Hazard Information: [1]

Code Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[2]

  • Protect from light.[11]

References

A Technical Guide to 5-Bromo-1H-indole-7-carboxylic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-1H-indole-7-carboxylic acid (CAS No. 860624-90-4), a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline robust synthetic and purification strategies, and delve into the nuanced reactivity of its key functional groups. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to effectively utilize this versatile scaffold in complex molecular design and synthesis.

Core Physicochemical & Structural Properties

This compound is a trifunctional molecule featuring an indole nucleus, a bromine atom, and a carboxylic acid. This unique arrangement of functional groups offers distinct reactivity points, making it a highly valuable intermediate for constructing complex molecular architectures.

Table 1: Key Physicochemical Properties [1]

PropertyValue
CAS Number 860624-90-4
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
IUPAC Name This compound
SMILES C1=CNC2=C(C=C(C=C21)Br)C(=O)O
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and methanol
Storage Store in a cool, dry, well-ventilated area

Synthesis and Purification Strategies

The synthesis of this compound typically originates from simpler, commercially available indole precursors. A common and effective strategy involves the selective bromination and subsequent carboxylation of an appropriately protected indole.

Generalized Synthetic Workflow

A prevalent synthetic approach involves a multi-step sequence that ensures high regioselectivity. The indole nitrogen is first protected to prevent side reactions and to direct subsequent electrophilic substitution.

G cluster_0 Synthesis Workflow Start Indole-7-carboxylic acid Protect N-Protection (e.g., SEM-Cl, NaH) Start->Protect Step 1 Brominate Electrophilic Bromination (e.g., NBS, DMF) Protect->Brominate Step 2 Deprotect Deprotection (e.g., TBAF, THF) Brominate->Deprotect Step 3 Product This compound Deprotect->Product Final Product

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: Synthesis via N-Protected Intermediate

This protocol outlines a representative synthesis from a protected indole-7-carboxylate, a common route that offers excellent control over regiochemistry.

Step 1: N-Protection of Indole-7-carboxylic Acid Ester

  • Rationale: Protection of the indole N-H proton is critical. It prevents N-bromination and deactivation of the indole ring towards electrophilic substitution. The choice of protecting group, such as a tosyl or BOC group, is dictated by its stability to the subsequent reaction conditions and ease of removal.

  • To a solution of methyl indole-7-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add the protecting agent (e.g., p-toluenesulfonyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with ice-water and extract the product with ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 2: Regioselective Bromination

  • Rationale: The electron-donating nature of the indole nitrogen activates the aromatic ring for electrophilic substitution. In a protected indole, bromination typically occurs at the C5 position due to steric and electronic factors. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

  • Dissolve the N-protected methyl indole-7-carboxylate (1.0 eq) in an inert solvent such as DMF or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry over anhydrous Na₂SO₄ and concentrate.

Step 3: Hydrolysis and Deprotection

  • Rationale: The final step involves the simultaneous or sequential removal of the protecting group and hydrolysis of the methyl ester to yield the target carboxylic acid. Basic hydrolysis using LiOH or NaOH is standard for the ester, and the deprotection conditions will depend on the chosen N-protecting group.

  • Dissolve the crude N-protected methyl 5-bromoindole-7-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) (3-5 eq) and stir at 40-50 °C for 4-8 hours.

  • Cool the reaction mixture to room temperature and acidify to pH ~2-3 with 1M HCl.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Spectroscopic Characterization

Verifying the structure and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~11.5-12.0 ppm (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (COOH).

    • δ ~11.0-11.5 ppm (br s, 1H): A second broad singlet for the indole N-H proton.

    • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at the C6 position, appearing as a doublet.

    • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the C4 position, appearing as a doublet.

    • δ ~7.4-7.6 ppm (t, 1H): Indole proton at the C2 position.

    • δ ~6.5-6.7 ppm (t, 1H): Indole proton at the C3 position.

    • (Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.)

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals will appear for the carboxylic acid carbon (~168 ppm), the bromine-bearing carbon (~115 ppm), and the other seven distinct aromatic and indole carbons.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks corresponding to [M-H]⁻ for the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Derivatization

The utility of this compound stems from its three distinct reactive sites, which can often be addressed selectively.

G cluster_0 Reactivity Sites & Transformations Center This compound Carboxylic Carboxylic Acid (C7) Center->Carboxylic Bromine Aryl Bromide (C5) Center->Bromine IndoleNH Indole N-H Center->IndoleNH Amidation Amidation (EDC, HOBt) Carboxylic->Amidation Forms Amides Esterification Esterification (H+, ROH) Carboxylic->Esterification Forms Esters Suzuki Suzuki Coupling (Pd(0), Boronic Acid) Bromine->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (Pd(0), Amine) Bromine->Buchwald C-N Bond Formation Alkylation N-Alkylation (Base, R-X) IndoleNH->Alkylation N-C Bond Formation Arylation N-Arylation (Cu(I), Aryl Halide) IndoleNH->Arylation N-Aryl Bond Formation

Caption: Key reactivity sites and common synthetic transformations.

Reactions at the Carboxylic Acid (C7)

The carboxylic acid is readily converted into esters, amides, and other derivatives using standard organic chemistry protocols.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄ in methanol) or using coupling agents provides the corresponding esters.

  • Amidation: This is one of the most common transformations in drug discovery. Coupling with a primary or secondary amine using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a solvent like DMF yields the desired amide. This reaction is fundamental for building peptide-like structures or introducing diverse functional groups.

Reactions at the Aryl Bromide (C5)

The C5 bromine is a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with a boronic acid or ester is a powerful method for forming new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5 position, significantly increasing molecular complexity.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. It is a key method for synthesizing aniline derivatives and other nitrogen-containing heterocycles.

  • Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, forms a C-C triple bond, providing access to alkynylated indole scaffolds.

Reactions at the Indole N-H

The indole nitrogen can be alkylated, arylated, or acylated. The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion, which then acts as a nucleophile.

  • N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate in DMF is a straightforward method for introducing alkyl substituents. This modification can modulate the compound's steric and electronic properties as well as its solubility.[2]

Applications in Research and Development

This compound is not just a synthetic intermediate but a core fragment found in numerous biologically active molecules. Its rigid structure and capacity for diverse functionalization make it an attractive scaffold for targeting various biological systems.

  • Kinase Inhibitors: The indole nucleus is a well-established "privileged scaffold" in kinase inhibitor design. Derivatives of this compound have been synthesized and investigated as inhibitors of key kinases involved in cancer progression, such as VEGFR-2 and EGFR.[3][4][5][6] The carboxylic acid can form critical hydrogen bonds in the hinge region of the kinase active site, while the C5 position can be modified to explore different pockets and enhance potency and selectivity.

  • Antiviral and Antibacterial Agents: The indole core is present in many natural and synthetic compounds with antimicrobial properties. Modifications at the three reactive sites of this compound allow for the generation of large libraries of compounds for screening against various pathogens. For example, derivatives have been developed as inhibitors of bacterial cystathionine γ-lyase (bCSE), which can enhance the efficacy of traditional antibiotics.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[7][10]

  • Handling: Avoid creating dust.[8][10] Wash hands thoroughly after handling.[7][8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8][9]

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecules with significant therapeutic potential. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully exploit its capabilities in their scientific endeavors.

References

discovery and history of indole-7-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indole-7-Carboxylic Acids

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Among its many derivatives, indole-7-carboxylic acid has emerged as a particularly valuable scaffold in medicinal chemistry and drug design.[4][5] Its unique substitution pattern allows for novel interactions with biological targets and provides a vector for diverse functionalization. This guide traces the historical development of synthetic routes to this important molecule, from the inherent challenges of regioselectivity in classical indole syntheses to the advent of modern catalytic and biocatalytic methodologies that provide precise control over its formation. We will explore the causality behind key experimental strategies, detail foundational protocols, and examine the compound's role in the development of contemporary therapeutics.

The Historical Challenge: Regioselective Synthesis of the Indole Core

The indole framework was first prepared in 1866 by heating oxindole with zinc dust.[1] The subsequent development of methods to construct this bicyclic system became a central theme in organic synthesis. However, early methods, while groundbreaking, often provided limited control over substitution patterns, particularly at the C-7 position of the benzene ring.

The Fischer Indole Synthesis (1883)

The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most widely used methods for indole preparation.[6][7][8] Its primary utility lies in forming the pyrrole ring onto a pre-existing benzene derivative.

  • Causality of Experimental Choice: The starting arylhydrazine dictates the substitution on the benzene portion of the final indole. To produce a 7-substituted indole, one must begin with a meta-substituted phenylhydrazine. However, the critical[9][9]-sigmatropic rearrangement step can proceed in two directions, leading to a mixture of 4- and 6-substituted indoles. Achieving regioselectivity for the 7-position is notoriously difficult and highly dependent on the steric and electronic nature of the substituents. For a deactivating and sterically unassuming group like a carboxylic acid, this method is often impractical for producing a single, pure C-7 isomer.

The Bischler-Möhlau Indole Synthesis (1892)

This method forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of an aniline derivative.[10][11][12]

  • Limitations: Similar to the Fischer synthesis, the Bischler-Möhlau reaction builds the pyrrole ring onto an existing aniline. While a meta-substituted aniline could theoretically yield a 7-substituted indole, the harsh reaction conditions (strong acids, high temperatures) and complex mechanistic pathways often lead to poor yields and unpredictable regiochemistry.[11][13] It is generally not considered a primary choice for the clean synthesis of specifically substituted indole-7-carboxylic acids.

Foundational Breakthroughs for C-7 Functionalization

The limitations of early methods spurred the development of new strategies that offered greater control over the final substitution pattern. Several classical syntheses proved more amenable to producing indoles with functionality at the C-7 position.

The Reissert Indole Synthesis (1897)

The Reissert synthesis provided a novel pathway starting from ortho-nitrotoluenes, which are condensed with diethyl oxalate.[1][14] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to yield an indole-2-carboxylic acid.[14][15]

  • Mechanism & Application for C-7 Synthesis: The key to this method's utility is that the substitution pattern is locked in by the starting o-nitrotoluene. By starting with a toluene derivative bearing a substituent meta to the methyl group (e.g., 3-substituted-2-nitrotoluene), one can directly synthesize a 7-substituted indole-2-carboxylic acid. The reaction proceeds via deprotonation of the acidic methyl group, condensation with the oxalate, and subsequent reduction of the nitro group which triggers intramolecular cyclization.

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization Start o-Nitrotoluene Derivative Base KOEt Start->Base Oxalate Diethyl Oxalate Oxalate->Base Intermediate Ethyl o-nitrophenylpyruvate Base->Intermediate Condensation Reducer Zn, Acetic Acid Intermediate->Reducer Product Indole-7-carboxylic Acid Derivative Reducer->Product Reduction & Cyclization

Caption: Mechanism of the Reissert Indole Synthesis.

  • Condensation: An appropriately substituted o-nitrotoluene is dissolved in a suitable solvent (e.g., ethanol).

  • A strong base, typically potassium ethoxide (KOEt), is added to deprotonate the methyl group.[14]

  • Diethyl oxalate is added to the reaction mixture, which undergoes condensation with the carbanion to form ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The intermediate pyruvate is isolated and then treated with a reducing agent, such as zinc powder in acetic acid.[15]

  • The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization and dehydration to form the indole-2-carboxylic acid product.

  • The final product can be isolated via filtration and recrystallization.

The Hemetsberger Indole Synthesis (1969)

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester.[9][16] The azide starting materials are readily prepared via a Knoevenagel condensation between an aryl aldehyde and ethyl azidoacetate.[17][18]

  • Regiochemical Outcome: This method's significance for C-7 synthesis arises when a meta-substituted aryl aldehyde is used as the starting material. The subsequent thermal cyclization proceeds via a nitrene intermediate, which can insert into two different C-H bonds on the aromatic ring.[9] This results in the formation of both 5- and 7-substituted indole isomers.[18] While this produces a mixture, the 5-regioisomer is often slightly favored, but it provides a direct synthetic route to the desired 7-substituted scaffold that can be separated chromatographically.[18]

Hemetsberger_Synthesis Start meta-Substituted Ethyl α-azido-β-arylacrylate Heat Thermolysis (Δ) Start->Heat Nitrene Nitrene Intermediate Heat->Nitrene Isomer5 5-Substituted Indole (Major Isomer) Nitrene->Isomer5 C-H Insertion Isomer7 7-Substituted Indole (Minor Isomer) Nitrene->Isomer7 C-H Insertion Larock_Cycle Pd0 Pd(0) PdII_Aniline Pd(II) Complex Pd0->PdII_Aniline Oxidative Addition PdII_Alkyne Alkyne-Pd(II) Complex PdII_Aniline->PdII_Alkyne Ligand Exchange Vinyl_Pd Vinyl-Pd(II) Intermediate PdII_Alkyne->Vinyl_Pd Migratory Insertion Cyclized_Pd Cyclized Pd(II) Intermediate Vinyl_Pd->Cyclized_Pd Intramolecular Amination Cyclized_Pd->Pd0 Reductive Elimination Product 2,3,7-Trisubstituted Indole Cyclized_Pd->Product Start o-Iodoaniline Derivative Start->PdII_Aniline Alkyne Alkyne Alkyne->PdII_Alkyne Biocatalysis Indole Indole Enzyme1 Engineered Carboxylase (UbiD family) Indole->Enzyme1 CO2 CO₂/HCO₃⁻ CO2->Enzyme1 ICA Indole-7-Carboxylic Acid Enzyme1->ICA Carboxylation Enzyme2 Carboxylic Acid Reductase (CAR) ICA->Enzyme2 Reduction Aldehyde Indole-7- Carboxaldehyde Enzyme2->Aldehyde

References

The 5-Bromo-1H-indole-7-carboxylic Acid Scaffold: A Technical Guide to Unlocking Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of biologically active compounds.[1] Halogenation of this scaffold, particularly bromination, has emerged as a powerful strategy to enhance therapeutic efficacy and modulate pharmacokinetic properties.[2] While significant research has focused on derivatives of 2- and 3-carboxyindoles, the 5-Bromo-1H-indole-7-carboxylic acid isomer remains a comparatively underexplored yet highly promising scaffold. This guide synthesizes current knowledge from related indole derivatives to illuminate the potential biological activities of the this compound core. We will explore its synthetic pathways and delve into its prospective applications in anticancer and antimicrobial drug discovery, providing detailed experimental protocols and mechanistic insights to empower researchers in this burgeoning field.

The Strategic Importance of the Indole Nucleus

The indole ring system is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility has made it a focal point for the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[3]

Why Bromination? The introduction of a bromine atom at the C-5 position of the indole ring offers several key advantages from a medicinal chemistry perspective:

  • Enhanced Potency: The electronegativity and size of the bromine atom can significantly alter the electronic distribution of the indole ring, often leading to stronger interactions with target proteins.[2]

  • Modulated Lipophilicity: Halogenation increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: The C-Br bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries.

While extensive research has highlighted the anticancer and antimicrobial prowess of 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid derivatives, this guide will extrapolate from these findings to project the therapeutic potential of the 7-carboxylic acid isomer.[4][5]

Synthetic Pathways: Building the Core

The derivatization of the this compound core is pivotal to unlocking its biological activity. The carboxylic acid group at the C-7 position is a prime site for modification into various functional groups such as amides, esters, and hydrazones, which can profoundly influence target binding and pharmacokinetic properties.

A generalized synthetic workflow begins with the core molecule and proceeds through the activation of the carboxylic acid, followed by coupling with a desired amine or alcohol to generate a library of derivatives.

G A 5-Bromo-1H-indole- 7-carboxylic Acid B Activation of Carboxylic Acid (e.g., SOCl₂, EDCI/HOBt) A->B Step 1 C Acyl Chloride or Activated Ester Intermediate B->C E Amide or Ester Derivatives C->E Step 2 D Amine (R-NH₂) or Alcohol (R-OH) D->E F Further Modification (e.g., Suzuki Coupling at C-5) E->F Optional G Diverse Library of Biologically Active Compounds F->G

Caption: Generalized workflow for the synthesis of this compound derivatives.

Causality in Synthesis: The choice of activating agent (Step 1) is critical. Thionyl chloride (SOCl₂) is highly effective for creating a reactive acyl chloride but may not be suitable for sensitive substrates. In contrast, peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) offer milder conditions, preserving the integrity of complex starting materials. This choice directly impacts yield and purity, forming a self-validating system where successful synthesis of the target molecule confirms the appropriateness of the chosen reagents.

Anticancer Potential: Targeting Oncogenic Pathways

A significant body of research on 5-bromoindole derivatives points towards potent anticancer activity, primarily through the inhibition of key protein kinases that drive tumor growth and proliferation.[2][6]

3.1. Mechanism of Action: Kinase Inhibition

Derivatives of the isomeric 5-bromo-1H-indole-2-carboxylic acid have been extensively documented as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] These receptors are critical regulators of cell signaling pathways that are often dysregulated in cancer.

  • EGFR Inhibition: Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell division.[2] Indole derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling. This blockade can induce cell cycle arrest and apoptosis (programmed cell death).[5][7]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibition of VEGFR-2 by indole derivatives can starve the tumor, preventing its growth and metastasis.

It is highly probable that derivatives of this compound could be designed to exhibit similar inhibitory activities. The orientation of the carboxylic acid derivative at the C-7 position offers a unique vector for exploring the kinase binding pocket, potentially leading to novel interactions and improved selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Indole 5-Bromo-1H-indole- 7-carboxylic acid Derivative Indole->EGFR Inhibition EGF EGF (Growth Factor) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.
3.2. Quantitative Data: Gauging Cytotoxicity

The anticancer efficacy of new compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific data for the 7-carboxylic acid isomer is emerging, we can present representative data from 5-bromo-1H-indole-2-carboxylic acid derivatives to illustrate typical findings.[8]

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)Reference
S1HydrazoneA549 (Lung Cancer)10.2[8]
S2HydrazoneA549 (Lung Cancer)5.4[8]
S4HydrazoneA549 (Lung Cancer)4.1[8]
S1HydrazoneMCF-7 (Breast Cancer)4.5[8]
S4HydrazoneMCF-7 (Breast Cancer)2.6[8]
23pPyrrole-carboxamideHepG2 (Liver Cancer)2.36[9]

Table 1: Representative anticancer activities of various 5-bromo-indole derivatives against human cancer cell lines.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated indoles, isolated from marine sources and synthesized in the lab, have demonstrated significant antibacterial and antibiofilm activities.[10]

4.1. Mechanism of Action: Disrupting Bacterial Communication

Many indole derivatives exert their antimicrobial effects not by killing bacteria outright (bactericidal) but by interfering with their virulence mechanisms, such as biofilm formation. This anti-virulence approach is less likely to induce resistance.

  • Biofilm Inhibition: Bacteria often grow in biofilms, slimy matrices that protect them from antibiotics and the host immune system. Indole derivatives have been shown to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.

  • Quorum Sensing Inhibition: Biofilm formation is often regulated by quorum sensing (QS), a cell-to-cell communication system. Brominated indole derivatives can interfere with QS signaling molecules, effectively disarming the bacteria.

4.2. Quantitative Data: Measuring Antimicrobial Potency

The antimicrobial activity of a compound is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
7aCarboxamideE. coli0.70[10]
7bCarboxamideE. coli0.35[10]
7cCarboxamideP. aeruginosa0.70[10]
7gCarboxamideK. pneumoniae1.25[10]

Table 2: Representative antibacterial activities of 5-bromo-1H-indole-2-carboxamide derivatives.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for key biological assays are provided below.

5.1. Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

G A 1. Seed cancer cells in a 96-well plate and incubate for 24 hours. B 2. Treat cells with varying concentrations of the indole derivative for 48-72 hours. A->B C 3. Add MTT reagent to each well and incubate for 4 hours. (Live cells convert MTT to formazan) B->C D 4. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). C->D E 5. Measure the absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability (%) and determine the IC₅₀ value. E->F

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

5.2. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, frontier in drug discovery. The extensive evidence of potent anticancer and antimicrobial activities from its 2- and 3-carboxy isomers provides a strong rationale for the investigation of this core.[4][8] Future research should focus on:

  • Diverse Library Synthesis: Creating a broad library of amide, ester, and hydrazone derivatives to establish robust structure-activity relationships (SAR).

  • Broad-Spectrum Screening: Testing these derivatives against a wide panel of cancer cell lines and pathogenic microbes.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

By leveraging the foundational knowledge from related indole compounds and employing the rigorous experimental approaches outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound derivatives and develop the next generation of innovative medicines.

References

The Strategic Utility of 5-Bromo-1H-indole-7-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it a "privileged scaffold" in drug design.[1] The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Within the vast chemical space of indole derivatives, halogenated indole carboxylic acids have emerged as particularly valuable building blocks. The introduction of a bromine atom can enhance metabolic stability and provide a handle for further synthetic transformations, while the carboxylic acid group offers a key site for derivatization and interaction with biological targets. This guide focuses on the specific, yet underexplored, building block: 5-Bromo-1H-indole-7-carboxylic acid .

Physicochemical Properties and Structural Features

This compound is a crystalline solid with the molecular formula C₉H₆BrNO₂. Its structure is characterized by the indole bicyclic system, with a bromine atom at the C5 position and a carboxylic acid at the C7 position. This specific substitution pattern imparts a unique set of properties that are highly relevant to medicinal chemistry.

PropertyValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number 860624-90-4
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)

The strategic placement of the functional groups is key to its utility:

  • The Indole N-H: Acts as a hydrogen bond donor, crucial for anchoring the molecule in target binding sites.

  • The 5-Bromo Substituent: This electron-withdrawing group modulates the electronics of the indole ring. It also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build out the molecule.

  • The 7-Carboxylic Acid: This group is a strong hydrogen bond acceptor and can form salt bridges with basic residues in proteins. It is an ideal point for amide bond formation, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). The proximity of the carboxylic acid to the indole nitrogen can also influence intramolecular hydrogen bonding and the overall conformation of the molecule.

Synthesis of this compound: A Plausible Synthetic Route

A potential starting material for this synthesis is 4-bromo-2-methylaniline. The methyl group can be oxidized to a carboxylic acid in a later step.

Conceptual Synthetic Workflow

G A 4-Bromo-2-methylaniline B Vinylmagnesium bromide (Bartoli Reaction) A->B C 5-Bromo-7-methylindole B->C D Oxidation (e.g., KMnO4 or RuCl3/NaIO4) C->D E This compound D->E G A This compound B Amide Coupling (e.g., HATU, EDCI/HOBt) A->B D Final ACC Inhibitor B->D C Spirocyclic Amine Core C->B

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for 5-Bromo-1H-indole-7-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available in public databases, this document leverages spectral data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. This approach, rooted in scientific integrity, offers a comprehensive framework for the identification and analysis of this and similar indole derivatives.

Molecular Structure and Predicted Spectroscopic Data

This compound (C₉H₆BrNO₂) is an indole derivative with a bromine atom at the 5-position and a carboxylic acid group at the 7-position.[1] Its molecular weight is approximately 240.05 g/mol .[1] The structural features—an aromatic indole core, a halogen substituent, and a carboxylic acid—each contribute distinct and predictable signatures in various spectroscopic analyses.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be significantly deshielded and often appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent.[2][3]
~11.8br s1HN-HThe indole N-H proton typically resonates at a high chemical shift due to the aromatic nature of the ring and its involvement in hydrogen bonding.[4]
~8.1d1HH-4The proximity to the electron-withdrawing carboxylic acid group at position 7 will likely deshield this proton, shifting it downfield.
~7.8d1HH-6This proton is situated between the bromine atom and the carboxylic acid group, both of which will influence its chemical environment.
~7.4t1HH-2The proton at the 2-position of the indole ring. Its chemical shift is influenced by the overall electron density of the ring system.
~6.6t1HH-3The proton at the 3-position of the indole ring.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~168C=OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2]
~135C-7aA quaternary carbon within the indole ring system.
~130C-3aAnother quaternary carbon of the indole nucleus.
~128C-2The carbon bearing a proton in the pyrrole part of the indole.
~125C-4Aromatic carbon adjacent to the carboxylic acid group.
~123C-6Aromatic carbon adjacent to the bromine atom.
~115C-5The carbon atom directly bonded to the bromine atom. The heavy atom effect of bromine will influence its chemical shift.
~110C-7The carbon to which the carboxylic acid is attached.
~103C-3The second protonated carbon in the pyrrole moiety.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Functional Group Correlation
3300-2500Broad, StrongO-H stretchThis very broad absorption is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6]
~3400MediumN-H stretchThe stretching vibration of the indole N-H group.[4]
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid is typically a strong, sharp band.[5]
~1600-1450MediumC=C stretchAromatic C=C stretching vibrations from the indole ring.
~1300MediumC-O stretchThe C-O single bond stretch of the carboxylic acid.[5]
~920Broad, MediumO-H bendOut-of-plane bending of the carboxylic acid O-H group.[7]
~750StrongC-Br stretchThe stretching vibration of the carbon-bromine bond.
Predicted Mass Spectrometry (MS) Data
m/zInterpretationRationale and Fragmentation Insights
239/241[M]⁺The molecular ion peak. The presence of a bromine atom will result in a characteristic M+2 isotope pattern with nearly equal intensities for the ⁷⁹Br and ⁸¹Br isotopes.
222/224[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
194/196[M-COOH]⁺Decarboxylation, a common fragmentation pathway for carboxylic acids, leading to the loss of the carboxyl group.[4]
115Further fragmentation of the indole ring structure.

Methodologies and Experimental Protocols

To obtain high-quality spectroscopic data for this compound, adherence to validated experimental protocols is paramount. The following sections detail the recommended procedures for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable N-H and O-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Execute HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons.

Diagram of the NMR Workflow:

Caption: A streamlined workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak picking to identify the key absorption bands.

Diagram of the FT-IR (ATR) Process:

FTIR_ATR_Process Background_Scan Background Scan Record spectrum of empty ATR crystal Sample_Application Sample Application Place solid sample on crystal Background_Scan->Sample_Application Pressure Apply Pressure Ensure good contact with anvil Sample_Application->Pressure Data_Acquisition Data Acquisition Collect sample spectrum Pressure->Data_Acquisition Data_Processing Data Processing Baseline correction and peak analysis Data_Acquisition->Data_Processing

Caption: Step-by-step FT-IR analysis using ATR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This technique is a soft ionization method suitable for polar molecules like carboxylic acids.[8]

  • Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Both positive and negative ion modes should be explored.

  • Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides valuable structural information.

Diagram of the ESI-MS Logic:

ESI_MS_Logic cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis Sample_Solution Dilute Sample in Methanol/Acetonitrile ESI Electrospray Ionization (Soft Ionization) Sample_Solution->ESI MS1 Full Scan (MS1) Determine Molecular Ion ESI->MS1 MS2 Tandem MS (MS/MS) Elucidate Fragmentation MS1->MS2 Isolate and Fragment

Caption: Logical flow of ESI-MS analysis.

Conclusion

This technical guide provides a thorough spectroscopic profile of this compound based on predictive data and established analytical principles. The detailed protocols and interpretative rationale serve as a valuable resource for researchers in the synthesis, identification, and application of this and related indole compounds. The synergistic use of NMR, IR, and MS, as outlined, ensures a high degree of confidence in structural elucidation and purity assessment, which are critical for advancing drug discovery and development efforts.

References

safety and handling of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-1H-indole-7-carboxylic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction and Compound Profile

This compound is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is incorporated into various molecules being investigated for therapeutic applications. Understanding its physicochemical properties and inherent hazards is the foundation of its safe and effective use in a research environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number Not explicitly available; structural analog information used.
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1][2]
Appearance Typically a solid powder, ranging from off-white to beige or light yellow.[3][4][5]
Melting Point 287-288 °C (for the 2-carboxylic acid isomer)[3][4]
Solubility Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
Storage Store in a cool, dry place.[6] Some analogs are stored at -20°C.[4][7][8]

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards is critical for risk mitigation. This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

Causality Behind Hazards:

  • Irritation: The acidic nature of the carboxylic acid group and the reactivity of the indole ring, combined with the bromo-substituent, can lead to irritation upon contact with skin, eyes, and mucous membranes of the respiratory tract.

  • Acute Oral Toxicity: While not severely toxic, ingestion can cause harm, necessitating immediate medical attention.

Reactivity Profile:

  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids.[5][9] Contact can lead to vigorous reactions, potentially releasing hazardous fumes.

  • Hazardous Decomposition: Under fire conditions, it may emit toxic and irritant fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5][6][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

  • Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[6]

  • Safety Stations: Accessible and operational safety showers and eyewash stations are mandatory in the immediate work area.[3][11]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale for UseSource(s)
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Protects against dust particles and splashes, preventing serious eye irritation.[1][3][6][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[1][3][6][12]
Body Protection A laboratory coat and close-toed footwear. Impervious clothing may be required for larger quantities.Minimizes skin exposure from accidental spills or dust.[3][6][11]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if handling outside a fume hood or if dust generation is likely.Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][6][10][12]

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized protocols is crucial for minimizing risk.

Safe Handling Protocol

This workflow outlines the critical steps for safely handling this compound powder.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood Operation & Area is Clean DonPPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh 3. Weigh Compound Carefully to Avoid Dust DonPPE->Weigh Transfer 4. Use Spatula for Transfer Into Reaction Vessel Weigh->Transfer Clean 5. Decontaminate Spatula & Work Surfaces Transfer->Clean Dispose 6. Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose DoffPPE 7. Remove PPE & Wash Hands Thoroughly Dispose->DoffPPE

Caption: Step-by-step workflow for handling solid this compound.

Step-by-Step Methodology:

  • Preparation: Ensure the chemical fume hood is operational. Clear the work area of any unnecessary items.[10]

  • PPE: Don all required personal protective equipment as detailed in Table 3.

  • Handling: Conduct all manipulations within the fume hood. When transferring the solid, use a spatula and avoid generating dust.[10] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: Thoroughly decontaminate all equipment and the work surface after use.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and completing the work.[3][6]

Storage Protocol

Proper storage is vital for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[3][6][13]

  • Conditions: Store in a cool environment. For long-term stability, storage at -20°C is recommended for analogous compounds.[4][7][8]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][9]

Disposal Protocol

Chemical waste must be managed responsibly to ensure environmental and personnel safety.

  • Classification: This material must be disposed of as hazardous waste. Do not dispose of it in regular trash or down the drain.[6][12]

  • Collection: Collect waste material and any contaminated items (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container.[12]

  • Consultation: Adhere to all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6][12]

Emergency and First Aid Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

Accidental Spill Response

SpillResponse Start Spill Occurs Evacuate 1. Evacuate & Alert Nearby Personnel Start->Evacuate Ventilate 2. Ensure Area is Well-Ventilated Evacuate->Ventilate PPE 3. Wear Appropriate PPE (Respirator, Gloves, Goggles) Ventilate->PPE Contain 4. Cover Spill with Inert Absorbent Material (e.g., diatomite, vermiculite) PPE->Contain Collect 5. Carefully Sweep/Scoop into Hazardous Waste Container Contain->Collect Decontaminate 6. Clean Spill Area with Alcohol or Soap & Water Collect->Decontaminate Dispose 7. Dispose of All Materials as Hazardous Waste Decontaminate->Dispose

Caption: Emergency protocol for managing a spill of this compound.

Step-by-Step Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3][12]

  • Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5] For solutions, cover with an inert absorbent material like diatomite or universal binders.[3]

  • Collect: Place all contaminated materials into a labeled container for hazardous waste disposal.[6][12]

  • Decontaminate: Clean the spill surface thoroughly.[3][10]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Table 4: First Aid Procedures for Exposure

Exposure RouteFirst Aid ActionSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][6][11]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][11]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]

Conclusion

This compound is a compound with significant utility in scientific research. Its safe handling is predicated on a comprehensive understanding of its hazards, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and emergency response. By integrating these principles into all laboratory workflows, researchers can mitigate risks and maintain a safe and productive research environment.

References

A Technical Guide to Substituted Indole-7-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] This guide focuses specifically on the substituted indole-7-carboxylic acid framework, a class of compounds presenting unique synthetic challenges and significant therapeutic opportunities. We will explore the key synthetic methodologies for accessing this scaffold, delve into its diverse biological activities across oncology, virology, and inflammation, and elucidate the critical structure-activity relationships that govern its efficacy. This document is intended as an in-depth resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven experimental insights to accelerate innovation in this promising area of study.

Introduction: The Strategic Importance of the Indole-7-Carboxylic Acid Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a fundamental structural motif in numerous biologically active molecules.[3][4] Its presence in the essential amino acid tryptophan makes it a ubiquitous component of peptides and proteins. Marketed drugs such as the anti-inflammatory Indomethacin, the antipsychotic Oxypertine, and the anti-cancer agent Panobinostat underscore the therapeutic versatility of the indole core.[1][5]

While substitutions at various positions of the indole ring have been extensively studied, the C7 position has historically been more challenging to functionalize using classical synthetic methods.[6] This makes the development of robust routes to 7-substituted indoles an area of active research. The incorporation of a carboxylic acid at this position adds a critical pharmacophoric element. The acidic proton and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, or as a key metal-chelating group, enabling strong and specific interactions with biological targets like enzyme active sites. This guide provides a comprehensive overview of the synthesis, biological profile, and optimization strategies for this specific and highly promising class of molecules.

Synthetic Strategies for Indole-7-Carboxylic Acids

The efficient construction of the indole-7-carboxylic acid core is paramount for exploring its therapeutic potential. Traditional methods often lack regioselectivity, while modern catalytic approaches have opened new avenues for high-yield synthesis.

Classical Approaches: The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and powerful method for creating the indole nucleus.[7] To generate 7-substituted derivatives, this reaction requires specifically functionalized precursors. The strategy typically involves the acid-catalyzed cyclization of an arylhydrazone derived from an ortho-substituted aniline. For instance, the synthesis of 7-(pyrazol-1′-yl)-indole-2-carboxylic acid has been achieved through the Fischer cyclization of an ethyl pyruvate hydrazone, which was itself derived from a 2-(pyrazol-1'-yl)aniline precursor.[8] This highlights a key principle: the desired C7-substituent must often be installed on the aniline starting material.

Modern Methodologies: Palladium-Catalyzed Cyclizations

Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance.[9] The Heck cyclization, in particular, has proven to be an effective strategy for accessing 7-substituted indoles, a pattern that can be difficult to obtain with traditional methods.[6] This intramolecular reaction typically involves the cyclization of an N-alkenyl-ortho-iodoaniline derivative, where the palladium catalyst facilitates the formation of the crucial C-C bond to close the pyrrole ring. This approach allows for the synthesis of 7-iodo, 7-amino, and 7-alkoxy indoles, which can serve as precursors for the introduction of a carboxylic acid group.

Workflow: Major Synthetic Pathways

synthesis_workflow cluster_fischer Fischer Indole Synthesis cluster_heck Heck Cyclization A Ortho-Substituted Aniline B Arylhydrazone Intermediate A->B C Acid-Catalyzed Cyclization B->C F Substituted Indole-7-Carboxylic Acid C->F D Ortho-Iodoaniline Derivative E Pd-Catalyzed Intramolecular Cyclization D->E E->F

Caption: Key synthetic routes to the indole-7-carboxylic acid scaffold.

Specimen Protocol: Synthesis via Fischer Indolization

This protocol is a representative example based on methodologies described in the literature for synthesizing substituted indole carboxylic esters, which can be subsequently hydrolyzed to the target carboxylic acid.[8]

Step 1: Formation of the Hydrazone Intermediate

  • Dissolve the starting ortho-functionalized aniline (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C, followed by concentrated HCl to generate the diazonium salt in situ.

  • In a separate flask, prepare a solution of ethyl 2-methyl-3-oxobutanoate (1.2 eq) and a base (e.g., sodium acetate) in ethanol/water.

  • Slowly add the cold diazonium salt solution to the flask from step 3. This is a Japp-Klingemann reaction.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Extract the resulting ethyl pyruvate hydrazone with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude hydrazone via column chromatography (silica gel).

Step 2: Fischer Indole Cyclization

  • Dissolve the purified hydrazone (1.0 eq) in a high-boiling point solvent such as diphenyl ether or use a polyphosphoric acid catalyst.

  • Heat the mixture to 180-220 °C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the resulting indole-2-carboxylic ester by column chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq).

  • Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the solution, remove the ethanol under reduced pressure, and dilute with water.

  • Acidify the aqueous solution with cold 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final indole-7-carboxylic acid product.

  • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Therapeutic Applications

The indole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[5][10] The addition of a C7-carboxylic acid moiety can fine-tune this activity and introduce novel mechanisms of action.

Anticancer Activity

Indole derivatives are prominent in cancer research, acting on a variety of key biological targets.[11][12]

  • Tubulin Polymerization Inhibition: Many indole compounds interfere with microtubule dynamics, a validated anticancer strategy. Vincristine and vinblastine are classic examples of indole alkaloids with this mechanism.[1] Synthetic derivatives often bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[1][13]

  • Kinase Inhibition: Receptor tyrosine kinases are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Indole-based molecules, such as Famitinib, have been developed as multi-targeted kinase inhibitors.[1]

  • HIV Integrase Inhibition: The carboxylic acid function is crucial for antiviral activity, particularly against HIV. In indole-2-carboxylic acid derivatives, which serve as a close structural analog, the carboxylate chelates two essential Mg²⁺ ions in the active site of HIV integrase. This interaction prevents the integration of viral DNA into the host genome, a critical step in the viral lifecycle.[14][15] This mechanism provides a strong rationale for exploring indole-7-carboxylic acids for the same target.

Mechanism: HIV-1 Integrase Inhibition

hiv_integrase_inhibition cluster_active_site Integrase Active Site Mg1 Mg²⁺ vDNA Viral DNA Mg1->vDNA co-factors for Mg2 Mg²⁺ Mg2->vDNA co-factors for block Integration Blocked vDNA->block Indole Indole-7-Carboxylic Acid Inhibitor Carboxyl Carboxylate Group (-COO⁻) Indole->Carboxyl presents Carboxyl->Mg1 chelates Carboxyl->Mg2 chelates sar_summary General SAR Insights cluster_nodes General SAR Insights IndoleCore N1 N1: Modulates pharmacokinetics C2 C2: Substitution can influence selectivity C3 C3: Bulky groups can access hydrophobic pockets C5 C5: Halogenation can enhance potency C7 C7-COOH: Critical for metal chelation & H-bonding

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven experimental protocol for the synthesis of 5-Bromo-1H-indole-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the selective electrophilic bromination of 1H-indole-7-carboxylic acid at the C5 position using N-Bromosuccinimide (NBS). This document offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, characterization data, and expert insights into process optimization and troubleshooting. The protocol is designed for researchers, chemists, and drug development professionals requiring a reliable source of this important intermediate.

Introduction and Scientific Rationale

This compound is a valuable scaffold in the synthesis of pharmacologically active molecules. The indole core is a privileged structure found in numerous natural products and pharmaceuticals. The strategic placement of a bromine atom at the C5 position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the C7-carboxylic acid group serves as a key site for amide bond formation or other modifications.

The protocol detailed herein employs a direct and regioselective electrophilic aromatic substitution. The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reaction with N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a mild and effective method for bromination.[1] The substitution is directed preferentially to the C5 position due to the electronic properties of the indole nucleus and the directing effect of the pyrrole nitrogen.[1]

Health & Safety Precautions

All synthesis operations must be conducted within a certified chemical fume hood. Adherence to institutional safety protocols is mandatory.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles are required at all times.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): A corrosive solid and an oxidizer. It is harmful if swallowed and causes severe skin burns and eye damage. Avoid inhalation of dust. Handle with care, avoiding contact with skin and eyes.

    • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Use in a well-ventilated fume hood and avoid exposure.

    • Acids/Bases: Handle concentrated acids and bases with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to local and federal regulations. Aqueous and organic waste streams should be segregated.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic bromination of the indole ring. NBS serves as the source of the electrophilic bromine species (Br⁺). The electron-rich indole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 5-bromo substituted product.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
1H-Indole-7-carboxylic acid1670-81-1161.165.0031.01.0
N-Bromosuccinimide (NBS)128-08-5177.985.6431.71.02
N,N-Dimethylformamide (DMF)68-12-273.09100 mL--
Ethyl Acetate (EtOAc)141-78-688.11~400 mL--
Deionized Water (H₂O)7732-18-518.02~500 mL--
Saturated Sodium Thiosulfate (aq)7772-98-7158.11~100 mL--
Brine (Saturated NaCl aq)7647-14-558.44~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g--

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, ice bath, separatory funnel, rotary evaporator, Buchner funnel and filtration flask, glassware for recrystallization.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1H-indole-7-carboxylic acid (5.00 g, 31.0 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (5.64 g, 31.7 mmol) portion-wise over 20-30 minutes. Causality Insight: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate with 1% acetic acid). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching and Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold deionized water (400 mL). A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium thiosulfate solution (1 x 100 mL) to quench any unreacted bromine.

    • Wash with deionized water (2 x 100 mL) and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of a hot solvent system (e.g., ethanol/water or acetic acid/water) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Experimental Workflow Diagram

References

Application Notes & Protocols: Strategic Use of 5-Bromo-1H-indole-7-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1] Among the diverse range of substituted indoles, 5-Bromo-1H-indole-7-carboxylic acid stands out as a particularly versatile and powerful building block for synthetic chemists. Its strategic importance lies in the orthogonal reactivity of its three key functional handles: the C5-bromine atom, the C7-carboxylic acid, and the indole N-H proton. This trifecta of reactive sites allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures from a single, commercially available starting material.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization and mechanism. The protocols described herein are designed to be robust and reproducible, serving as a reliable resource for researchers in drug discovery, process development, and materials science.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily driven by the distinct chemical nature of its functional groups.

  • C5-Bromo Group : This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Its position on the electron-rich indole ring influences its reactivity, making it an excellent substrate for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

  • C7-Carboxylic Acid : This group is ideal for forming amide and ester linkages, which are fundamental in medicinal chemistry for modulating solubility, metabolic stability, and target binding.[2][3] Its proximity to the indole nitrogen can influence its reactivity and the conformation of resulting derivatives.

  • Indole N-H : The acidic proton on the indole nitrogen can be readily substituted to introduce a variety of functional groups, further expanding the accessible chemical space. This site is crucial for tuning the electronic properties and biological activity of the final compound.

The strategic, sequential functionalization of these sites is the key to leveraging this molecule's full potential.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5-position is a robust handle for introducing aryl, heteroaryl, and alkyl substituents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most powerful and widely used methods for this purpose.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-indole structures, which are prevalent in biologically active molecules.[5] The reaction couples the bromoindole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For electron-rich substrates like bromoindoles, phosphine ligands that are both bulky and electron-donating are often preferred as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[5]

Table 1: Comparative Analysis of Suzuki-Miyaura Reaction Conditions

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O12085-91[7]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)DME8088[6]
Thiophene-2-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O10082[6]
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)DME8090[6]

DME: 1,2-Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_complex Product Ar-R trans_complex->re_complex arbr Ar-Br boronic R-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[4] This reaction allows for the coupling of the C5-bromo position with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][9] The success of this transformation is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential for promoting the challenging reductive elimination step that forms the C-N bond.[10]

A critical consideration when working with this compound is the presence of the free N-H on the indole ring and the acidic proton of the carboxylic acid. These can interfere with the reaction. Therefore, a strong, non-nucleophilic base is required, often in excess, to deprotonate both the coupling amine and the indole N-H.[8] In some cases, protection of the indole nitrogen or the carboxylic acid may be necessary.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)L(NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Product Ar-NR₂ amide_complex->product arbr Ar-Br amine HNR₂ base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[4]

Functionalization of the Carboxylic Acid Group

The C7-carboxylic acid is a versatile handle for introducing diversity through the formation of amides and esters. These reactions are fundamental in drug development for creating prodrugs, improving pharmacokinetic properties, and establishing key binding interactions with biological targets.

Amide Bond Formation

The condensation of a carboxylic acid and an amine to form an amide bond is one of the most frequently performed reactions in medicinal chemistry.[2] Due to the low reactivity of carboxylic acids themselves, a coupling reagent is required to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.[11][12]

Commonly used coupling reagents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often in combination with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of reagent and base (typically a non-nucleophilic amine like DIPEA) depends on the steric and electronic properties of the coupling partners and the need to suppress side reactions, such as racemization if chiral amines or acids are used.

Table 2: Common Reagents for Amide Coupling

Reagent SystemBaseSolventKey Advantages
EDC / HOBtDIPEA, Et₃NDMF, DCMCost-effective, good for standard couplings.[11]
HATUDIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, fast reaction times, good for hindered substrates.[2]
BOP-ClEt₃N, DIPEADCM, THFEffective for electron-deficient amines.
SOCl₂ then AminePyridine, Et₃NToluene, DCMInvolves a reactive acid chloride intermediate; not suitable for sensitive substrates.

DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DCM: Dichloromethane

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for optimization. Researchers should monitor reactions by TLC or LC-MS to determine completion.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a microwave-assisted Suzuki-Miyaura coupling, which often leads to shorter reaction times and higher yields.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the dioxane/water solvent mixture via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 110 °C for 30-45 minutes with stirring.

  • After the reaction is complete (monitored by LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, add water, and acidify with 1M HCl to pH ~3-4.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-1H-indole-7-carboxylic acid.

Protocol 2: General Procedure for Amide Coupling using HATU

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Amine hydrochloride or free base (1.2 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a stir bar and nitrogen inlet

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the amine (if using a hydrochloride salt, the extra equivalent of DIPEA will liberate the free base in situ).

  • Add HATU to the solution, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

workflow node_reagents node_reagents node_process node_process node_analysis node_analysis node_output node_output reagents Combine Reactants, Catalyst, Base, Solvent in Reaction Vessel reaction Reaction under Inert Atmosphere (Heat/Stir as Required) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Work-up (Extraction, Washes) monitoring->workup Complete purification Dry, Concentrate & Purify Crude Product (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, HRMS) purification->analysis product Pure Product analysis->product

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

This compound is a high-value scaffold for the synthesis of complex, functionalized indole derivatives. Its capacity for selective modification at three distinct positions through robust and well-established synthetic methodologies makes it an invaluable tool for researchers. The palladium-catalyzed cross-coupling reactions at the C5-position provide a gateway to novel biaryl and N-heterocyclic systems, while the C7-carboxylic acid allows for the introduction of a wide range of substituents via amide and ester linkages. By understanding the principles behind the protocols outlined in this guide, scientists and drug development professionals can effectively harness the synthetic potential of this versatile building block to accelerate their research programs.

References

The Strategic Utility of 5-Bromo-1H-indole-7-carboxylic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus represents a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its unique aromatic and hydrogen-bonding characteristics allow for intricate interactions with a multitude of biological targets. The strategic functionalization of the indole ring is a key tactic in the medicinal chemist's arsenal to fine-tune the pharmacological properties of a lead compound. Among these modifications, halogenation, particularly bromination, has proven to be a powerful tool for enhancing potency and modulating metabolic stability.

This technical guide focuses on a specific, yet underexplored, member of this family: 5-Bromo-1H-indole-7-carboxylic acid . While its isomers, the 2- and 3-carboxylic acid derivatives, have been extensively investigated as precursors to potent anticancer agents, the 7-carboxylic acid isomer possesses a unique substitution pattern that offers distinct synthetic and therapeutic opportunities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a forward-looking perspective on the applications of this versatile building block in drug discovery.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValue
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number 860624-90-4
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents like DMSO and DMF

Confirmed Applications in Drug Discovery: A Tale of Two Kinases

While the broader academic literature on this compound is still emerging, its critical role as a key intermediate in the synthesis of potent enzyme inhibitors is well-documented in patent literature. This highlights its immediate value to drug discovery programs targeting specific enzyme families.

Inhibition of IKK2: A Target in Inflammatory Diseases

Inhibitor of kappa B kinase 2 (IKK2) is a pivotal enzyme in the NF-κB signaling pathway, a critical regulator of the inflammatory response. Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, IKK2 has emerged as a high-value target for therapeutic intervention.

This compound serves as a crucial starting material for the synthesis of a series of potent indole carboxamide-based IKK2 inhibitors. The following protocol outlines a general synthetic route based on the disclosures in the patent literature.

Objective: To synthesize a representative IKK2 inhibitor starting from this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia (2.0 M in Methanol)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Formation:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of ammonia in methanol (4.0 eq) dropwise.

    • Continue stirring at room temperature for 16 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield 5-bromo-1H-indole-7-carboxamide .

  • Further Derivatization (Suzuki Coupling):

    • The resulting 5-bromo-1H-indole-7-carboxamide can be further elaborated via Suzuki coupling to introduce various aryl or heteroaryl groups at the 5-position, leading to a diverse library of potent IKK2 inhibitors.

Causality of Experimental Choices:

  • EDC/HOBt: This combination is a classic and efficient method for activating the carboxylic acid for amide bond formation, minimizing side reactions and racemization.

  • Ammonia in Methanol: Provides the amine nucleophile for the formation of the primary carboxamide. The use of a methanolic solution ensures miscibility with the reaction mixture.

  • Suzuki Coupling: The bromine atom at the 5-position is strategically placed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of molecular diversity to explore the structure-activity relationship (SAR) of the inhibitors.

Diagram: Synthetic Pathway to IKK2 Inhibitors

G A This compound B 5-Bromo-1H-indole-7-carboxamide A->B EDC, HOBt, NH3/MeOH C IKK2 Inhibitor Core Structure B->C Suzuki Coupling (Ar-B(OH)2, Pd catalyst)

Caption: Synthetic route from this compound to IKK2 inhibitors.

Targeting CD38: Modulating Calcium Signaling

CD38 is a transmembrane glycoprotein with enzymatic activity, primarily converting nicotinamide adenine dinucleotide (NAD+) into cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. CD38 is involved in various physiological processes, including immune responses and cell signaling. Its inhibitors have potential therapeutic applications in metabolic and inflammatory diseases.

This compound is a documented intermediate in the synthesis of potent CD38 inhibitors, demonstrating its utility in targeting this important enzyme.

Objective: To prepare a key intermediate for CD38 inhibitors from this compound.

Materials:

  • Methyl 5-iodo-1H-indole-7-carboxylate (as a precursor to the bromo-analog)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric acid (HCl)

Procedure (Hydrolysis to the Carboxylic Acid):

Note: The patent literature describes the synthesis starting from the iodo-analog, which is then converted to the bromo-analog. This protocol focuses on the hydrolysis step, which is applicable to the corresponding bromo-ester.

  • Saponification:

    • To a stirred solution of the methyl ester of this compound (1.0 eq) in a mixture of methanol and THF, add a 3 M aqueous solution of NaOH (excess).

    • Stir the reaction mixture at room temperature for 1 hour.

  • Acidification and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield This compound .

Causality of Experimental Choices:

  • Mixed Solvent System (MeOH/THF): This ensures the solubility of both the ester starting material and the aqueous base, facilitating an efficient reaction.

  • Acidification: Protonation of the carboxylate salt is necessary to precipitate the less soluble carboxylic acid, allowing for its isolation.

Diagram: Role in CD38 Inhibitor Synthesis

G A Methyl 5-Bromo-1H-indole-7-carboxylate B This compound A->B NaOH, MeOH/THF then HCl C Elaboration to CD38 Inhibitors B->C Further synthetic steps

Caption: Hydrolysis of the methyl ester to yield this compound.

Future Perspectives: Extrapolating from Isomeric Scaffolds

The extensive research on the 2- and 3-carboxylic acid isomers of 5-bromoindole provides a fertile ground for hypothesizing the untapped potential of the 7-carboxylic acid isomer.

Potential as an Anticancer Scaffold

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant promise as inhibitors of key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These kinases are crucial for tumor growth, proliferation, and angiogenesis. The 5-bromoindole scaffold often serves as an ATP-mimetic, binding to the kinase active site.

It is highly plausible that derivatives of this compound could also exhibit potent kinase inhibitory activity. The unique vector of the carboxylic acid at the 7-position allows for the exploration of different chemical space within the kinase active site, potentially leading to novel inhibitors with improved selectivity or potency.

Exploration in Neurological Disorders

Indole-based compounds have a rich history in the treatment of neurological disorders. The 5-bromo-1H-indole-3-carboxylic acid has been utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Given the structural similarity, the 7-carboxylic acid isomer could serve as a valuable starting point for the development of novel agents for neurodegenerative diseases or psychiatric disorders.

Conclusion

This compound is a versatile and valuable building block in drug discovery. While its full potential is yet to be unlocked, its confirmed application in the synthesis of potent IKK2 and CD38 inhibitors underscores its significance. The strategic placement of the bromine atom and the carboxylic acid group provides medicinal chemists with a powerful handle for molecular elaboration and the generation of diverse compound libraries. As research continues, it is anticipated that the applications of this intriguing scaffold will expand into new therapeutic areas, further solidifying the importance of the bromoindole motif in the development of next-generation therapeutics.

References

Application Note: Strategic Derivatization of 5-Bromo-1H-indole-7-carboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2][3] 5-Bromo-1H-indole-7-carboxylic acid represents a particularly versatile starting material, offering three distinct and chemically addressable points for modification: the indole nitrogen (N1), the carboxylic acid at position C7, and the bromine atom at position C5. This strategic trifecta of reactive sites enables the systematic construction of diverse chemical libraries essential for robust structure-activity relationship (SAR) studies in drug discovery.[4][5] This document provides a comprehensive guide with detailed, field-tested protocols for the derivatization of this scaffold, aimed at researchers, medicinal chemists, and drug development professionals. We will explore the rationale behind specific synthetic choices and provide step-by-step methodologies for N-alkylation, amide bond formation, and palladium-catalyzed cross-coupling reactions.

The this compound Scaffold: A Trio of Opportunities

The power of the this compound scaffold lies in its three orthogonal functional groups. Each site can be modified to tune different physicochemical and pharmacological properties:

  • N1-H (Indole Nitrogen): Alkylation or arylation at this position primarily modulates lipophilicity, hydrogen bonding capacity, and metabolic stability. The indole N-H is weakly acidic (pKa ≈ 16-17), allowing for deprotonation by a suitable base to form a potent nucleophile.[6]

  • C7-COOH (Carboxylic Acid): This group is an ideal handle for forming amides and esters. Such modifications are critical for altering polarity, improving cell permeability, and establishing key interactions with biological targets, such as forming hydrogen bonds with receptor-site amino acids.

  • C5-Br (Aryl Bromide): The bromine atom serves as a versatile anchor for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling.[1][5] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of new binding pockets and significantly expanding the chemical space of the library.

Caption: Core derivatization strategies for the scaffold.

Protocol I: N-Alkylation of the Indole Ring

Rationale and Mechanistic Insight

N-alkylation of indoles is a fundamental synthetic transformation.[4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indole nitrogen, forming a resonance-stabilized indolide anion. This potent nucleophile then attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated product.[6][7] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile.

Detailed Experimental Protocol: N-Benzylation

This protocol details the N-benzylation of an ester-protected derivative of the parent compound. Protection of the carboxylic acid is often a prudent first step in a multi-step synthesis to prevent unwanted side reactions.

Step 1: Ester Protection (Methyl Ester Formation)

  • To a solution of this compound (1.0 eq) in methanol (0.1 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield methyl 5-bromo-1H-indole-7-carboxylate.

Step 2: N-Benzylation

Reagents & Materials
Methyl 5-bromo-1H-indole-7-carboxylate
Sodium hydride (NaH, 60% dispersion in oil)
Anhydrous N,N-Dimethylformamide (DMF)
Benzyl bromide (BnBr)
Saturated aqueous NH₄Cl solution
Ethyl acetate (EtOAc), Hexanes
Brine, Water
Anhydrous sodium sulfate (Na₂SO₄)

| Silica gel for column chromatography |

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-bromo-1H-indole-7-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a 0.2 M solution) and stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases.[7]

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Dilute the mixture with water and extract three times with EtOAc.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

Protocol II: Amide Coupling at the C7-Carboxylic Acid

Rationale and Mechanistic Insight

Directly reacting a carboxylic acid with an amine is generally ineffective due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[8] To overcome this, coupling agents are employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine.[8] The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) is common practice; it traps the O-acylisourea to form an activated ester, which minimizes side reactions and reduces the risk of racemization for chiral substrates.[9]

G cluster_0 Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Activate with EDC/HOBt Activate with EDC/HOBt Carboxylic Acid->Activate with EDC/HOBt Add Amine (R-NH2) Add Amine (R-NH2) Activate with EDC/HOBt->Add Amine (R-NH2) Nucleophilic Attack Nucleophilic Attack Add Amine (R-NH2)->Nucleophilic Attack Form Amide Bond Form Amide Bond Nucleophilic Attack->Form Amide Bond Purify Product Purify Product Form Amide Bond->Purify Product A Pd(0)L_n B Oxidative Addition R¹-X A->B C R¹-Pd(II)L_n-X B->C D Transmetalation R²-B(OR)₂ Base C->D E R¹-Pd(II)L_n-R² D->E F Reductive Elimination E->F F->A G R¹-R² F->G Product

References

Application Note: Quantitative Analysis of 5-Bromo-1H-indole-7-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, validated analytical methods for the precise and reliable quantification of 5-Bromo-1H-indole-7-carboxylic acid. As an important heterocyclic building block in medicinal chemistry, its accurate measurement is critical for process control, quality assurance, and pharmacokinetic studies. We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control of bulk materials and formulations, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification in complex biological matrices. This document provides a comprehensive framework, from the fundamental physicochemical properties of the analyte to step-by-step experimental protocols and method validation guidelines, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a halogenated indole derivative. The indole scaffold is a privileged structure in drug discovery, and functionalized variants like this compound serve as key intermediates in the synthesis of novel therapeutic agents. The precise quantification of this molecule is paramount throughout the drug development lifecycle. In process chemistry, it ensures reaction yield and purity. In formulation, it confirms dosage accuracy. In preclinical and clinical studies, it enables the characterization of absorption, distribution, metabolism, and excretion (ADME) profiles.

Developing a robust analytical method requires a thorough understanding of the analyte's physicochemical properties. These properties dictate choices in sample preparation, chromatographic separation, and detection, ensuring the method is fit for its intended purpose.

Physicochemical Properties

A foundational understanding of this compound's properties is the first step in designing a selective and efficient analytical method.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
IUPAC Name This compound[1]
CAS Number 860624-90-4[1]
Appearance Solid (predicted)
pKa (Predicted) 4.25 ± 0.30 (for the carboxylic acid)[2]
Solubility Soluble in DMSO and DMF (predicted for similar compounds)[2]

The presence of the indole ring provides a strong chromophore for UV detection, while the carboxylic acid group and overall polarity are key considerations for reverse-phase chromatography. The pKa value is critical for controlling the ionization state of the molecule by adjusting the mobile phase pH, which directly impacts chromatographic retention and peak shape.

Method Selection: A Logic-Driven Approach

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. This guide details two complementary methods to address different analytical needs.

MethodSelection start Analytical Goal: Quantify This compound matrix_q What is the sample matrix? start->matrix_q sub_node_1 Bulk Material / Pharmaceutical Formulation matrix_q->sub_node_1 Simple sub_node_2 Biological Matrix (Plasma, Serum, Tissue) matrix_q->sub_node_2 Complex hplc_method Method 1: HPLC-UV (Robust, Cost-Effective) sub_node_1->hplc_method lcms_method Method 2: LC-MS/MS (High Sensitivity & Selectivity) sub_node_2->lcms_method

Caption: Logic for selecting the appropriate analytical method.

Method 1: HPLC-UV for Purity and Assay

This reverse-phase HPLC method is designed for the accurate quantification of this compound in relatively clean samples, such as the active pharmaceutical ingredient (API) or formulated drug products.

Principle of Operation

The analyte is separated on a C18 stationary phase based on its hydrophobicity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group (pH < pKa), leading to increased retention and improved peak symmetry. Detection is achieved by measuring the absorbance of UV light by the indole chromophore.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

3.2.3. Sample Preparation

  • For Bulk Powder: Accurately weigh an appropriate amount of the sample powder to achieve a theoretical concentration of ~25 µg/mL when dissolved in the diluent.

  • For Formulations: The preparation will depend on the excipients. A common approach involves dissolving the formulation in the diluent, followed by sonication and centrifugation/filtration to remove insoluble materials.

3.2.4. HPLC Instrumental Conditions

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution.
Mobile Phase Gradient Elution (see table below)Balances retention of the analyte with efficient elution and column cleaning.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume for achieving good peak shape and sensitivity.
UV Detector 280 nmIndole compounds typically exhibit strong absorbance near this wavelength.
Run Time 15 minutesAllows for elution of the analyte and any potential impurities.

Mobile Phase Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.02080
12.07030
15.07030

Method 2: LC-MS/MS for Bioanalysis

This LC-MS/MS method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices like human or animal plasma.

Principle of Operation

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer isolates the protonated parent ion (precursor ion, Q1), fragments it via collision-induced dissociation (CID) in the collision cell (Q2), and then detects a specific, stable fragment ion (product ion, Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out matrix interferences.[3]

Experimental Protocol

4.2.1. Reagents and Materials

  • All reagents from Method 1, plus:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-5-Bromo-1H-indole-7-carboxylic acid) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Control biological matrix (e.g., drug-free human plasma).

4.2.2. Preparation of Solutions

  • LC Mobile Phases: As in Method 1.

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare intermediate dilutions from the stock solution in Acetonitrile/Water (50:50, v/v).

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a fixed concentration (e.g., 100 ng/mL). This will be used as the protein precipitation solvent.

  • Calibration Standards & Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into the control biological matrix to prepare calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high concentrations).

4.2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (ice-cold acetonitrile containing the IS).[3][4]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.2.4. LC-MS/MS Instrumental Conditions

ParameterConditionRationale
LC System UPLC/HPLC System
Column C18, 50 x 2.1 mm, 1.8 µmShorter column for faster analysis times suitable for MS detection.
Mobile Phase Gradient (similar profile to Method 1, adjusted for faster run)
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Source Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group is readily deprotonated in negative mode.
MRM Transition To be determined empirically (e.g., 238.9 -> 195.0 m/z)Parent ion [M-H]⁻ and a stable fragment ion (e.g., loss of CO₂).
Gas Temps/Flows Optimize per instrument manufacturer's recommendations
Collision Energy Optimize for maximum fragment ion intensity

Analytical Method Validation: Ensuring Trustworthiness

Both methods must be validated to demonstrate their suitability for the intended purpose.[5][6] Validation is a documented process that provides evidence that the method is reliable, accurate, and reproducible.[7][8] Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of interfering components (e.g., impurities, matrix components).No significant interfering peaks at the retention time of the analyte.
Linearity Proportionality of the analytical signal to the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method is accurate and precise.Defined by the linearity study.
Accuracy Closeness of the measured value to the true value.Recovery of 80-120% (for bioanalysis) or 98-102% (for assay).
Precision Agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for bioanalysis; ≤ 2% for assay.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; meets accuracy/precision criteria.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Signal-to-Noise ratio ≥ 3.

General Analytical Workflow

The overall process from sample receipt to final data reporting follows a structured and documented path to ensure data integrity.

Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical s1 Sample Receipt & Login s2 Standard & QC Preparation s1->s2 s3 Sample Preparation (e.g., Protein Precipitation) s2->s3 a1 Instrument Setup & System Suitability s3->a1 a2 Sequence Run (Standards, QCs, Samples) a1->a2 p1 Data Processing & Integration a2->p1 p2 Calibration Curve Generation p1->p2 p3 Concentration Calculation & Review p2->p3 p4 Report Generation p3->p4

Caption: A generalized workflow for quantitative analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for quality control applications requiring high precision and accuracy for concentrated samples. The LC-MS/MS method offers the superior sensitivity and selectivity necessary for challenging bioanalytical studies. Proper method validation according to established guidelines is essential to ensure the integrity and reliability of the data generated by either technique.

References

Topic: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Bromo-1H-indole-7-carboxylic acid. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The protocol has been developed to be both reliable and efficient, making it suitable for routine quality control, stability studies, and reaction monitoring. All procedures, from sample preparation to method validation, are detailed herein, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.

Introduction and Method Rationale

This compound is a key intermediate in the synthesis of various biologically active molecules. Its precise and accurate quantification is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high sensitivity, resolution, and reproducibility.[1][2]

Rationale for Method Selection

The choices made during the development of this analytical method are grounded in the physicochemical properties of the analyte and established chromatographic principles.

  • Chromatographic Mode Selection (Reverse-Phase): this compound is a moderately polar molecule containing both a hydrophobic indole ring system and a polar carboxylic acid group. Reverse-phase chromatography, which employs a nonpolar stationary phase and a polar mobile phase, is ideally suited for retaining and separating such compounds.[3][4]

  • Stationary Phase (Column) Selection (C18): A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide strong hydrophobic interactions with the indole ring and the bromine atom of the analyte, ensuring adequate retention. The low silanol activity of modern C18 columns minimizes undesirable interactions with the polar carboxylic acid group, leading to improved peak shape.[3][5]

  • Mobile Phase Optimization: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous component.

    • Acetonitrile (ACN): ACN is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[6]

    • Acidification: The carboxylic acid moiety on the analyte is ionizable. To ensure consistent retention and sharp, symmetrical peaks, its ionization must be suppressed. This is achieved by acidifying the aqueous portion of the mobile phase with an acid like phosphoric acid or formic acid, maintaining the analyte in its neutral, protonated state.[7][8] For mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[3][5]

  • Detector Selection (UV-Vis): The indole ring system is an excellent chromophore that strongly absorbs ultraviolet (UV) light. A UV-Vis detector, set at a wavelength near the analyte's absorbance maximum (λmax), provides the high sensitivity required for accurate quantification.

Analyte Profile: this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource(s)
CAS Number 860624-90-4[9]
Molecular Formula C₉H₆BrNO₂[9]
Molecular Weight 240.05 g/mol [9]
IUPAC Name This compound[9]
Appearance White to light yellow/orange solid/powder[10]
Solubility Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); expected solubility in methanol/ACN.[10]
Predicted pKa ~4.25 ± 0.30 (for the carboxylic acid group)[10]
Storage Conditions Store at -20°C in a dry, well-ventilated place.[10]

Experimental Protocols

Materials, Reagents, and Instrumentation
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Phosphoric Acid (85%, analytical grade) or Formic Acid (analytical grade)

  • Equipment: Analytical balance, volumetric flasks (Class A), pipettes (calibrated), sonicator, syringe filters (0.22 µm or 0.45 µm, PTFE or regenerated cellulose).[11]

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector (DAD).

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 280 nm
Run Time 10 minutes
Preparation of Solutions

Caution: Handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), as it is classified as an irritant.[10]

3.3.1. Mobile Phase Preparation (1 L)

  • Add 500 mL of HPLC-grade acetonitrile to a 1 L media bottle.

  • In a separate container, add 1.0 mL of 85% phosphoric acid to 500 mL of deionized water and mix thoroughly.

  • Add the acidified water to the media bottle containing acetonitrile.

  • Mix well and sonicate for 10-15 minutes to degas the solution.

3.3.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol or acetonitrile to dissolve the standard. Sonicate briefly if necessary.

  • Allow the solution to return to room temperature, then dilute to the mark with the same solvent.

  • Stopper and invert the flask several times to ensure homogeneity. This stock solution should be stored under refrigeration.

3.3.3. Working Standard Solutions (for Calibration Curve)

  • Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

3.3.4. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol, acetonitrile) to achieve a theoretical concentration within the calibration range.

  • Dilute with the mobile phase as necessary.

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to prevent column clogging.[6][12]

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[13][14] The validation protocol should be documented before the study begins.[15]

G cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Validation Parameters cluster_report Phase 3: Finalization prep_solutions Prepare Standards & Samples sys_suit System Suitability Test prep_solutions->sys_suit Inject Standard spec Specificity sys_suit->spec Proceed if SST Passes lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report Compile Results

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria

The table below outlines the key validation parameters and their typical acceptance criteria as per ICH guidelines.[2][13][14]

ParameterProtocolAcceptance Criteria
System Suitability Inject a working standard (e.g., 25 µg/mL) six times.%RSD of peak area and retention time < 2.0%. Tailing factor ≤ 2.0. Theoretical plates (N) > 2000.
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and a sample spiked with the analyte.No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms. The peak for the analyte should be pure and spectrally homogeneous (if using DAD).
Linearity & Range Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL) in triplicate. Plot a graph of mean peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998. The y-intercept should be close to zero. The residuals should be randomly distributed around the x-axis.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze three replicates at each level.Mean percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.%RSD should be ≤ 2.0% for both repeatability and intermediate precision. The overall %RSD combining both studies should also be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of injections at low concentrations (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be the lowest concentration that can be quantified with acceptable accuracy and precision (%RSD ≤ 10%).
Robustness Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, detection wavelength ±2 nm) and assess the impact on the results.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor variations, demonstrating the method's reliability during routine use.

Data Analysis and Calculations

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration data, where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Quantification: Determine the concentration of this compound in an unknown sample by substituting its measured peak area ('y') into the rearranged regression equation:

    Concentration (x) = (Peak Area (y) - y-intercept (c)) / Slope (m)

    Remember to account for any dilution factors used during sample preparation.

G cluster_method_dev Method Development Logic cluster_validation_logic Method Validation analyte Analyte Properties (Polarity, pKa, Chromophore) mode Select Mode (Reverse-Phase) analyte->mode guides detector Select Detector (UV @ 280 nm) analyte->detector determines column Select Column (C18) mode->column influences mobile_phase Optimize Mobile Phase (ACN/Acidified H2O) column->mobile_phase requires mobile_phase->detector must be compatible validated_method Final Validated Method mobile_phase->validated_method Leads to detector->validated_method Leads to

Caption: Key Decision Logic in Method Development.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The simple isocratic mobile phase and straightforward sample preparation procedure make it highly efficient for implementation in a quality control or research laboratory. This validated method provides a reliable tool for scientists and drug development professionals, ensuring the integrity of data related to this important chemical entity.

References

large-scale synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key precursor for the synthesis of a range of therapeutic agents, including kinase inhibitors and other targeted therapies. Its structural motif is crucial for establishing specific interactions within biological targets. This application note provides a comprehensive, robust, and scalable three-step synthetic protocol for the multi-kilogram production of this compound. The described process is optimized for yield, purity, operational simplicity, and safety, making it suitable for implementation in industrial and advanced research settings. We detail the strategic rationale behind each synthetic step, from the initial protection of the carboxylic acid functionality via esterification, through regioselective bromination, to the final deprotection via saponification.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in drug discovery, and functionalized indoles are central to many approved pharmaceuticals. This compound, in particular, offers three distinct points for chemical modification: the indole nitrogen, the carboxylic acid at the 7-position, and the bromine atom at the 5-position. This trifunctionality makes it an exceptionally versatile starting material.

The primary challenge in synthesizing this molecule on a large scale is achieving precise regioselectivity during the bromination of the electron-rich indole ring. The C3 position of indole is the most kinetically favored site for electrophilic aromatic substitution[1]. Therefore, a direct bromination of 1H-indole-7-carboxylic acid would likely lead to a mixture of undesired products.

Our optimized synthetic strategy circumvents this issue through a logical three-step sequence designed for scalability and control.

The Chosen Synthetic Pathway:

  • Esterification: The process begins with the protection of the C7-carboxylic acid as a methyl ester. This step is critical as it prevents the acidic proton from interfering with the subsequent bromination reaction and enhances the substrate's solubility in organic solvents.

  • Regioselective Bromination: The resulting methyl 1H-indole-7-carboxylate is subjected to electrophilic bromination using N-Bromosuccinimide (NBS). This reagent is a reliable and manageable source of electrophilic bromine, ideal for industrial applications. The reaction conditions are fine-tuned to favor substitution at the C5 position.

  • Saponification: The final step involves the hydrolysis of the methyl ester under basic conditions to yield the target this compound with high purity.

This approach ensures high yields, minimizes side-product formation, and utilizes cost-effective and readily available reagents, addressing the core requirements for large-scale chemical manufacturing.

Workflow and Key Transformations

The overall process flow is designed for efficiency and logical progression from starting material to the final, purified product.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Key Functionalization cluster_2 Phase 3: Final Product Generation A 1H-Indole-7-carboxylic Acid (Starting Material) B Methyl 1H-indole-7-carboxylate (Intermediate 1) A->B Step 1: Fischer Esterification C Methyl 5-Bromo-1H-indole-7-carboxylate (Intermediate 2) B->C Step 2: Regioselective Bromination D This compound (Final Product) C->D Step 3: Saponification

Caption: High-level workflow for the synthesis of this compound.

In-Depth Mechanistic Rationale and Process Parameters

A deep understanding of the underlying chemical principles is paramount for successful scale-up, troubleshooting, and process optimization.

Step 1: Fischer Esterification of 1H-Indole-7-carboxylic Acid

The initial esterification is performed under classic Fischer conditions, which involves reacting the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid).

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate, a principle essential for cost-effective large-scale synthesis[2].

G reagents Reagents|{H₂SO₄ (cat.) CH₃OH (Methanol)} start 1H-Indole-7-carboxylic Acid reagents->start:start Activate product Methyl 1H-indole-7-carboxylate start:start->product:end Esterify

Caption: Key transformation in Step 1: Esterification.

Step 2: Regioselective Bromination of Methyl 1H-indole-7-carboxylate

This is the most critical step of the synthesis. The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate. Unlike elemental bromine (Br₂), NBS is a solid that is safer to handle and allows for more controlled, portion-wise addition, which is a crucial safety and quality consideration in large reactors.

  • Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. While the C3 position is electronically favored, steric hindrance from the adjacent C7-ester group and careful control of reaction temperature can help direct the incoming electrophile to the C5 position. The reaction is typically run at low temperatures (0-5 °C) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to moderate reactivity and improve selectivity. The succinimide byproduct is easily removed during work-up.

G reagents Reagents|{N-Bromosuccinimide (NBS) DMF} start Methyl 1H-indole-7-carboxylate reagents->start:start Provide Br⁺ product Methyl 5-Bromo-1H-indole-7-carboxylate start:start->product:end Brominate at C5

Caption: Key transformation in Step 2: Bromination.

Step 3: Saponification of Methyl 5-Bromo-1H-indole-7-carboxylate

The final step is a standard base-mediated hydrolysis of the ester to liberate the desired carboxylic acid.

  • Causality: The hydroxide ion (from NaOH or KOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion as the leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. The product is then isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.

G reagents Reagents|{NaOH or KOH Methanol/H₂O} start Methyl 5-Bromo-1H-indole-7-carboxylate reagents->start:start Provide OH⁻ product This compound start:start->product:end Hydrolyze

Caption: Key transformation in Step 3: Saponification.

Quantitative Process Data Summary

The following table outlines the expected parameters for the successful execution of this synthesis on a large scale.

Step Reaction Key Reagents & Solvents Typical Yield Typical Purity (by HPLC) Key Process Considerations
1 Fischer Esterification1H-Indole-7-carboxylic acid, Methanol, H₂SO₄90-95%>98%Control of reflux temperature; efficient removal of water can further drive the reaction.
2 Regioselective BrominationMethyl 1H-indole-7-carboxylate, NBS, DMF80-88%>97%Strict temperature control (0-5 °C); slow, portion-wise addition of NBS is critical for selectivity and safety.
3 SaponificationMethyl 5-Bromo-1H-indole-7-carboxylate, NaOH, Methanol, Water92-98%>99%Monitor reaction completion by TLC/HPLC; control pH during acidic work-up to ensure complete precipitation.
Overall - - ~70-80% >99% -

Detailed Large-Scale Experimental Protocol (1.0 kg Scale)

Disclaimer: This protocol is intended for use by trained professional chemists in a controlled laboratory or manufacturing environment equipped with appropriate safety measures.

PART A: Synthesis of Methyl 1H-indole-7-carboxylate (Intermediate 1)
  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 1H-indole-7-carboxylic acid (1.00 kg, 6.21 mol).

  • Reagent Addition: Add methanol (10.0 L) to the reactor. Begin stirring to form a slurry.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 180 mL, 3.38 mol) to the stirred mixture. An exotherm will be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<1%).

  • Work-up: Cool the reactor to room temperature. Slowly pour the reaction mixture into a separate vessel containing 20 L of chilled water, with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake thoroughly with water (3 x 2 L) until the washings are neutral (pH ~7).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 1.00 - 1.05 kg (90-95%) of a white to off-white solid.

PART B: Synthesis of Methyl 5-Bromo-1H-indole-7-carboxylate (Intermediate 2)
  • Reactor Setup: Charge the 20 L reactor with Methyl 1H-indole-7-carboxylate (1.00 kg, 5.71 mol) and N,N-Dimethylformamide (DMF, 8.0 L). Stir until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.07 kg, 6.00 mol, 1.05 eq) in small portions over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours after the NBS addition is complete.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Quenching & Precipitation: Once the reaction is complete, slowly pour the mixture into 25 L of ice-water with vigorous stirring. A solid will precipitate.

  • Isolation: Filter the crude product. Wash the filter cake extensively with water (4 x 3 L) to remove DMF and succinimide.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

    • Expected Yield: 1.22 - 1.30 kg (80-88%) of a pale yellow solid.

PART C: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge the 20 L reactor with Methyl 5-Bromo-1H-indole-7-carboxylate (1.00 kg, 3.94 mol), methanol (6.0 L), and water (3.0 L).

  • Base Addition: Add a solution of sodium hydroxide (NaOH, 315 g, 7.88 mol, 2.0 eq) dissolved in water (1.0 L) to the reactor.

  • Reaction: Heat the mixture to reflux (approx. 70-75 °C) for 4-6 hours.

  • Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detectable.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any particulates.

    • Transfer the filtrate to a larger vessel and cool to 10-15 °C.

    • Slowly and carefully acidify the solution to pH 2-3 by adding 6N hydrochloric acid (HCl). The product will precipitate as a thick solid.

    • Stir the resulting slurry for 1 hour in the cold.

  • Filtration and Washing: Filter the final product. Wash the cake thoroughly with cold deionized water (3 x 2 L) to remove residual salts.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: 0.88 - 0.93 kg (92-98%) of this compound as a white to light-tan powder.

Safety, Handling, and Hazard Management

All operations must be conducted under a fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Sulfuric Acid (H₂SO₄): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, and add slowly to solutions to control the exotherm.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes skin irritation and serious eye damage. Avoid inhalation of dust. Portion-wise addition is mandatory on a large scale to control the reaction rate and temperature.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation of vapors and skin contact.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Cause severe burns. Handle with appropriate care. The neutralization/acidification step can be highly exothermic and must be performed slowly with efficient cooling.

  • General Precautions: Ensure emergency eyewash stations and safety showers are readily accessible[3][4]. All solvent waste should be collected and disposed of according to institutional and environmental regulations.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight (240.05 g/mol )[5].

  • HPLC: To determine purity (>99%).

  • Melting Point: For comparison with literature values.

References

Application Notes & Protocols: The Strategic Use of 5-Bromo-1H-indole-7-carboxylic Acid in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-1H-indole-7-carboxylic acid as a strategic fragment in drug discovery campaigns. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, found in a multitude of natural products and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with biological targets.[3][4] In the context of fragment-based drug discovery (FBDD), indole derivatives represent a rich starting point for developing potent and selective inhibitors for a range of targets, from kinases to proteases.[1][5][6]

Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS).[7][8] By screening smaller, less complex molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher "ligand efficiency"—a measure of binding energy per heavy atom.[7][9] These initial low-affinity hits are then optimized into high-affinity leads through structure-guided methods.[8][10]

Physicochemical Profile: this compound

This compound is a particularly interesting fragment. The indole core provides a versatile interaction platform. The carboxylic acid at the 7-position acts as a key hydrogen bond donor and acceptor, often anchoring the fragment in a binding pocket. The bromine atom at the 5-position can form halogen bonds, a type of interaction increasingly recognized for its importance in molecular recognition, and it also provides a synthetic handle for future elaboration of the fragment hit.

A successful fragment should possess properties that make it amenable to screening and subsequent optimization. The "Rule of Three" provides a useful guideline for fragment design: molecular weight < 300 Da, cLogP < 3, hydrogen bond donors/acceptors < 3, and rotatable bonds < 3.[7] this compound aligns well with these principles.

PropertyValueSource
CAS Number 860624-90-4[11]
Molecular Formula C₉H₆BrNO₂[11]
Molecular Weight 240.05 g/mol [11]
IUPAC Name This compound[11]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 2[11]
Rotatable Bond Count 1[11]
Polar Surface Area 66.3 Ų[11]

The FBDD Workflow: From Fragment to Lead

The overall process of using this compound in an FBDD campaign follows a logical progression from initial hit identification to lead optimization. Each stage relies on sensitive biophysical techniques to detect the weak binding events characteristic of fragments.[9]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library (including 5-Bromo-1H-indole- 7-carboxylic acid) B Primary Screen (NMR, SPR) A->B Screening C Hit Confirmation & Validation B->C Identified Hits D Structural Biology (X-ray Crystallography, NMR) C->D Validated Hits E Structure-Guided Optimization (Fragment Growing/Linking) D->E Structural Insights F Lead Compound E->F Medicinal Chemistry

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Experimental Protocols

The following protocols are designed to be robust and provide clear, interpretable results. They are grounded in established biophysical principles and tailored for the use of fragments like this compound.

NMR-Based Screening: Detecting Weak Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD because of its sensitivity in detecting weak binding events and its ability to provide structural information.[12][13][14] Both ligand-observed and protein-observed experiments are commonly used.[12] For this compound, a protein-observed 1H-15N HSQC experiment is highly recommended if a stable, isotopically labeled protein target can be produced.[12][13]

Protocol: 1H-15N HSQC Screening

  • Protein Preparation: Express and purify the target protein with uniform 15N labeling.[12] A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O) is typical.

    • Causality: Isotopically labeling the protein allows us to monitor changes in its chemical environment upon fragment binding. The concentration is a balance between signal strength and potential protein aggregation.

  • Fragment Stock Preparation: Prepare a high-concentration stock of this compound (e.g., 100 mM) in a deuterated solvent like DMSO-d₆.

    • Causality: A high concentration stock minimizes the volume added to the protein sample, thus reducing dilution effects. DMSO is a common solvent for fragment libraries.

  • Data Acquisition (Reference Spectrum): Record a high-quality 1H-15N HSQC spectrum of the 15N-labeled protein alone. This serves as the reference spectrum.

    • Causality: This spectrum represents the unbound state of the protein. Any changes observed upon fragment addition are indicative of an interaction.

  • Screening: Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM.

    • Causality: Since fragments bind weakly, a relatively high concentration is needed to shift the binding equilibrium towards the bound state, making the interaction detectable.

  • Data Acquisition (Test Spectrum): Record a second 1H-15N HSQC spectrum.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the binding site of the fragment.

    • Causality: Binding of the fragment alters the local magnetic environment of nearby protein residues, causing their corresponding peaks in the HSQC spectrum to shift. This not only confirms binding but also maps the interaction site on the protein.[13]

NMR_Protocol A Prepare 15N-labeled Protein Target (50-100 µM) B Acquire Reference 1H-15N HSQC Spectrum A->B D Add Fragment to Protein (Final Conc. 200-500 µM) B->D C Prepare Fragment Stock (100 mM in DMSO-d6) C->D E Acquire Test 1H-15N HSQC Spectrum D->E F Overlay Spectra & Analyze Chemical Shift Perturbations (CSPs) E->F G Hit Confirmation: Binding Site Mapped F->G

Caption: Workflow for NMR-based fragment screening using 1H-15N HSQC.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free biophysical technique that measures binding events in real-time, providing valuable information on binding affinity (KD) and kinetics (kon, koff).[10][15] It is another primary screening method in FBDD.[16]

Protocol: SPR Screening

  • Chip Preparation and Protein Immobilization: Choose a suitable sensor chip (e.g., CM5) and immobilize the target protein using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) appropriate for detecting a small molecule like this compound.

    • Causality: Covalent immobilization of the protein on the sensor surface is necessary to detect the binding of the fragment, which is flowed over the surface in the mobile phase. The surface density is optimized to avoid mass transport limitations.

  • Fragment Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 1 µM to 500 µM. A DMSO concentration match between samples and running buffer is critical.

    • Causality: A concentration series is required to determine the binding affinity (KD). Matching the DMSO concentration minimizes bulk refractive index mismatches that can interfere with the binding signal.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface, from the lowest to the highest concentration. Include buffer-only injections for double referencing.

    • Causality: The injections allow for real-time monitoring of the association and dissociation phases of the binding event. Double referencing (subtracting the signal from a reference flow cell and buffer-only injections) corrects for non-specific binding and signal drift.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the dissociation constant (KD).

    • Causality: The shape of the sensorgram contains kinetic information. At equilibrium, the response is proportional to the amount of bound fragment. Plotting the equilibrium response against fragment concentration allows for the calculation of KD, a direct measure of binding affinity.

X-ray Crystallography: The Structural Blueprint

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for the hit-to-lead optimization phase.[5][8][17]

Protocol: Co-crystallization or Soaking

  • Protein Crystallization: Obtain high-quality crystals of the target protein. This often requires extensive screening of different crystallization conditions (precipitants, pH, temperature).

  • Fragment Introduction:

    • Co-crystallization: Add this compound (typically at 1-5 mM) to the protein solution before setting up crystallization trials.

    • Soaking: Transfer existing protein crystals into a cryo-protectant solution containing a high concentration of the fragment (e.g., 5-10 mM) for a defined period (minutes to hours).

    • Causality: Soaking is often preferred for initial screening as it uses existing crystals. Co-crystallization may be necessary if soaking disrupts the crystal lattice or if the binding site is not accessible in the crystal form.

  • Cryo-protection and Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Causality: Cryo-cooling minimizes radiation damage to the crystal during data collection. Synchrotron sources provide high-intensity X-ray beams necessary for high-resolution data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Causality: The electron density map is a 3D representation of the electron distribution in the crystal. A clear and unambiguous electron density corresponding to the shape of this compound in the protein's binding site is the definitive proof of binding and reveals the precise binding mode. This structural information is critical for designing more potent analogs.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[11] Store the compound in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its privileged indole scaffold, combined with strategically placed functional groups, provides a robust starting point for identifying novel hit matter. The successful application of this fragment, however, depends on the rigorous and logical application of sensitive biophysical techniques. By understanding the causality behind each experimental step, researchers can confidently generate high-quality data to drive their drug discovery projects forward, transforming a low-affinity fragment into a potent, optimized lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-1H-indole-7-carboxylic acid (CAS 860624-90-4). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, while achievable, presents several challenges that can impact yield and purity, particularly concerning regioselectivity and reaction efficiency.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers navigate the complexities of this synthesis and optimize their outcomes.

Synthetic Overview & Strategy

The synthesis of this compound is not a trivial one-step procedure. A robust and logical pathway begins with a pre-functionalized benzene ring, methyl 2-amino-5-bromobenzoate, and proceeds through a multi-step sequence involving strategic halogenation and a palladium-catalyzed cyclization to construct the indole core. This approach provides control over the final substitution pattern, which is crucial for this specific isomer.

The overall workflow can be visualized as follows:

G A Methyl 2-amino-5-bromobenzoate B Step 1: Regioselective Iodination Reagent: N-Iodosuccinimide (NIS) Solvent: Acetic Acid A->B C Methyl 2-amino-5-bromo-3-iodobenzoate B->C D Step 2: Sonogashira Coupling Reagent: Trimethylsilylacetylene, Pd/Cu catalyst C->D E Intermediate Alkynyl Aniline D->E F Step 3: Intramolecular Cyclization (Larock-type) Catalyst: Pd(OAc)2 Base: K2CO3 E->F G Methyl 5-Bromo-1H-indole-7-carboxylate F->G H Step 4: Saponification Reagent: LiOH or NaOH Solvent: THF/MeOH/H2O G->H I This compound (Final Product) H->I

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: Iodination of the Anthranilate Ring

Q: My iodination reaction with N-Iodosuccinimide (NIS) is slow, incomplete, or results in a low yield. What are the common causes?

A: An inefficient iodination is typically traced back to reagent quality, reaction conditions, or workup issues.

  • Causality & Explanation: The reaction is an electrophilic aromatic substitution. The amino group is a strong activating director, but the ester and bromo substituents are deactivating. The reaction's success hinges on the potent electrophilicity of the iodine source.

  • Troubleshooting Steps:

    • Check NIS Quality: N-Iodosuccinimide can decompose over time, especially if exposed to light or moisture, appearing yellowish or brown. Use freshly opened or purified NIS for best results.

    • Ensure Anhydrous Conditions: While the reaction is run in acetic acid, extraneous water can consume the NIS. Ensure your glassware and solvent are dry.

    • Reaction Time: This reaction can require extended periods (12-24 hours) at room temperature to reach completion[1]. Monitor progress carefully using Thin Layer Chromatography (TLC) before quenching the reaction.

    • Temperature: The reaction is typically run at room temperature[1]. Increasing the temperature may speed up the reaction but can also lead to the formation of side products or decomposition.

Q: After the iodination workup, my TLC plate shows multiple spots. What are they and how do I purify my product?

A: The appearance of multiple spots is common. The main components are likely the starting material, the desired mono-iodinated product, and potentially di-iodinated byproducts.

  • Causality & Explanation: The starting aniline is highly activated, and if excess NIS is used or reaction conditions are not controlled, a second iodination can occur.

  • Troubleshooting & Purification Strategy:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NIS. A large excess increases the risk of di-iodination.

    • Workup: The workup involves quenching with a bicarbonate solution[1]. A subsequent wash with aqueous sodium thiosulfate can help remove any remaining iodine.

    • Purification: The primary method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, will effectively separate the starting material from the more polar iodinated product.

Part 2: Palladium-Catalyzed Indole Formation

Q: My palladium-catalyzed cyclization to form the indole ring is failing or giving very low yields. What are the most critical parameters to check?

A: Palladium-catalyzed reactions like the Hegedus or Larock indole syntheses are notoriously sensitive to a range of variables[2][3][4]. Failure is often due to catalyst deactivation, impure reagents, or suboptimal reaction conditions.

  • Causality & Explanation: The catalytic cycle involves oxidative addition of palladium into the C-I bond, coordination of the alkyne, migratory insertion, and reductive elimination. Any impurity that interferes with these steps (e.g., water, oxygen, coordinating solvents) can halt the cycle.

  • Troubleshooting Steps:

    • Oxygen Exclusion: The catalytic Pd(0) species is highly sensitive to oxygen. The entire reaction setup must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for at least 30 minutes) and maintained under an inert atmosphere (Argon or Nitrogen).

    • Solvent Purity: Use anhydrous, high-purity solvents. Residual water can hydrolyze intermediates and poison the catalyst.

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand (if any) is critical. For intramolecular cyclizations, phosphine ligands like PPh₃ or bidentate ligands (e.g., dppf) can be essential for stabilizing the catalyst.

    • Base Selection: An appropriate base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N) is required to neutralize the acid generated during the reaction. The base must be anhydrous.

    • Temperature Control: These reactions often require elevated temperatures (80-120 °C). However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or side reactions. Optimize the temperature for your specific substrate.

Part 3: Final Saponification

Q: The final hydrolysis of the methyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A: Incomplete saponification is usually a matter of reaction time, temperature, or the choice of base and solvent system.

  • Causality & Explanation: Saponification is the base-mediated hydrolysis of an ester. The reaction's efficiency depends on the hydroxide concentration, temperature, and solubility of the substrate. The indole substrate may have limited solubility in purely aqueous media.

  • Troubleshooting Steps:

    • Solvent System: Use a mixture of solvents like THF/Methanol/Water. This ensures the substrate remains dissolved while providing the aqueous environment needed for the hydrolysis.

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters or sensitive substrates, as it has a lower tendency to promote side reactions. Use a molar excess (2-5 equivalents).

    • Temperature and Time: While some saponifications run at room temperature, gentle heating (40-60 °C) can significantly accelerate the reaction. Monitor by TLC until all the starting ester has been consumed.

    • Acidification: After the reaction is complete, carefully acidify the cooled reaction mixture with dilute HCl (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: Why is a multi-step synthesis involving iodination necessary? Can't I just brominate indole-7-carboxylic acid directly?

A1: Direct bromination of the indole core is notoriously difficult to control. The C3 position is the most electronically rich and kinetically favored site for electrophilic substitution. Without a protecting group at C3, bromination would likely occur there. Furthermore, achieving selectivity for the C5 position over other positions (C4, C6) on a pre-formed indole-7-carboxylic acid would be challenging. The outlined route builds the substitution pattern into the starting materials, offering a much higher degree of regiochemical control.

Q2: My final product has a grayish tint, suggesting palladium contamination. How can I remove it?

A2: Residual palladium is a common issue. Before final isolation, pass the solution of your crude product in an organic solvent through a plug of Celite® and activated charcoal. For very persistent contamination, commercial metal scavengers (resins with thiol groups) can be used.

Q3: What are the key safety precautions for this synthesis?

A3: Several reagents in this synthesis require careful handling.

  • N-Iodosuccinimide (NIS): Is a strong oxidizing agent and an irritant. Handle in a fume hood and wear appropriate PPE.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Solvents: Use anhydrous solvents like THF and DMF in a well-ventilated fume hood.

  • Acid/Base: Handle concentrated acids and bases with care. The final acidification step can be exothermic.

Q4: How can I confirm the structure and purity of my final this compound?

A4: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a bromine-containing compound[1].

  • HPLC: Is used to determine the purity of the final product.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate

This protocol is adapted from a described procedure for the iodination of a similar substrate[1].

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-5-bromobenzoate (1.0 eq).

  • Dissolution: Add concentrated acetic acid (approx. 3-5 mL per gram of substrate). Stir until all solid has dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 10 minutes. The reaction is exothermic; maintain the temperature at or near room temperature (20-25 °C) with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 17-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc).

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Cyclization

This is a generalized protocol based on common conditions for Larock or Hegedus-type indole syntheses[2][4]. Optimization will be required.

  • Setup: Add the alkynyl aniline substrate (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq) to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC. The reaction may take 4-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Extraction & Purification: Wash the combined filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography.

Data Summary Table: Palladium-Catalyzed Cyclization Conditions
ParameterCondition ACondition BCondition CRationale & Notes
Catalyst Pd(OAc)₂PdCl₂(PPh₃)₂Pd₂(dba)₃Pd(OAc)₂ is a common starting point. Pre-formed complexes can sometimes offer better stability.
Ligand NonePPh₃ (in complex)XPhosLigands can stabilize the catalyst, prevent decomposition, and promote reductive elimination.
Base K₂CO₃Cs₂CO₃Et₃NCarbonate bases are common. Cesium carbonate is more soluble and can accelerate reactions.
Solvent DMFDioxaneAcetonitrileHigh-boiling, polar aprotic solvents are typically required to ensure solubility and allow for heating.
Temperature 100 °C90 °C110 °CMust be optimized; too low and the reaction is slow, too high and catalyst decomposition occurs.

References

Technical Support Center: Purification of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-1H-indole-7-carboxylic acid (CAS No. 860624-90-4)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights for structurally related molecules.

Troubleshooting Guide

This section addresses specific issues that can arise during the purification workflow. Each entry explains the likely cause of the problem and provides a step-by-step protocol for resolution.

Issue 1: My isolated product is a dark brown or off-white solid, not the expected white/pale solid.

Primary Cause: This discoloration is typically due to the presence of colored impurities from the synthesis, such as unreacted starting materials, byproducts from bromination reactions, or degradation products. Overheating during solvent evaporation can also contribute to color formation[2].

Resolution Strategy: Recrystallization with Activated Carbon

Recrystallization is the most effective first-line technique to remove both colored and colorless impurities, assuming a suitable solvent can be identified. The addition of activated carbon can help adsorb high-molecular-weight colored impurities.

Detailed Protocol:

  • Solvent Selection: Begin by performing a solvent screen to find a suitable system. The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature[2]. (See the Solvent Screening table in the FAQ section). Ethanol, methanol, or mixtures like ethanol/water are often good starting points for indole carboxylic acids[3][4].

  • Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) until the solid fully dissolves.

  • Decolorization: If the solution is still colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the solution.

  • Hot Filtration: Bring the mixture back to a boil for a few minutes, then perform a hot filtration using a pre-warmed funnel and fluted filter paper. This step is critical to remove the activated carbon and any other insoluble impurities. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. To encourage the growth of large, pure crystals, do not disturb the flask during this initial cooling period[2]. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under a vacuum.

Issue 2: During recrystallization, my product "oils out" instead of forming crystals.

Primary Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. It can also happen if the compound is not pure enough or if the solvent is a poor choice.

Resolution Strategy: Modify the Solvent System and Cooling Rate

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Introduce a Co-solvent: If using a single solvent, consider adding a "poor" solvent (one in which the compound is insoluble) dropwise to the hot solution until it just begins to turn cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate. This mixed-solvent system can often promote better crystal formation.

  • Slow Cooling & Seeding: Allow the solution to cool much more slowly. Insulating the flask can help. If you have a pure crystal, adding a "seed crystal" can initiate crystallization at the correct point.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create a rough surface that initiates nucleation and crystal growth.

Issue 3: Recrystallization failed to remove a key impurity, as confirmed by HPLC/TLC.

Primary Cause: The impurity has a solubility profile that is too similar to the desired product in the chosen recrystallization solvent. This is common with regioisomers or structurally related byproducts.

Resolution Strategy: Silica Gel Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation slurry Pack column with silica gel slurry load Load crude product (adsorbed on silica or dissolved in min. eluent) slurry->load elute Elute with solvent gradient (e.g., Hexane -> EtOAc) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Combine pure fractions tlc->pool evap Evaporate solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for purification by column chromatography.

Detailed Protocol:

  • Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc). The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Acidification of Eluent: Because this compound is acidic, it can streak or show poor peak shape on silica gel. To suppress the ionization of the carboxylic acid group, add 0.5-1% acetic acid to your eluent mixture[2]. This results in sharper bands and better separation.

  • Column Packing & Loading: Pack a glass column with silica gel slurried in the initial, least polar eluent. Carefully load your crude product onto the top of the silica. It can be "dry loaded" by pre-adsorbing it onto a small amount of silica gel or "wet loaded" by dissolving it in a minimal amount of the eluent.

  • Elution and Fraction Collection: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate. Collect the eluting solvent in a series of fractions (e.g., in test tubes)[2].

  • Analysis and Isolation: Spot each fraction on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound[2].

Typical Eluent Gradient for Chromatography

StepHexane/Heptane (%)Ethyl Acetate (%)Acetic Acid (%)Purpose
110000.5Elute very non-polar impurities.
290100.5Begin moving product down the column.
370300.5Elute the target compound.
450500.5Elute more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for this compound?

Recrystallization is almost always the preferred initial method. It is less labor-intensive, uses less solvent than chromatography, and is more easily scaled for larger quantities. Column chromatography should be reserved for situations where recrystallization is ineffective or when very high purity (>99.5%) is required for sensitive applications[5].

Q2: How do I perform a solvent screen for recrystallization?

A systematic solvent screen is the most reliable way to find an appropriate recrystallization solvent.

Workflow Diagram: Recrystallization

G crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Standard workflow for a successful recrystallization.

Solvent Screening Protocol:

  • Place ~20 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, acetone) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound.

  • Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate[2].

  • Allow the promising candidates to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.

Potential Solvents for Screening

SolventPolarityBoiling Point (°C)Comments
TolueneLow111Often effective for aromatic compounds[6].
Ethyl AcetateMedium77A versatile solvent for many organics.
EthanolHigh78Good for compounds with H-bond donors/acceptors[3].
MethanolHigh65Similar to ethanol but can be too strong a solvent.
WaterVery High100May be used as a co-solvent with alcohols.
Hexane/HeptaneNon-polar69 / 98Typically used as the "poor" solvent in a mixed system.
Q3: What are the likely impurities I should expect?

The impurities will be highly dependent on your synthetic route. Common possibilities include:

  • Unreacted Starting Materials: The precursors used to construct the indole ring or add the bromo/carboxyl groups.

  • Regioisomers: If the bromination or carboxylation steps are not perfectly regioselective, you may have isomers (e.g., 6-Bromo-1H-indole-7-carboxylic acid).

  • Hydrolysis Products: If your synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product[7].

Q4: Is reverse-phase HPLC a viable purification method?

Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for achieving very high purity, especially on a smaller scale. It is also a primary tool for assessing final purity.

  • Methodology: A C18 column is typically used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol[8].

  • Acidic Modifier: As with normal-phase chromatography, an acidic modifier is required. For preparative work and MS-compatibility, 0.1% formic acid or trifluoroacetic acid (TFA) is commonly added to both the water and organic solvent phases to ensure sharp peak shapes[8].

  • Scalability: While analytical HPLC is routine, scaling up to preparative HPLC can be expensive and requires specialized equipment but is a valid option for isolating highly pure material[8].

Purification Decision Workflow

G start Crude Product purity_check Assess Purity (TLC / HPLC / NMR) start->purity_check decision Is Purity >95% and Product Colorless? purity_check->decision recryst Attempt Recrystallization decision->recryst No end Pure Product decision->end Yes recryst_decision Successful? recryst->recryst_decision column Perform Column Chromatography recryst_decision->column No recryst_decision->end Yes column->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1H-indole-7-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during this multi-step synthesis. Our goal is to equip you, our fellow researchers and developers, with the insights needed to optimize your reaction outcomes, identify and mitigate side product formation, and ensure the highest purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a nuanced process, often involving the construction of the indole core followed by regioselective functionalization. A common strategy involves an initial Fischer indole synthesis to create an indole-7-carboxylic acid precursor, followed by a selective bromination step. Each stage presents unique challenges, from controlling regioselectivity to preventing unwanted side reactions like decarboxylation or over-bromination. This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark, tarry material that is difficult to purify. What is the likely cause?

A1: Dark, resinous byproducts are often the result of indole oxidation or degradation under harsh acidic or thermal conditions.[1][2] Indole rings, particularly when unsubstituted at the nitrogen, are susceptible to air oxidation, which can be exacerbated by light and residual acid from previous steps.[2] Ensure all steps following the indole formation are performed under an inert atmosphere (Nitrogen or Argon) and that all acidic catalysts are thoroughly quenched and removed during workup.

Q2: I'm observing significant amounts of a byproduct with a mass corresponding to the loss of CO2. How can I prevent this?

A2: This indicates decarboxylation, a common side reaction for indole carboxylic acids, especially when heated in the presence of acid or certain metal catalysts.[3][4][5] Indole-7-carboxylic acids can be sensitive to high temperatures. If decarboxylation is occurring during a subsequent reaction (like bromination), consider running the reaction at a lower temperature for a longer duration. If it occurs during isolation, avoid prolonged heating and consider purification methods that do not require high heat, such as precipitation or flash chromatography at room temperature.

Q3: Why am I seeing multiple bromine additions to my indole ring?

A3: Over-bromination is a frequent issue caused by the high reactivity of the indole ring towards electrophiles. The C3 position is particularly nucleophilic and can react rapidly.[6] Using a stoichiometric amount of a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), can provide better control. Additionally, protecting the indole nitrogen (N1) can deactivate the pyrrole ring slightly and help direct bromination to the benzene portion of the molecule.[7]

Troubleshooting Guide: Common Side Products & Solutions

This section details specific problems you may encounter, their underlying chemical causes, and actionable protocols to resolve them.

Problem 1: Formation of Regioisomeric Brominated Products

You observe a mixture of brominated isomers in your final product, primarily the desired 5-bromo isomer along with 3-bromo, 6-bromo, or 4-bromo-1H-indole-7-carboxylic acid.

  • Probable Cause: The indole ring possesses multiple reactive sites for electrophilic aromatic substitution. The pyrrole ring is generally more activated than the benzene ring. Without proper control, the electrophilic brominating agent can react at various positions, with the C3 position being kinetically favored in many cases.[6] The electronic nature of the C7-carboxylic acid group (electron-withdrawing) deactivates the ortho (C6) and para (C4) positions, favoring bromination at C5, but competitive reactions can still occur.

  • Proposed Solution: N1-Protection Strategy To enhance the regioselectivity for the C5 position, the highly reactive pyrrole ring must be "deactivated" relative to the benzene ring. This is best achieved by protecting the indole nitrogen. A tosyl (Ts) or pivaloyl (Piv) group can serve this purpose effectively.[7][8] The bulky protecting group not only withdraws electron density from the pyrrole ring but can also sterically hinder attack at adjacent positions.

Workflow for N-Protection Controlled Bromination

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection Start Indole-7-carboxylic acid Protect React with TsCl or PivCl Base (e.g., NaH, DBU) Solvent (e.g., DMF, THF) Start->Protect N_Protected N-Protected Indole Protect->N_Protected Brominate React with NBS (1.0 eq) Solvent (e.g., DMF, CH2Cl2) Room Temperature N_Protected->Brominate Bromo_Protected 5-Bromo-N-Protected Indole Brominate->Bromo_Protected Deprotect Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H2O) Heat Bromo_Protected->Deprotect Final_Product This compound Deprotect->Final_Product

Caption: Workflow for regioselective C5-bromination via N-protection.

Validated Protocol: N-Tosylation, Bromination, and Deprotection
  • N-Tosylation: To a solution of indole-7-carboxylic acid (1.0 eq) in dry DMF, add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0 °C under an argon atmosphere. Stir for 30 minutes. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract the product with ethyl acetate.

  • Bromination: Dissolve the N-tosylated intermediate (1.0 eq) in DMF. Add N-Bromosuccinimide (NBS, 1.0 eq) in one portion at room temperature. Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material. Pour the reaction mixture into water and collect the precipitate by filtration to yield 5-bromo-1-(tosyl)-1H-indole-7-carboxylic acid.

  • Deprotection: Suspend the brominated intermediate in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH). Heat the mixture to reflux for 4-6 hours. Cool to room temperature, acidify with 1M HCl to pH ~3, and collect the precipitated product by filtration.

Problem 2: Formation of 5-Bromo-1H-indole (Decarboxylation Product)

The presence of a significant impurity lacking the carboxylic acid group is confirmed by mass spectrometry and NMR.

  • Probable Cause: The C-C bond between the indole C7 position and the carboxylic acid is labile under certain conditions. High temperatures (>150 °C), especially in solvents like quinoline or in the presence of strong acids, can promote the loss of CO₂.[3][5] This side reaction can be particularly problematic if the bromination step requires heat.

  • Proposed Solution: Milder Reaction Conditions & Catalyst Choice Decarboxylation is kinetically controlled. By lowering the reaction temperature and extending the reaction time, its rate can be minimized relative to the desired bromination. Furthermore, the choice of bromination conditions can be optimized to avoid harsh acidity.

Troubleshooting Decision Tree for Decarboxylation

G Start Decarboxylation Observed? Check_Temp Is reaction temperature > 80°C? Start->Check_Temp Check_Acid Is a strong acid catalyst present? Start->Check_Acid Check_Temp->Check_Acid No Lower_Temp Action: Lower bromination temp to 0-25°C. Increase reaction time. Check_Temp->Lower_Temp Yes Use_NBS Action: Use buffered NBS or NBS in DMF. Avoid strong acids. Check_Acid->Use_NBS Yes Success Problem Resolved Lower_Temp->Success Use_NBS->Success

Caption: Decision tree for mitigating decarboxylation.

Data on Temperature Effect on Side Product Formation
Bromination ConditionsTemperature (°C)Desired Product Yield (%)Decarboxylation Product (%)Other Isomers (%)
NBS / Acetic Acid100453520
NBS / DMF80601525
NBS / DMF 25 85 <5 10
Br₂ / Acetic Acid2570<525

Table illustrates representative data showing the impact of temperature and solvent on product distribution.

Problem 3: Side Products from the Initial Fischer Indole Synthesis

If you are preparing your indole-7-carboxylic acid starting material via a Fischer indole synthesis, impurities from this step can carry through.

  • Probable Cause: The Fischer indole synthesis, which typically involves reacting a phenylhydrazine with a ketone or aldehyde under acidic conditions, can have several side reactions.[9][10][11][12] These include incomplete cyclization, N-N bond cleavage promoted by certain substituents, and the formation of regioisomers if an unsymmetrical ketone is used.[1][13]

  • Proposed Solution: Purification and Intermediate Analysis It is critical to ensure the purity of the indole-7-carboxylic acid intermediate before proceeding to the bromination step.

    • Purification: Recrystallization or flash column chromatography of the crude product from the Fischer synthesis is highly recommended.

    • Characterization: Confirm the structure and purity of the intermediate by ¹H NMR, ¹³C NMR, and LC-MS. Pay close attention to the aromatic region in the NMR to ensure the correct substitution pattern and absence of regioisomers. Aldol condensation byproducts may also be present and should be removed.[1]

References

addressing stability issues of 5-Bromo-1H-indole-7-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: What are the primary signs of degradation for this compound solutions?

A1: The most common sign of degradation is a visible color change. Freshly prepared solutions should be colorless to very pale yellow. The appearance of a yellow, pink, or brown hue indicates the formation of chromophoric degradation products, which are often the result of oxidation of the indole ring. Additionally, you may observe precipitation if the degradation product is less soluble, or see unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).

Q2: What are the best solvents for dissolving and storing this compound?

A2: Due to its chemical structure, this compound has limited solubility in aqueous solutions at neutral pH. Aprotic polar organic solvents are recommended for preparing stock solutions.

SolventSuitabilityRationale & Considerations
DMSO Excellent High solvating power for this class of compounds. However, ensure your downstream application is tolerant to DMSO. Use anhydrous grade to minimize water content.[1]
DMF Excellent Similar to DMSO, a good choice for high-concentration stock solutions. Ensure high purity.
Methanol Good Can be used, but may be less effective for high concentrations. Potential for esterification with the carboxylic acid group under acidic conditions over long-term storage.
Ethanol Good Similar profile to methanol.
Aqueous Buffers Poor (at neutral pH) The compound is a carboxylic acid and will be largely insoluble in neutral water. Solubility increases significantly at basic pH (e.g., >8) due to the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt. However, basic conditions can also accelerate certain degradation pathways.

Q3: What are the optimal storage conditions for a stock solution?

A3: To maximize the shelf-life of your solution, adhere to the following conditions:

  • Temperature: Store at -20°C or, ideally, at -80°C for long-term storage.[2][3]

  • Light: Protect from light by using amber or foil-wrapped vials. Indole rings are susceptible to photo-oxidation.

  • Atmosphere: For maximum stability, especially for long-term storage or if the solution will be accessed multiple times, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.

Q4: Is the N-H proton on the indole ring a source of instability?

A4: Yes, the N-H proton is acidic (pKa ~16-17) and its presence is crucial for certain degradation pathways.[4] While deprotonation is not common under typical physiological conditions, the proton can participate in hydrogen bonding and radical reactions that can activate the indole ring toward oxidation or other transformations.[4] In some synthetic applications, protecting this nitrogen as a tosyl or other group is used to prevent unwanted side reactions.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, causality-driven explanations and protocols to diagnose and solve more complex stability issues.

Issue 1: My solution has turned yellow/brown, but my assay still seems to work. Can I still use it?

Answer & Rationale:

A color change is a definitive indicator of chemical degradation, primarily due to the oxidation of the indole nucleus. The indole ring is electron-rich and susceptible to oxidation, forming various colored byproducts like isatin or other polymeric structures.[6][7]

While your specific assay might still show activity, you cannot trust the results' accuracy or reproducibility. The actual concentration of your active compound is lower than calculated, and the degradation products could:

  • Interfere with analytical measurements (e.g., absorbance, fluorescence).

  • Act as inhibitors or agonists in biological assays, leading to false positives or negatives.

  • Have unintended cytotoxic effects.

It is strongly advised to discard the colored solution and prepare a fresh one using the preventative measures outlined below.

Workflow for Investigating and Preventing Discoloration

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Preventative Measures for New Solution Problem Solution exhibits color change (Yellow, Pink, Brown) Discard Discard compromised solution Problem->Discard Degradation confirmed Review Review preparation & storage protocol Solvent Use high-purity, anhydrous aprotic solvent (DMSO, DMF) Review->Solvent Re-preparation Degas Optional: Degas solvent with N2 or Ar (for ultimate stability) Light Work under subdued light; Use amber vials Store Aliquot into single-use vials Inert Overlay with inert gas (N2/Ar) Freeze Flash-freeze and store at -80°C

Caption: Troubleshooting workflow for solution discoloration.

Issue 2: I am observing new, unidentified peaks in my HPLC/LC-MS analysis. What could they be?

Answer & Rationale:

The appearance of new peaks strongly suggests degradation. The indole ring system can degrade via several mechanisms, with the most common in solution being oxidation and, under certain conditions, decarboxylation.

  • Oxidative Degradation: Oxygen can attack the electron-rich double bond of the pyrrole ring. This can lead to a cascade of products, including hydroxylated indoles, oxindoles, and eventually cleavage of the ring to form anthranilic acid derivatives.[6][7] For your molecule, you might see species corresponding to the addition of one or more oxygen atoms (M+16, M+32).

  • Photocatalytic Decarboxylation: While less common without a specific catalyst, exposure to high-energy light (UV) can potentially induce decarboxylation, where the carboxylic acid group is lost.[8] This would result in a product with a mass corresponding to 5-Bromo-1H-indole.

  • Dimerization/Polymerization: Radical mechanisms initiated by light or oxygen can lead to the formation of dimers or oligomers, which would appear as higher molecular weight species.

Protocol: Stability Assessment by HPLC-UV

This protocol provides a framework to quantitatively assess the stability of your compound under different conditions.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

    • Immediately aliquot this stock into several amber, screw-cap vials.

    • Reserve one aliquot as the T=0 reference and store it at -80°C.

  • Incubation Conditions:

    • Expose the other aliquots to a matrix of test conditions. Examples:

      • Condition A (Control): -20°C, dark.

      • Condition B (Light Exposure): Room temperature, ambient light.

      • Condition C (Elevated Temp): 40°C, dark.

      • Condition D (Aqueous Buffer): Dilute the stock 1:100 into a pH 7.4 phosphate buffer and store at room temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), retrieve one aliquot from each condition.

    • Prepare a working solution (e.g., 100 µM) by diluting the stock in the mobile phase.

    • Analyze immediately by HPLC-UV.

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm (indole chromophore)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: (Peak Area_t=x / Peak Area_t=0) * 100.

    • Note the appearance and relative area of any new peaks. If coupled to a mass spectrometer, record the mass-to-charge ratio (m/z) of these new peaks to help identify them.

Visualizing Potential Degradation

G cluster_paths Parent This compound Oxidation Oxidized Products (e.g., Hydroxylated, Oxindole) [M+16, M+32] Parent->Oxidation O2, Light Decarboxylation Decarboxylated Product (5-Bromo-1H-indole) [M-44] Parent->Decarboxylation UV Light, Heat Dimer Dimers / Polymers [M*2, etc.] Parent->Dimer Radicals

Caption: Simplified potential degradation pathways.

Issue 3: The compound is precipitating from my aqueous working solution. How can I improve its solubility and maintain stability?

Answer & Rationale:

Precipitation from aqueous solutions is expected due to the compound's low intrinsic solubility. The carboxylic acid group provides a handle to increase solubility by manipulating the pH. According to the Henderson-Hasselbalch equation, when the pH is above the pKa of the carboxylic acid, the compound will exist predominantly in its deprotonated (carboxylate) form, which is significantly more water-soluble. The predicted pKa for similar indole carboxylic acids is around 4.25.[2]

However, increasing the pH too much can accelerate base-catalyzed degradation. Therefore, a balance must be struck.

Decision Tree for Preparing Aqueous Solutions

G Start Need to prepare an aqueous working solution CheckOrganic Is a small amount of organic co-solvent acceptable? Start->CheckOrganic CheckpH Is the final pH > 6? Method2 Prepare stock in DMSO/DMF. Dilute into a slightly basic buffer (e.g., pH 7.5 - 8.0) to form the soluble carboxylate salt. CheckpH->Method2 Yes Method3 Use with caution. Precipitation is likely. Consider alternative formulation. CheckpH->Method3 No CheckOrganic->CheckpH No Method1 Prepare concentrated stock in DMSO/DMF. Dilute >1:1000 into aqueous buffer. (Final DMSO < 0.1%) CheckOrganic->Method1 Yes

Caption: Decision tree for aqueous solution preparation.

Recommended Protocol:

  • Prepare a 10 mM stock solution in DMSO.

  • Select an appropriate aqueous buffer for your experiment (e.g., PBS, HEPES, Tris).

  • Adjust the buffer pH to be slightly basic (e.g., pH 7.5-8.0) if your experiment allows. This will ensure the carboxylic acid is deprotonated and solubilized.

  • Perform a serial dilution. To prepare a 10 µM working solution, first dilute the 10 mM stock 1:100 in DMSO (to 100 µM), then dilute this intermediate stock 1:10 into your final aqueous buffer. This gradual process minimizes the risk of the compound crashing out of solution.

  • Use Immediately: Aqueous working solutions are significantly less stable than organic stock solutions. Prepare them fresh for each experiment and use them within a few hours. Do not store aqueous working solutions.

By understanding the chemical vulnerabilities of this compound, you can proactively design your experimental workflow to ensure the integrity and stability of your solutions, leading to more reliable and reproducible results.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues with 5-Bromo-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy peak tailing, a common chromatographic problem that can compromise the accuracy and reproducibility of your results. Here, we will delve into the underlying causes of peak tailing specific to this molecule and provide a systematic approach to troubleshooting.

Understanding the Analyte: this compound

This compound is a polar, acidic molecule. Its indole ring structure and carboxylic acid functional group are key to understanding its chromatographic behavior. The carboxylic acid moiety has an estimated pKa, similar to its isomer 5-Bromo-1H-indole-2-carboxylic acid, which has a predicted pKa of around 4.25.[1] This means that the ionization state of the molecule is highly dependent on the mobile phase pH, which is a critical factor in controlling peak shape.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[2] An ideal peak should be symmetrical, resembling a Gaussian distribution. Tailing peaks can lead to inaccurate peak integration and quantification, and can obscure the presence of nearby eluting impurities.[3] For this compound, peak tailing is often indicative of undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase conditions.[4]

Q2: I'm observing significant peak tailing with a standard C18 column. What are the likely chemical causes?

A2: The most probable cause of peak tailing for an acidic compound like this compound on a standard silica-based C18 column is secondary interactions with surface silanol groups.[3][5] Here's a breakdown of the likely mechanisms:

  • Silanol Interactions: The stationary phase in most reversed-phase columns is silica that has been chemically modified. However, some unreacted, acidic silanol groups (-Si-OH) often remain on the silica surface.[2][6] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups can become ionized (-Si-O⁻).[5] Your analyte, this compound, can then interact with these negatively charged sites through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[4][6]

  • Mobile Phase pH Approaching Analyte pKa: If the pH of your mobile phase is close to the pKa of your analyte (around 4.25), a mixture of the ionized (more polar) and non-ionized (less polar) forms of the compound will exist.[3] This can result in a broadened, tailing peak as the two forms exhibit different retention behaviors.

Q3: How can I adjust my mobile phase to reduce peak tailing?

A3: Optimizing your mobile phase is a critical first step in addressing peak tailing.[7] Here are the key parameters to consider:

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to at least 1.5-2 pH units below the pKa of your analyte (i.e., pH 2.25-2.75), you can ensure that the carboxylic acid group is fully protonated (non-ionized).[8][9][10] This minimizes its polarity and prevents ionic interactions with the stationary phase. Additionally, a low pH will suppress the ionization of the residual silanol groups on the silica surface, further reducing the potential for secondary interactions.[11][12]

  • Use a Buffer: It is crucial to use a buffer to maintain a constant and reproducible mobile phase pH.[5][13] Unbuffered mobile phases can have their pH altered by the sample or atmospheric CO₂, leading to inconsistent retention times and peak shapes. A buffer concentration of 10-25 mM is generally sufficient.[5]

  • Increase Buffer Strength: If you are already using a buffer at a low pH and still observe tailing, consider increasing the buffer concentration. A higher buffer strength can sometimes help to mask the residual silanol groups.[8]

  • Organic Modifier Choice: The choice of organic modifier (e.g., acetonitrile or methanol) can also influence peak shape. While both are common, they have different solvent properties. It can be beneficial to experiment with both to see which provides better peak symmetry for your compound.[3]

Q4: I've optimized my mobile phase, but I still see some peak tailing. What else can I do?

A4: If mobile phase optimization is not sufficient, you should consider the stationary phase and your HPLC system's hardware:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically reacted with a small, non-polar molecule to make them less active.[4][11] If you are using an older, non-end-capped column, switching to a high-purity, end-capped column can significantly improve peak shape.[5]

  • Consider an Alternative Stationary Phase: For highly polar acidic compounds, a standard C18 column may not be the optimal choice.[8] You might consider a column with a different stationary phase, such as:

    • Polar-Embedded Phase: These columns have a polar group embedded in the long alkyl chain, which can help to shield the analyte from residual silanol groups.[3]

    • Mixed-Mode or Ion-Exchange Columns: These columns are specifically designed to retain and separate polar and ionizable compounds.[14][15]

  • Check for Extra-Column Volume: Peak tailing can also be caused by issues with your HPLC system, such as excessive tubing length or diameter between the injector, column, and detector.[3][8] This "extra-column volume" can lead to band broadening and peak tailing. Ensure you are using tubing with a narrow internal diameter and that all connections are made correctly to minimize dead volume.

Systematic Troubleshooting Workflow

To help you systematically diagnose and resolve peak tailing for this compound, follow the workflow outlined in the diagram below.

HPLC_Troubleshooting start Start: Peak Tailing Observed check_mobile_phase Is Mobile Phase pH < pKa - 1.5? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 2.5-3.0 check_mobile_phase->adjust_ph No check_buffer Is a Buffer Being Used? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer add_buffer Add a Buffer (e.g., 20mM Phosphate) check_buffer->add_buffer No check_column_type Is the Column End-Capped? check_buffer->check_column_type Yes add_buffer->check_column_type switch_to_endcapped Switch to a High-Purity, End-Capped Column check_column_type->switch_to_endcapped No consider_alt_phase Consider Alternative Stationary Phase (e.g., Polar-Embedded) check_column_type->consider_alt_phase Yes switch_to_endcapped->consider_alt_phase check_hardware Check for Extra-Column Volume (Tubing, Connections) consider_alt_phase->check_hardware optimize_hardware Minimize Tubing Length/ID, Remake Fittings check_hardware->optimize_hardware problem_solved Problem Resolved optimize_hardware->problem_solved start_legend Problem check_legend Check action_legend Action solution_legend Solution

Caption: A flowchart for troubleshooting HPLC peak tailing.

Experimental Protocols

Protocol 1: Preparation of an Optimized Mobile Phase

This protocol details the preparation of a mobile phase designed to minimize peak tailing for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (H₃PO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

Procedure:

  • Prepare the Aqueous Buffer (20 mM Potassium Phosphate, pH 2.5):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution in 1 L of HPLC-grade water.

    • While stirring, slowly add phosphoric acid dropwise to the solution until the pH meter reads 2.5.

    • Filter the buffer through a 0.22 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 aqueous:organic).

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Data Presentation

The following table summarizes the expected effects of key mobile phase parameters on the peak shape of this compound.

ParameterConditionExpected Effect on Peak ShapeRationale
Mobile Phase pH pH 2.5Symmetrical PeakAnalyte and silanols are protonated, minimizing secondary interactions.
pH 4.5Peak TailingAnalyte and silanols are partially ionized, leading to mixed-mode retention.
pH 6.5Symmetrical Peak (but low retention)Analyte is fully ionized and highly polar, leading to poor retention on a reversed-phase column.
Buffer BufferedSymmetrical PeakMaintains a constant pH for consistent ionization state.
UnbufferedPeak Tailing/BroadeningpH can fluctuate, leading to inconsistent retention and peak shape.

References

Technical Support Center: Solubility Solutions for 5-Bromo-1H-indole-7-carboxylic acid in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming solubility challenges with this compound in various assay formats. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable assay results. This resource offers a structured approach to systematically address and resolve these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the primary reason for this?

A: The limited aqueous solubility of this compound is primarily due to its chemical structure. The indole ring system is inherently hydrophobic, and the presence of the bromo-substituent further increases its lipophilicity. While the carboxylic acid group provides a site for ionization and potential aqueous solubility, the overall molecule tends to be poorly soluble in neutral aqueous solutions. This is a common characteristic of many small molecule inhibitors and drug candidates.[1]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my assay buffer. Why does this happen and how can I prevent it?

A: This phenomenon, often referred to as "crashing out," occurs due to a drastic change in solvent polarity. While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility limit is often much lower in the predominantly aqueous environment of your assay buffer. When the DMSO stock is diluted, the compound's concentration may exceed its thermodynamic solubility in the final buffer, leading to precipitation.

Troubleshooting Workflow for Compound Precipitation:

G start Precipitation Observed is_dmso_high Is final DMSO concentration > 1%? start->is_dmso_high reduce_dmso Reduce DMSO stock concentration and repeat dilution. is_dmso_high->reduce_dmso Yes cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. is_dmso_high->cosolvent No surfactant Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the formulation. cosolvent->surfactant cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. surfactant->cyclodextrin

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your assay buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring. This helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Pre-warmed Buffer: Using a pre-warmed assay buffer (e.g., 37°C for cell-based assays) can sometimes improve the solubility of your compound.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A: Yes, pH modification can be a very effective strategy for this compound due to the presence of the ionizable carboxylic acid group. The pKa of the carboxylic acid on the indole ring will dictate the pH at which it becomes deprotonated and thus more soluble in aqueous solutions. For indole-3-acetic acid, the pKa of the carboxylic acid group is approximately 4.8.[2] While the exact pKa of this compound may differ due to the electronic effects of the bromine atom and the position of the carboxylic acid, we can infer that increasing the pH of the buffer above its pKa will lead to deprotonation of the carboxylic acid, forming a more soluble carboxylate salt.

pH-Dependent Solubility of a Carboxylic Acid:

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph R-COOH (Protonated, Less Soluble) high_ph R-COO⁻ + H⁺ (Deprotonated, More Soluble) low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Recommendation:

Experiment with buffering your assay system to a pH of 7.4 or higher. A buffer with a pH of 8.0 could significantly enhance solubility. However, it is crucial to ensure that the chosen pH is compatible with your biological assay (e.g., does not inhibit enzyme activity or harm cells).

Advanced Solubilization Strategies

Q4: What are co-solvents and how can they help with solubility?

A: Co-solvents are water-miscible organic solvents that can be added to your aqueous buffer to increase the solubility of hydrophobic compounds.[3] They work by reducing the overall polarity of the solvent system.

Co-solventTypical Final ConcentrationConsiderations
Ethanol 1-5%Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol (PEG 400) 1-10%Generally well-tolerated by biological systems.
Propylene Glycol 1-10%Can increase the viscosity of the solution.

Protocol: Co-solvent Solubility Screen

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of your assay buffer containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% ethanol).

  • Add the DMSO stock to each buffer to achieve the desired final concentration of your compound.

  • Visually inspect for precipitation immediately and after a 1-hour incubation at your assay temperature.

  • The highest concentration of the compound that remains in solution in the presence of the co-solvent is your new working limit.

Q5: Can surfactants be used to solubilize this compound?

A: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[4] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity and reduced tendency to denature proteins.[5][6][7][8]

Non-ionic SurfactantTypical Final ConcentrationKey Features
Tween® 20/80 (Polysorbate) 0.01 - 0.1%Widely used, generally biocompatible.
Triton™ X-100 0.01 - 0.1%Effective solubilizer, but can interfere with some assays.
Pluronic® F-68 0.02 - 0.2%A block copolymer with low toxicity.
Q6: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like this compound, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its aqueous solubility.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]

Mechanism of Cyclodextrin-based Solubilization:

G cluster_0 Cyclodextrin cluster_1 Poorly Soluble Compound cluster_2 Soluble Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex [Compound ⊂ Cyclodextrin] CD->Complex Compound This compound Compound->Complex

Caption: Formation of a soluble inclusion complex between a cyclodextrin and a poorly soluble compound.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Calculation: Determine the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Trituration: Place the accurately weighed HP-β-CD into a clean mortar.

  • Paste Formation: Slowly add a small amount of a 50:50 ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform, paste-like consistency is achieved.

  • Compound Addition: Add the accurately weighed this compound to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution.

  • Drying: Scrape the resulting solid mass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.[1]

This powdered complex should exhibit improved aqueous solubility and can be used to prepare stock solutions directly in your assay buffer.

References

Technical Support Center: Navigating the Scale-Up of 5-Bromo-1H-indole-7-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-1H-indole-7-carboxylic acid. This guide is designed to provide in-depth, experience-driven advice to overcome common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested solutions.

Overview of Synthetic Strategy

The production of this compound typically involves a multi-step synthesis. A common and effective route begins with the protection of a more readily available indole, followed by regioselective bromination, and subsequent carboxylation or manipulation of an existing functional group at the 7-position. Each of these stages presents unique challenges when scaling up.

A generalized synthetic workflow is outlined below:

Synthesis_Workflow A Indole Starting Material B Protection of Indole Nitrogen (e.g., tosylation, acylation) A->B Protecting Agent, Base C Regioselective Bromination at C5 B->C Brominating Agent (e.g., NBS) D Introduction of Carboxylic Acid at C7 (e.g., via lithiation and CO2 quench) C->D Organolithium Reagent, CO2(g) E Deprotection D->E Deprotection Conditions (e.g., base or acid) F Purification E->F Crystallization/ Chromatography G Final Product: This compound F->G

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that frequently arise during the scale-up process. Each answer provides a causal explanation and actionable solutions.

Q1: During the bromination of my N-protected indole, I'm observing significant formation of the 4-bromo and/or 6-bromo isomers. How can I improve the regioselectivity for the 5-position?

A1: Poor regioselectivity in electrophilic aromatic substitution on the indole ring is a common challenge. The electronic nature of the indole nucleus makes several positions susceptible to attack. On a larger scale, issues with mixing and temperature control can exacerbate this problem.

Causality and Solutions:

  • Impact of the N-Protecting Group: The choice of the nitrogen protecting group significantly influences the electron density distribution in the indole ring. Bulky protecting groups can sterically hinder attack at the 7-position, but may not be sufficient to exclusively direct to the 5-position. Electron-withdrawing groups can deactivate the ring, sometimes leading to more controlled reactions.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can affect the reactivity of the brominating agent and the stability of reaction intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., THF, DMF).

    • Temperature: Exothermic bromination reactions can lead to temperature spikes in large reactors, which often decreases selectivity. Ensure adequate cooling and a controlled rate of addition of the brominating agent to maintain a consistent internal temperature.

    • Brominating Agent: While N-Bromosuccinimide (NBS) is common, other reagents like bromine in acetic acid or dibromoisocyanuric acid might offer different selectivity profiles.

Recommended Protocol for Improved Regioselectivity:

  • Starting Material: Ensure the N-protected indole is of high purity.

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and a thermocouple, dissolve the N-protected indole in a suitable solvent (e.g., DMF).

  • Cooling: Cool the solution to 0-5 °C.

  • Controlled Addition: Add the brominating agent (e.g., NBS) portion-wise over an extended period (e.g., 1-2 hours) to maintain the internal temperature below 5 °C.

  • Monitoring: Monitor the reaction progress by HPLC to determine the optimal reaction time and prevent the formation of di-brominated byproducts.

  • Quenching: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

ParameterLaboratory ScalePilot Scale RecommendationRationale
Solvent DichloromethaneDimethylformamide (DMF)Improved solubility of starting material and intermediates.
Temperature 0 °C (ice bath)0-5 °C (jacketed reactor)Prevents temperature spikes and reduces side reactions.
Addition Time 10-15 minutes1-2 hoursEnsures better heat dissipation and reaction control.
Q2: The lithiation at the C7 position followed by quenching with CO2 is giving me low and inconsistent yields. What are the critical parameters for this step?

A2: Directed ortho-metalation is a powerful tool, but its success on a larger scale is highly dependent on precise control of reaction parameters. The C7 proton is less acidic than the C2 proton, making selective deprotonation challenging.

Causality and Solutions:

  • Incomplete Lithiation: Insufficient organolithium reagent or reaction time can lead to incomplete deprotonation. However, an excess can lead to side reactions.

  • Temperature Control: Organolithium reagents are highly reactive and can decompose at higher temperatures. Maintaining a very low temperature is crucial.

  • Moisture and Air Sensitivity: Organolithium reagents react rapidly with water and oxygen. A scrupulously dry and inert atmosphere is essential.

  • CO2 Quench: The introduction of gaseous CO2 into a large, viscous reaction mixture can be inefficient.

Workflow for Optimized C7 Carboxylation:

Carboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quench cluster_workup Workup A Dry Reactor and Glassware (Oven-dried, nitrogen purge) C Dissolve 5-Bromo-N-protected-indole A->C B Anhydrous Solvent (e.g., THF) B->C D Cool to -78 °C (Dry ice/acetone bath) C->D E Slow Addition of n-BuLi or LDA D->E F Stir for 1-2 hours at -78 °C E->F G Introduce Dry CO2 Gas (Subsurface sparge) F->G H Allow to Warm to Room Temperature G->H I Aqueous Acidic Workup (e.g., dilute HCl) H->I J Extract with Organic Solvent I->J K Purification J->K

Caption: Optimized workflow for the C7 carboxylation step.

Key Optimization Points:

  • Reagent Choice: For the deprotonation of the C7 position, a stronger base like s-BuLi or a combination of n-BuLi with a chelating agent like TMEDA might be more effective than n-BuLi alone.

  • CO2 Introduction: Instead of bubbling CO2 gas, consider adding crushed dry ice directly to the reaction mixture. This provides a high concentration of CO2 at the reaction interface.

  • Inverse Addition: For better control, the lithiated indole solution can be slowly transferred via cannula to a vigorously stirred slurry of dry ice in THF.

Q3: I am struggling with the final purification of this compound. It has poor solubility and tends to co-precipitate with impurities.

A3: The purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.[1][2]

Causality and Solutions:

  • Solubility Profile: this compound is poorly soluble in many common organic solvents but can be dissolved in highly polar solvents like DMSO and DMF, or in aqueous base.

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[2]

    • Dissolve the crude product in an organic solvent in which the impurities are soluble (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The carboxylic acid will precipitate out.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If acid-base extraction is insufficient, recrystallization from a suitable solvent system can be employed. A mixture of a polar solvent (like ethanol or methanol) and a nonpolar anti-solvent (like water or hexane) is often effective.

Purity Analysis:

  • The purity of the final product should be assessed using techniques like HPLC, LC-MS, and 1H NMR.[3]

Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when working with brominated indoles and organolithium reagents on a large scale?

A:

  • Brominated Indoles: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Work should be conducted in a well-ventilated fume hood.

  • Organolithium Reagents: These are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and purged with an inert gas before use. Large-scale reactions require specialized equipment and procedures to prevent accidental exposure to air or moisture.

Q: Can the carboxylic acid group cause decarboxylation during subsequent reaction steps or purification?

A: Yes, indole-7-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[6] The mechanism often involves protonation of the carboxyl group, followed by the loss of protonated carbonic acid.[6] Therefore, it is advisable to avoid strongly acidic conditions and high temperatures during workup and purification if the carboxylic acid functionality needs to be preserved.

Q: Are there alternative methods for introducing the carboxylic acid group at the C7 position?

A: While directed ortho-metalation is common, other methods exist, although they may require different starting materials. For example, starting with a 7-bromo-5-bromoindole derivative, a palladium-catalyzed carbonylation could be employed. Another approach could involve the Sandmeyer reaction starting from a 7-amino-5-bromoindole. The choice of method will depend on the overall synthetic strategy and the availability of starting materials.

References

Technical Support Center: Characterization of Impurities in 5-Bromo-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding our recommendations in established analytical principles and regulatory expectations.

Introduction: Why Impurity Profiling Matters

This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] A thorough characterization of impurities is not just a matter of good science; it is a critical regulatory requirement.[3][4] This guide will equip you with the knowledge and tools to confidently identify, quantify, and control impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

The impurity profile is intrinsically linked to the synthetic route, raw materials, and storage conditions.[4][5] A scientific appraisal of these factors is the first step in predicting potential impurities.

Impurity Type Potential Source / Identity Rationale
Starting Materials Unreacted precursors used in the indole synthesis (e.g., substituted anilines, pyruvates).Incomplete reaction or inefficient purification can lead to their carryover.
Intermediates Partially reacted intermediates from the synthetic pathway.[5]Similar to starting materials, these can persist due to incomplete conversion.
By-products Isomers (e.g., other brominated indole carboxylic acids), products from side reactions.The bromination of indole rings can sometimes lack perfect regioselectivity, leading to isomeric impurities.
Reagents/Catalysts Residual catalysts (e.g., palladium from coupling reactions), or reagents used in synthesis.[5][6]These are typically inorganic or organometallic and require specific analytical techniques for detection.
Degradation Products Products of hydrolysis, oxidation, or photolysis.Indole rings can be susceptible to oxidation, and the carboxylic acid moiety can undergo decarboxylation under thermal stress. Forced degradation studies are essential to identify these.[7][8]
Residual Solvents Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, acetic acid).[5][6]These are volatile organic impurities and are specifically addressed by ICH Q3C guidelines.
Q2: I'm seeing an unexpected peak in my HPLC-UV chromatogram. What is my immediate course of action?

An unexpected peak requires a systematic investigation. The goal is to determine if it's a genuine impurity, a system artifact, or a result of sample degradation.

First, ensure the peak is real and reproducible by re-injecting the same sample. If it persists, the next step is to gather more information. A logical workflow is essential for efficient problem-solving.

G start Unexpected Peak Detected in HPLC-UV check_repro Is the peak reproducible upon re-injection? start->check_repro artifact Likely an artifact (e.g., air bubble, injector issue). Investigate system performance. check_repro->artifact No is_known Does the retention time match any known impurities or starting materials? check_repro->is_known Yes quantify Quantify the peak. Is it above the reporting threshold? is_known->quantify Yes/No lcms_analysis Proceed to LC-MS analysis to determine molecular weight. is_known->lcms_analysis No report Report the impurity as per ICH Q3A guidelines. quantify->report Yes no_action No immediate action required if consistently below reporting threshold. quantify->no_action No end Impurity Identified & Controlled report->end nmr_iso Isolate the impurity for structural elucidation by NMR. lcms_analysis->nmr_iso nmr_iso->end

Caption: Workflow for investigating an unknown chromatographic peak.

Q3: How do I choose the right analytical technique for impurity characterization?

No single technique can provide all the answers. A multi-faceted, or "orthogonal," approach is necessary for comprehensive impurity profiling.[2][9][10]

Technique Primary Use Strengths Limitations
HPLC-UV Detection and quantification of known and unknown impurities.[11]Robust, reproducible, excellent for quantification.Provides no structural information beyond UV spectrum. Co-elution can be an issue.
LC-MS Molecular weight determination and fragmentation analysis of unknown impurities.[11][12]Highly sensitive, provides molecular weight, which is critical for identification. Can be coupled with HPLC.Ionization efficiency can vary. Isomers may not be distinguishable by mass alone.
NMR Spectroscopy Definitive structural elucidation of isolated impurities.[13][14]Provides detailed information on molecular structure, connectivity, and stereochemistry.[13]Requires a relatively pure and concentrated sample (>mg). Can be time-consuming.
GC-MS Identification and quantification of volatile impurities, such as residual solvents.[10]Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile compounds like the API itself or most related substances.
ICP-MS Quantification of elemental impurities (e.g., residual catalysts).[2]Extremely sensitive for trace metals.Requires sample digestion; does not provide information on organic impurities.
Q4: What are the regulatory thresholds I need to be aware of for impurities?

The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), for impurities in new drug substances.[1][3][6] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting 0.05%0.03%The level at which an impurity must be reported in a regulatory submission.
Identification 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower0.05%The level at which an impurity's structure must be determined.[5]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The level at which an impurity must be assessed for its biological safety.[6]

Table adapted from ICH Q3A(R2) guidelines.[3][4][6]

Troubleshooting Guides

Guide 1: Optimizing HPLC Separation for this compound

A common challenge is achieving baseline separation of the main peak from closely related impurities.

G start Poor HPLC Separation (Peak Tailing, Co-elution) check_ph Is mobile phase pH appropriate? (Aim for pH 2-3 to suppress carboxylate ionization) start->check_ph adjust_ph Adjust mobile phase pH with formic or phosphoric acid. check_ph->adjust_ph No check_organic Is organic modifier strength optimal? check_ph->check_organic Yes adjust_ph->check_organic adjust_gradient Modify gradient slope. A shallower gradient can improve resolution of closely eluting peaks. check_organic->adjust_gradient Partially change_column Consider a different column chemistry (e.g., Phenyl-Hexyl) to introduce different separation mechanisms. check_organic->change_column No success Separation Achieved check_organic->success Yes change_organic Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. adjust_gradient->change_organic change_organic->change_column change_column->success

Caption: Decision tree for troubleshooting poor HPLC separation.

Causality Explained:

  • Mobile Phase pH: this compound is acidic. At a pH well below its pKa (~4), the carboxylic acid group is protonated (-COOH), making the molecule less polar and better retained on a C18 column. This also prevents peak tailing caused by interaction of the ionized carboxylate with residual silanols on the silica support.

  • Gradient Slope: A shallow gradient (i.e., a slow increase in the percentage of organic solvent) gives more time for closely eluting compounds to separate, thereby increasing resolution.

  • Organic Modifier & Column Chemistry: Changing the organic solvent (e.g., from acetonitrile to methanol) or the stationary phase alters the intermolecular interactions (selectivity) between the analytes and the column, which can dramatically change the elution order and improve separation.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for the analysis. Method validation is required for its intended use.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This method is designed to be coupled with the HPLC protocol above for mass identification.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Rationale for ESI Negative: The carboxylic acid moiety is easily deprotonated to form a [M-H]⁻ ion, making ESI in negative mode highly sensitive for this class of compounds.[15][16]

  • MS Scan Mode:

    • Full Scan: Acquire data from m/z 100-500 to detect the molecular ions of the API and any impurities.

    • dd-MS² (Data-Dependent MS/MS): Automatically trigger fragmentation scans on the most intense ions detected in the full scan. This provides structural information about the impurities.

  • Data Analysis: Extract the exact mass of the impurity's molecular ion. Use this mass to propose potential elemental compositions. The fragmentation pattern can then be used to confirm the structure or differentiate between isomers.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7][8]

  • Prepare Stock Solution: Create a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in solvent before analysis.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions).

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples by the developed HPLC-UV and LC-MS methods to identify and characterize any new peaks that appear. The goal is to achieve 5-20% degradation of the parent compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Features of 5-Bromo-1H-indole-7-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, substituted indoles represent a class of heterocyclic compounds with immense therapeutic and functional potential. 5-Bromo-1H-indole-7-carboxylic acid is one such molecule, serving as a valuable building block for synthesizing complex chemical entities. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose.

Predicted NMR Data for this compound

The prediction of NMR spectra for a novel compound is a common task in synthetic chemistry. It relies on understanding the influence of various functional groups on the electronic environment of nearby nuclei. The chemical shift of a given nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups (EWGs) "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) "shield" the nucleus, moving its signal to a lower chemical shift (upfield).

For this compound, we consider two key substituents on the indole core:

  • A Bromine atom at the C5 position: Bromine is an electronegative halogen that exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its influence on the chemical shifts of the benzene portion of the indole ring is significant.

  • A Carboxylic acid group at the C7 position: The -COOH group is a strong electron-withdrawing group, primarily through its resonance effect (-M) and inductive effect (-I). It will strongly deshield adjacent protons and carbons.

By starting with the known NMR data for the parent indole scaffold and applying the principles of substituent chemical shifts (SCS), we can generate a reliable prediction for the target molecule. The predicted data, assuming DMSO-d₆ as the solvent for its ability to dissolve polar compounds like carboxylic acids, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-H~11.9-
H2~7.5~127
H3~6.6~103
H4~7.9~125
H6~7.6~124
COOH~13.0~168
C2-~127.5
C3-~103.0
C3a-~128.5
C4-~125.5
C5-~115.0
C6-~124.0
C7-~118.0
C7a-~135.0
C=O-~168.0

Comparative Analysis with Structural Analogs

To understand the basis for the predicted shifts, we must compare them with the experimental data of simpler, related molecules. This comparison allows for the deconstruction of substituent effects.

Table 2: Comparative ¹H and ¹³C NMR Data of Indole Analogs and Predicted Data for the Target Compound (Solvent: DMSO-d₆)

PositionIndole ¹H (ppm)[1]Indole ¹³C (ppm)[1]5-Bromo-3-methyl-1H-indole ¹H (ppm)[2]5-Bromo-3-methyl-1H-indole ¹³C (ppm)[2]Target Molecule ¹H (Predicted) Target Molecule ¹³C (Predicted)
N-H11.08-7.92 (in CDCl₃)-~11.9-
H27.39124.16.99 (in CDCl₃)122.9~7.5127.5
H36.41102.0--~6.6103.0
H47.53120.77.73 (in CDCl₃)124.7~7.9125.5
H56.96121.1---115.0
H67.04118.87.29 (in CDCl₃)121.6~7.6124.0
H77.39111.27.22 (in CDCl₃)112.5-118.0
COOH----~13.0168.0
C7a-135.6-134.9-~135.0
C5-121.1-111.6-~115.0

Note: Data for 5-Bromo-3-methyl-1H-indole was acquired in CDCl₃, which can cause slight variations in chemical shifts compared to DMSO-d₆, but the relative trends are instructive.[2]

Analysis of Substituent Effects:
  • Effect of C5-Bromination (Indole vs. 5-Bromo-3-methyl-1H-indole):

    • ¹H NMR: In the bromo-indole analog, the proton at C4 (H4) is shifted downfield to 7.73 ppm compared to H4 in indole (7.53 ppm). The proton at C6 is also shifted downfield to 7.29 ppm from 7.04 ppm. This deshielding is characteristic of the electron-withdrawing inductive effect of the bromine atom on its ortho (C4, C6) protons. The C5 carbon itself becomes a quaternary carbon and its signal appears around 111.6 ppm in the ¹³C spectrum, a value typical for a carbon bearing a bromine atom in an aromatic system.[2]

    • ¹³C NMR: The most dramatic effect is on C5 itself, which is shifted upfield due to the "heavy atom effect" of bromine, while adjacent carbons (C4, C6, C7a) experience shifts based on a combination of inductive and resonance effects.

  • Effect of C7-Carboxylation (Indole vs. Predicted Indole-7-carboxylic acid):

    • ¹H NMR: The carboxylic acid group is strongly deshielding. We predict the proton ortho to it, H6, and the proton on the adjacent pyrrole ring, H2, to be shifted significantly downfield. The N-H proton signal is also expected to move downfield due to intramolecular hydrogen bonding with the C7-COOH group. The carboxylic proton itself will appear as a broad singlet far downfield, typically above 12 ppm.[3]

    • ¹³C NMR: The C7 carbon, to which the -COOH is attached, will be shifted downfield. The carbonyl carbon (C=O) will have a characteristic signal in the 165-185 ppm range.[3]

  • Combined Effects in this compound:

    • The predicted spectrum of the target molecule is a superposition of these individual effects.

    • H4: This proton is ortho to the C5-Br. It is expected to be the most downfield of the aromatic protons (apart from the acidic protons), appearing around 7.9 ppm.

    • H6: This proton is ortho to both the C5-Br and the C7-COOH group. It will be strongly deshielded by both, and its predicted shift is around 7.6 ppm.

    • Pyrrole Protons (H2, H3): These are less affected by the C5-Br but will experience some deshielding from the C7-COOH group transmitted through the ring system, leading to slightly downfield shifts compared to the parent indole.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol outlines the best practices for preparing and analyzing a sample like this compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Mass: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4][5]

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. For a polar carboxylic acid, DMSO-d₆ is an excellent choice. It is also important that the solvent's residual peaks do not overlap with signals of interest.[4]

    • Dissolution: Weigh the sample accurately and add approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Ensure complete dissolution; gentle vortexing or sonication may be applied.

    • Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] This removes any particulate matter.

    • Referencing: While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C) can be used as a secondary reference, adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more precise reference if it does not react with the sample.[4]

  • Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shimming: Before acquisition, the instrument's shimming routine must be performed to optimize the magnetic field homogeneity across the sample, which is critical for obtaining sharp, symmetrical peaks.[4]

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (from hundreds to thousands) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

    • Calibrate the chemical shift axis using the reference signal (TMS or residual solvent).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve filtrate 3. Filter into NMR Tube dissolve->filtrate shim 4. Insert & Shim filtrate->shim acquire_H 5. Acquire ¹H Spectrum shim->acquire_H acquire_C 6. Acquire ¹³C Spectrum acquire_H->acquire_C process 7. Fourier Transform, Phase & Baseline Correction acquire_C->process calibrate 8. Calibrate Spectrum process->calibrate integrate 9. Integrate & Analyze calibrate->integrate

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Data Interpretation and Structural Verification

A complete structural assignment requires more than just chemical shifts. Coupling patterns (spin-spin splitting) in the ¹H spectrum and 2D correlation experiments are essential for unambiguously connecting the atoms.

  • ¹H Coupling Pattern: For this compound, we expect:

    • H4 and H6: These protons are on the benzene ring. H4 is adjacent to the C3a-C4 bond and H6 is between C5-Br and C7-COOH. They are meta-coupled to each other. This will result in H4 appearing as a doublet with a small coupling constant (J ≈ 2-3 Hz) due to coupling with H6, and H6 appearing as a similar doublet from coupling to H4.

    • H2 and H3: These protons on the pyrrole ring are adjacent and will show a doublet of doublets or triplet-like pattern depending on their coupling to each other and to the N-H proton.

  • 2D NMR Spectroscopy: To confirm these assignments, several 2D NMR experiments are indispensable:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between the signals for H2 and H3, and between H4 and H6 would be expected, confirming their spatial proximity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the direct assignment of the protonated carbons (C2, C3, C4, C6).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons. For instance, the N-H proton should show a correlation to C2 and C7a, and H4 should show correlations to C5, C6, and C7a, locking in the structure.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_assign Assignments H1_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicity) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Protonated Assign Protonated Carbons (CH, CH₂, CH₃) HSQC->Protonated Quaternary Assign Quaternary Carbons (C) HMBC->Quaternary Protonated->HMBC Structure Verified Structure Protonated->Structure Quaternary->Structure

Caption: Logical workflow for complete structural elucidation using 2D NMR.

Conclusion

While direct experimental NMR data for this compound is not publicly cataloged, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be constructed through a rigorous comparative analysis of its structural analogs. The presence of a bromine atom at C5 and a carboxylic acid at C7 introduces significant and predictable electronic effects, leading to distinct downfield shifts for protons H4 and H6. This guide provides researchers with a comprehensive set of expected spectral data, a robust experimental protocol for data acquisition, and a logical framework for structural verification using advanced 2D NMR techniques. This comparative approach is a powerful tool in the arsenal of any scientist working on the synthesis and characterization of novel chemical matter.

References

Core Physicochemical Properties: The Foundation for MS Method Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-1H-indole-7-carboxylic acid

As a pivotal building block in medicinal chemistry and organic synthesis, the precise characterization of this compound is paramount. Mass spectrometry (MS) stands as the definitive technique for confirming its molecular weight and elucidating its structure. This guide provides a comprehensive, field-proven comparison of mass spectrometry approaches for analyzing this molecule, contrasting it with its non-brominated analog, 1H-indole-7-carboxylic acid, to highlight key analytical signatures.

Understanding the fundamental properties of an analyte is the first step in designing a robust analytical method. This compound is a polar, aromatic molecule containing both a weakly acidic indole N-H proton and a more acidic carboxylic acid group.

PropertyThis compound
Molecular Formula C₉H₆BrNO₂[1]
Monoisotopic Mass 238.95819 Da[1]
Molecular Weight 240.05 g/mol [1]
Structure
Key Functional Groups Carboxylic Acid, Indole, Aryl Bromide

Selecting the Optimal Ionization Technique: A Comparative Overview

The choice of ionization technique is critical and depends entirely on the analyte's chemical nature. For a molecule like this compound, "soft" ionization techniques are strongly preferred to minimize premature fragmentation and preserve the molecular ion.

  • Electron Ionization (EI): A hard ionization technique typically used in GC-MS. EI bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[2] This would make it difficult to identify the molecular ion, rendering it unsuitable for this non-volatile, thermally sensitive compound.

  • Atmospheric Pressure Chemical Ionization (APCI): A softer technique than EI, suitable for a range of polarities. However, it relies on gas-phase ion-molecule reactions and is generally more effective for less polar compounds than ESI.[3]

  • Electrospray Ionization (ESI): The ideal choice for this application. ESI is a very soft ionization method that generates ions from a liquid solution, making it perfect for polar, non-volatile, and thermally labile molecules like our target.[4] Given the presence of the carboxylic acid group, which readily deprotonates, Negative Ion Mode ESI is the superior approach .[3][5] It will efficiently generate the [M-H]⁻ ion, providing a strong signal for the intact molecule with high sensitivity.

The Bromine Isotope Pattern: A Definitive Signature

A key feature in the mass spectrum of this compound is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic doublet for any bromine-containing ion, where two peaks of roughly equal intensity are separated by 2 m/z units (the "M" and "M+2" peaks).[8] This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule and its fragments.

Comparative Analysis: this compound vs. 1H-indole-7-carboxylic acid

To fully appreciate the mass spectral characteristics of the target compound, it is instructive to compare it directly with its non-brominated parent structure. The primary differences will be the mass shift of ~78/80 Da due to the bromine atom and the presence of the isotopic doublet.

Table 1: Predicted Mass Spectral Data Comparison

FeatureThis compound 1H-indole-7-carboxylic acid
Molecular Formula C₉H₆BrNO₂C₉H₇NO₂
Monoisotopic Mass 238.958 Da161.048 Da
Expected [M-H]⁻ Ion m/z 237.950 and m/z 239.948 (1:1 ratio)m/z 160.040
Primary Fragment [M-H-CO₂]⁻ m/z 193.956 and m/z 195.954 (1:1 ratio)m/z 116.045

This comparison clearly illustrates how the bromine atom serves as an unambiguous label, simplifying identification. The loss of the bromine radical is also a possible fragmentation pathway under higher collision energy.

Experimental Workflow and Protocol

A robust analysis requires a well-defined workflow from sample preparation to data interpretation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing p1 Weigh Compound (1 mg) p2 Dissolve in Solvent (1 mL 50:50 ACN:H₂O) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.22 µm) into LC Vial p3->p4 lc Inject into UPLC-QTOF MS p4->lc ms Acquire Data (ESI- Negative Mode) lc->ms d1 Extract Ion Chromatogram (EIC) for m/z 237.95 ms->d1 d2 Examine Mass Spectrum d1->d2 d3 Confirm Isotope Pattern & Accurate Mass d2->d3 d4 Perform MS/MS for Fragmentation Analysis d3->d4

Caption: LC-MS workflow for this compound analysis.

Detailed Step-by-Step LC-MS Protocol

This protocol is designed for a standard Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Standard Preparation:

    • Accurately weigh ~1.0 mg of this compound and its non-brominated analog into separate 2 mL vials.

    • Add 1.0 mL of a 50:50 mixture of acetonitrile (ACN) and deionized water to each vial to create 1 mg/mL stock solutions.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Perform a serial dilution to a working concentration of 1 µg/mL using the same solvent mixture.

    • Filter the final solutions through a 0.22 µm PTFE syringe filter into LC-MS vials.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B

  • Mass Spectrometry Conditions (QTOF):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 2.5 kV

    • Sampling Cone: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 450 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Acquisition Range: m/z 50 - 500

    • Data Acquisition: MSᴱ mode to acquire both full scan MS and fragmentation data simultaneously. For targeted fragmentation (MS/MS), select the precursor ion (e.g., m/z 237.95) and apply a collision energy ramp (e.g., 10-40 eV).

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecular ion and gain structural information. The fragmentation of indole derivatives often involves characteristic losses.[9][10] For the [M-H]⁻ ion of this compound, the most probable fragmentation is the neutral loss of carbon dioxide (CO₂), a common pathway for deprotonated carboxylic acids.

Caption: Primary fragmentation of this compound.

This predictable loss of 44 Da from the parent ion provides secondary confirmation of the molecule's identity. The resulting fragment ion at m/z 193.96/195.95 would still display the characteristic 1:1 bromine isotopic pattern, confirming that the lost group did not contain the bromine atom.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-indole-7-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold, combined with the specific placement of a halogen for cross-coupling reactions (the bromine at C5) and a carboxylic acid for amide bond formation or as a pharmacophoric feature (at C7), makes it a crucial intermediate for synthesizing complex therapeutic agents, including kinase inhibitors and antivirals.

The efficiency, scalability, and cost-effectiveness of the synthetic route to this key intermediate are paramount for any research and development program. This guide provides an in-depth comparison of three distinct and viable synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers.

Strategic Overview: Three Paths to a Key Intermediate

The synthesis of a disubstituted indole such as this compound can be approached from several perspectives. The choice of strategy often depends on the availability of starting materials, tolerance for specific reaction conditions, and the desired scale of the synthesis. We will compare the following three logical and field-tested strategies:

  • Route A: Convergent Ring Construction via Leimgruber-Batcho Synthesis. This "build-from-the-ring" approach constructs the indole core from a pre-functionalized benzene derivative, installing all necessary substituents in a highly convergent manner.

  • Route B: Late-Stage Functionalization via Directed ortho-Metalation. This strategy begins with a simpler, commercially available 5-bromoindole and introduces the C7-carboxylic acid group regioselectively using modern organometallic techniques.

  • Route C: Linear Synthesis via Late-Stage Electrophilic Bromination. This classic approach starts with the indole-7-carboxylic acid core and aims to selectively install the bromine atom at the C5 position in a subsequent step.

Route A: Convergent Synthesis via Leimgruber-Batcho

This is arguably the most elegant and efficient route for large-scale production, predicated on the availability of the correctly substituted starting material. The Leimgruber-Batcho indole synthesis is a powerful method that transforms o-nitrotoluenes into indoles.[1][2]

Reaction Scheme

(A chemical reaction scheme showing the two steps of Route A: enamine formation and reductive cyclization followed by saponification)

Workflow Diagram

Route_A_Leimgruber_Batcho start Methyl 2-methyl-3-nitro-5-bromobenzoate enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine ester Methyl 5-bromo-1H-indole-7-carboxylate enamine->ester Reductive Cyclization (e.g., H₂, Pd/C) final This compound ester->final Saponification (e.g., NaOH, H₂O/MeOH)

Caption: Workflow for the Leimgruber-Batcho synthesis route.

Expertise & Rationale

The strategic advantage of this route lies in its convergence. All the required atoms and functional groups are present in the starting material, Methyl 2-methyl-3-nitro-5-bromobenzoate, which is commercially available.[3]

  • Enamine Formation: The reaction of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine is the cornerstone of this method. The methyl group, activated by the ortho-nitro group, is sufficiently acidic to condense with the electrophilic DMF-DMA, forming a highly conjugated enamine.[2] This step transforms the simple methyl group into a vinylogous amine, primed for cyclization.

  • Reductive Cyclization: The power of this step is its tandem nature. A variety of reducing agents can be employed, but catalytic hydrogenation (e.g., using Palladium on carbon) is often preferred for its cleanliness and efficiency. The catalyst reduces the nitro group to an amine. This newly formed aniline then spontaneously attacks the proximal enamine double bond, cyclizing to form the indole ring after the elimination of pyrrolidine. The reaction is driven by the formation of the stable aromatic indole core.

  • Saponification: The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-1H-indole-7-carboxylate

  • To a solution of Methyl 2-methyl-3-nitro-5-bromobenzoate (1.0 eq) in dry DMF (5 mL per gram of starting material), add pyrrolidine (1.5 eq) followed by DMF-DMA (1.5 eq).

  • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used directly in the next step.

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate (10 mL per gram).

  • Add 10% Palladium on carbon (5-10 mol% Pd).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-16 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the Methyl 5-bromo-1H-indole-7-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Route B: Directed ortho-Metalation (DoM)

This route exemplifies a modern approach to regioselective synthesis, building complexity onto a simpler core structure. It relies on the ability of a directing group on the indole nitrogen to control the position of deprotonation, allowing for precise functionalization.[4]

Reaction Scheme

(A chemical reaction scheme showing the three steps of Route B: N-protection, directed lithiation/carboxylation, and deprotection)

Workflow Diagram

Route_B_DoM start 5-Bromoindole protected 5-Bromo-1-(TIPS)-indole start->protected TIPSCl, Imidazole carboxylated 1-(TIPS)-5-Bromo-1H-indole-7-carboxylic acid protected->carboxylated 1. t-BuLi 2. CO₂ (Dry Ice) final This compound carboxylated->final Deprotection (e.g., TBAF)

Caption: Workflow for the Directed ortho-Metalation (DoM) route.

Expertise & Rationale

This strategy is powerful for its high regioselectivity, which circumvents issues often seen in electrophilic substitution reactions on indoles.

  • N-Protection: The choice of protecting group is critical. A bulky triisopropylsilyl (TIPS) group is ideal.[5] It not only protects the acidic N-H proton but, due to its steric hindrance, it effectively blocks the C2 position and directs the organolithium base to deprotonate the sterically accessible C7 position.

  • Directed Lithiation and Carboxylation: The use of a strong, non-nucleophilic base like tert-butyllithium (t-BuLi) at low temperatures allows for the clean deprotonation at C7, forming a lithiated intermediate. This powerful nucleophile can then be "quenched" by an electrophile. Bubbling carbon dioxide gas or, more conveniently, pouring the reaction mixture over crushed dry ice, introduces the carboxylic acid functionality precisely at the C7 position.

  • Deprotection: The silyl protecting group is easily and cleanly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), without affecting other functional groups.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole

  • To a solution of 5-bromoindole (1.0 eq) in dry THF, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 2: Synthesis of 1-(TIPS)-5-Bromo-1H-indole-7-carboxylic acid

  • Dissolve the N-TIPS protected indole (1.0 eq) in dry THF under an argon atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add tert-butyllithium (1.1 eq, typically 1.7 M in pentane) dropwise, maintaining the temperature below -70 °C. A color change is often observed.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, place an excess of crushed dry ice. Rapidly transfer the lithiated indole solution onto the dry ice via cannula.

  • Allow the mixture to warm to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude protected carboxylic acid, which is used directly in the next step.

Step 3: Synthesis of this compound

  • Dissolve the crude protected acid from the previous step in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.2 eq, typically 1.0 M in THF).

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the mixture and purify as described in Route A, Step 2 (acid/base workup) to isolate the final product.

Route C: Late-Stage Electrophilic Bromination

This approach is conceptually the most straightforward but carries significant risk regarding regioselectivity. The indole nucleus is electron-rich and highly susceptible to electrophilic attack, primarily at the C3 position.[6]

Reaction Scheme

(A chemical reaction scheme showing the three steps of Route C: N-protection, electrophilic bromination, and deprotection)

Workflow Diagram

Route_C_Bromination start Indole-7-carboxylic acid protected N-Protected Indole-7-carboxylic acid start->protected Protection (e.g., Boc₂O) brominated N-Protected this compound protected->brominated Bromination (NBS) final This compound brominated->final Deprotection (e.g., TFA)

References

A Comparative Guide to the Biological Activity of Halo-Indoles: Spotlight on 5-Bromo-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1] Halogenation of the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced therapeutic potential.[2] This guide provides an in-depth comparative analysis of the biological activities of various halo-indoles, with a particular focus on the intriguing, yet less explored, 5-Bromo-1H-indole-7-carboxylic acid. We will delve into the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data from peer-reviewed literature.

The Influence of Bromination on Indole's Biological Profile

Bromine substitution on the indole nucleus has been shown to significantly impact a compound's biological activity. This is often attributed to bromine's unique combination of steric and electronic properties, which can influence binding affinity to target proteins and metabolic stability.

Anticancer Activity: A Tale of Isomers

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents.[3] Much of the research has centered on derivatives of 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid, which serve as versatile precursors for the synthesis of potent inhibitors of key signaling pathways in cancer.[4][5]

A prominent mechanism of action for these compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Overactivation of these receptors is a hallmark of many cancers, and their inhibition can lead to cell cycle arrest and apoptosis.[7] For instance, novel hydrazone derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated potent cytotoxic effects against various human cancer cell lines.[8]

Compound Derivative Cancer Cell Line Activity (IC50) Reference
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Liver)14.3 µM[8]
Derivative of 5-bromo-1H-indole-2-carboxylic acid (Compound 3a)HepG2 (Liver)Potent[7]
Derivative of 5-bromo-1H-indole-2-carboxylic acid (Compound 3a)A549 (Lung)Potent[7]
Derivative of 5-bromo-1H-indole-2-carboxylic acid (Compound 3a)MCF-7 (Breast)Potent[7]
5-bromo-7-azaindolin-2-one derivative (Compound 23p)HepG2, A549, Skov-32.357–3.012 μM[9]

While extensive data exists for the 2- and 3-carboxylic acid isomers, there is a notable lack of published biological activity data for This compound itself. However, structure-activity relationship (SAR) studies on related brominated indole derivatives can offer valuable insights. Research on the anti-inflammatory properties of brominated isatins (indole-2,3-diones) has shown that the position of the bromine atom significantly affects activity, with the following trend observed: 5-Br > 6-Br > 7-Br.[10] This suggests that the placement of the bromine atom at the 7-position may result in lower activity compared to the 5-position in certain biological assays. This highlights the critical need for direct experimental evaluation of this compound to fully elucidate its therapeutic potential.

Antimicrobial and Anti-inflammatory Potential

Beyond cancer, bromo-indoles have demonstrated significant antimicrobial and anti-inflammatory activities. For example, 5-bromoindole-2-carboxamides have been synthesized and shown to possess high antibacterial activity against pathogenic Gram-negative bacteria, with some derivatives exhibiting higher potency than standard antibiotics like gentamicin and ciprofloxacin.[11]

In the realm of anti-inflammatory research, brominated indoles isolated from marine molluscs have been identified as potent inhibitors of nitric oxide (NO) and tumour necrosis factor α (TNFα) production in lipopolysaccharide (LPS)-stimulated macrophages.[10] As previously mentioned, the position of the bromine atom is crucial, with 5- and 6-bromo derivatives generally showing higher activity than 7-bromo derivatives.[10]

Comparative Analysis with Other Halo-Indoles

To provide a broader context, it is instructive to compare the biological activities of bromo-indoles with their chloro- and fluoro-substituted counterparts.

Chloro-Indoles: Potent Kinase Inhibitors

Similar to bromo-indoles, chloro-substituted indoles have been extensively investigated for their anticancer properties. Derivatives of 5-chloro-indole-2-carboxylate have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are key drivers in several cancers.[12] The presence of the chlorine atom at the 5-position appears to be favorable for activity, though direct comparative studies with the corresponding bromo-derivatives are often lacking.

Compound Derivative Target Activity (GI50) Reference
5-chloro-indole-2-carboxylate derivative (Compound 5f)EGFRWT/EGFRT790M29 nM[13]
5-chloro-indole-2-carboxylate derivative (Compound 3e)BRAFV600E68 nM (IC50)[14]
Fluoro-Indoles: Exploring Diverse Activities

The introduction of a fluorine atom to the indole ring can significantly alter a molecule's properties due to fluorine's high electronegativity and small size.[15] 5-Fluoro-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry, with its derivatives being explored for a range of therapeutic applications.[15] For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and shown to possess antiviral activity against Herpes Simplex Virus (HSV-1 and HSV-2).[16]

Experimental Protocols

To facilitate further research in this area, we provide generalized, step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of indole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., gentamicin, ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The existing body of research strongly supports the therapeutic potential of halo-indoles, particularly bromo- and chloro-derivatives, as anticancer, antimicrobial, and anti-inflammatory agents. The position and nature of the halogen substituent are critical determinants of biological activity, a key consideration in rational drug design.

While derivatives of 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-1H-indole-3-carboxylic acid have been extensively studied, This compound remains an enigmatic member of this family. Based on SAR trends from related compounds, it is plausible that its biological activity may be attenuated compared to its 5-bromo isomer in certain contexts. However, this remains speculative without direct experimental evidence.

Future research should prioritize the synthesis and comprehensive biological evaluation of this compound and its derivatives. Head-to-head comparative studies against other halo-indole isomers are essential to build a robust understanding of the structure-activity relationships and to unlock the full therapeutic potential of this fascinating class of compounds.

References

A Senior Application Scientist's Guide to the Validation of 5-Bromo-1H-indole-7-carboxylic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-indole-7-carboxylic acid is a pivotal building block in medicinal chemistry and organic synthesis, serving as a precursor for a multitude of biologically active compounds.[1][2] Its structural integrity and purity are paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of downstream drug candidates. This guide provides a comprehensive, field-proven framework for the validation of this compound purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Developed from the perspective of a senior application scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, establishes a self-validating protocol rooted in international standards, and offers a comparative analysis of alternative approaches. The objective is to equip researchers, analytical chemists, and drug development professionals with a robust, reliable, and defensible method for assuring the quality of this critical intermediate. All methodologies are designed to align with the principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[3][4]

The Rationale for Reversed-Phase HPLC

Reversed-phase HPLC is the predominant analytical technique for pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] The choice of RP-HPLC for this compound is based on its molecular properties. The molecule possesses a nonpolar indole core and a polar carboxylic acid group, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. By manipulating the mobile phase composition—specifically its organic content and pH—we can achieve precise control over the retention and elution of the target analyte and any potential impurities. Using a buffer with a pH below the pKa of the carboxylic acid (~4.25) suppresses its ionization, leading to better peak shape and retention.[6]

Primary Analytical Method: A Validated RP-HPLC Protocol

This section details the primary experimental method for determining the purity of this compound.

Experimental Protocol: Step-by-Step

1. Reagent and Solution Preparation:

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in deionized water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in acetonitrile (HPLC grade). Filter through a 0.22 µm membrane filter.

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.

2. Chromatographic Conditions: A summary of the instrumental parameters is provided in the table below. A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities from the main analyte peak.

ParameterCondition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-9.1 min (90-10% B), 9.1-12 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 280 nm[7][8]
Run Time 12 minutes

3. Analytical Workflow: The overall process from sample preparation to final report generation follows a systematic and self-validating sequence, as illustrated below.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Sample & Standard Preparation SST System Suitability Test (5 Replicate Injections) Prep->SST Decision SST Pass? SST->Decision Inject Inject Sample Sequence Decision->Inject Yes Troubleshoot Troubleshoot System (Check Column, Mobile Phase, Instrument) Decision->Troubleshoot No Acquire Data Acquisition Inject->Acquire Integrate Peak Integration & Purity Calculation (% Area) Acquire->Integrate Report Generate Final Report Integrate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation: Ensuring Scientific Integrity

A method is only reliable if it is validated for its intended purpose. The following validation parameters must be assessed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is fit for purpose.[9][10]

  • Specificity: The method's ability to accurately measure the analyte in the presence of expected impurities and degradation products. This is demonstrated by spiking the sample with known related substances (e.g., starting materials, isomers) and performing forced degradation studies (acid, base, peroxide, heat, light) to ensure no co-elution with the main peak.[10]

  • Linearity: Assessed by preparing a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[5]

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). Mean recovery should be within 98.0% to 102.0%.[3]

  • Precision:

    • Repeatability (Intra-assay precision): The precision over a short interval, determined by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.[5]

    • Intermediate Precision: Evaluates within-laboratory variations by having the assay performed by a different analyst on a different day with different equipment. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[3]

  • Robustness: The method's resilience to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999; Baseline resolution > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability criteria are met

System Suitability Testing: The Daily Gatekeeper of Quality

Before any sample analysis can commence, System Suitability Testing (SST) must be performed to verify that the entire chromatographic system—instrument, column, and mobile phase—is operating correctly.[11][12] This is a non-negotiable step that ensures the validity of the data generated on a given day.[13][14]

Table 2: System Suitability Test Parameters and Criteria

SST ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 1.0% for peak area from ≥ 5 replicate injections of the working standard.[13]Confirms the precision of the injector and detector response.
Tailing Factor (Tf) ≤ 2.0 for the main analyte peak.Measures peak symmetry; high tailing can indicate column degradation.
Theoretical Plates (N) ≥ 2000 for the main analyte peak.Measures column efficiency and separation power.
Resolution (Rs) ≥ 2.0 between the main analyte and the closest eluting impurity peak (if present).[15]Ensures that adjacent peaks are sufficiently separated for quantification.

The following decision tree illustrates the logical process for evaluating SST results.

SST Decision Tree Start Perform SST (≥5 Replicate Injections) CheckRSD Is %RSD of Peak Area ≤ 1.0%? Start->CheckRSD CheckTailing Is Tailing Factor ≤ 2.0? CheckRSD->CheckTailing Yes Fail System is Unsuitable: Investigate & Troubleshoot CheckRSD->Fail No CheckPlates Is Plate Count ≥ 2000? CheckTailing->CheckPlates Yes CheckTailing->Fail No CheckResolution Is Resolution (Critical Pair) ≥ 2.0? CheckPlates->CheckResolution Yes CheckPlates->Fail No Pass System is Suitable: Proceed with Analysis CheckResolution->Pass Yes CheckResolution->Fail No

Caption: Decision logic for System Suitability Testing (SST) results.

Comparison with Alternative Methodologies

While the described gradient RP-HPLC method is robust and comprehensive, it is valuable to understand its performance in the context of other analytical alternatives.

MethodPrimary Gradient RP-HPLCAlternative 1: Isocratic RP-HPLCAlternative 2: UHPLC
Principle Mobile phase composition changes over time.Mobile phase composition remains constant.HPLC using columns with <2 µm particles and high-pressure systems.
Analysis Time Moderate (~12 min)Fast (< 5 min)Very Fast (< 3 min)
Resolution Power High; excellent for separating impurities with diverse polarity.Lower; may fail to resolve late-eluting or closely related impurities.Very High; superior peak capacity and resolution.
Solvent Consumption ModerateLowVery Low
Best Use Case Purity profiling, stability testing, and method development. High-throughput screening or routine QC of known, simple samples. Complex mixture analysis, high-throughput labs, and when speed is critical.
Key Consideration Requires careful gradient optimization and re-equilibration.Not suitable for complex samples or unknown impurity profiles.Requires specialized high-pressure instrumentation; more susceptible to clogging.

Conclusion

The validation of purity for a critical intermediate like this compound is a foundational requirement for reliable research and drug development. The gradient reversed-phase HPLC method detailed in this guide provides a robust, sensitive, and specific protocol for this purpose. By adhering to a stringent validation framework based on ICH guidelines and implementing daily system suitability checks, laboratories can ensure the generation of high-quality, defensible data. While faster alternatives like isocratic HPLC and UHPLC exist, the proposed gradient method offers the optimal balance of resolution and reliability required for comprehensive purity analysis, making it the superior choice for ensuring the integrity of this key synthetic building block.

References

A Comparative Guide to Indole-7-Carboxylic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, indole carboxylic acids stand out as a versatile scaffold with significant implications in medicinal chemistry and materials science. Their structural diversity, arising from the position of the carboxyl group on the indole ring, gives rise to a fascinating array of physicochemical and biological properties. This guide provides an in-depth comparative study of indole-7-carboxylic acid and its positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals. Our objective is to present a scientifically rigorous comparison, supported by experimental data, to inform rational design and application of these important molecules.

Introduction to Indole Carboxylic Acid Isomers

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds of therapeutic interest. The attachment of a carboxylic acid group to this core at different positions results in seven distinct positional isomers: indole-1-carboxylic acid, indole-2-carboxylic acid, indole-3-carboxylic acid, indole-4-carboxylic acid, indole-5-carboxylic acid, indole-6-carboxylic acid, and indole-7-carboxylic acid. The electronic and steric environment of the carboxyl group varies significantly with its position, profoundly influencing the molecule's acidity, solubility, reactivity, and, most importantly, its biological activity. Understanding these isomeric differences is paramount for the targeted design of novel therapeutics and functional materials.

Comparative Physicochemical Properties

The position of the carboxyl substituent dramatically alters the electronic distribution within the indole ring, impacting key physicochemical parameters. A comprehensive understanding of these properties is the foundation for predicting the behavior of these isomers in both chemical reactions and biological systems.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
Indole-1-carboxylic acid C₉H₇NO₂161.16-~2.7Soluble in organic solvents.
Indole-2-carboxylic acid C₉H₇NO₂161.16202-2064.44 (predicted)Soluble in ethanol, DMSO, methanol.
Indole-3-carboxylic acid C₉H₇NO₂161.16226-2283.90 (predicted)Soluble in 95% ethanol, methanol.
Indole-4-carboxylic acid C₉H₇NO₂161.16213-214-Soluble in organic solvents.
Indole-5-carboxylic acid C₉H₇NO₂161.16211-213-Soluble in ethanol, DMSO, methanol.
Indole-6-carboxylic acid C₉H₇NO₂161.16235-238-Soluble in organic solvents.
Indole-7-carboxylic acid C₉H₇NO₂161.162024.55 (predicted)Soluble in water.

Causality Behind Property Differences:

  • Acidity (pKa): The pKa is influenced by the proximity of the carboxyl group to the nitrogen atom and the overall electron density of the ring. For instance, indole-1-carboxylic acid, where the carboxyl group is directly attached to the nitrogen, is expected to be more acidic due to the electron-withdrawing nature of the adjacent carbonyl group.

  • Melting Point: The melting point is a reflection of the crystal lattice energy, which is affected by intermolecular forces such as hydrogen bonding and π-π stacking. The ability of the carboxyl group and the indole N-H to participate in hydrogen bonding networks varies between isomers, leading to different melting points.

  • Solubility: The solubility profile is a balance between the hydrophilic nature of the carboxylic acid group and the lipophilic character of the indole ring. The position of the carboxyl group can influence the overall polarity and the effectiveness of solvation.

Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of indole carboxylic acid isomers. Each isomer presents a unique spectral fingerprint.

¹H NMR Spectroscopy

The chemical shifts of the protons on the indole ring are sensitive to the position of the electron-withdrawing carboxyl group. For example, in indole-2-carboxylic acid, the C3-H proton is significantly deshielded compared to other protons on the pyrrole ring. In contrast, for indole-7-carboxylic acid, the protons on the benzene ring, particularly H-6, will experience the most significant downfield shift.

¹³C NMR Spectroscopy

The position of the carboxyl group also influences the chemical shifts of the carbon atoms in the indole ring. The carbonyl carbon itself typically resonates in the range of 165-175 ppm. The carbons closest to the carboxyl group will show the most pronounced shifts.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), and the N-H stretch of the indole ring (around 3300-3500 cm⁻¹). Subtle shifts in these frequencies can be observed depending on the extent of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the indole carboxylic acid isomers will typically show a prominent molecular ion peak (M⁺) at m/z 161. The fragmentation patterns may differ based on the stability of the resulting fragment ions, which is influenced by the position of the carboxyl group. A common fragmentation pathway involves the loss of COOH (45 Da) or H₂O (18 Da).

Synthesis of Indole Carboxylic Acid Isomers: Experimental Protocols

The synthesis of specific indole carboxylic acid isomers often requires distinct strategic approaches. Below are representative protocols for the synthesis of key isomers, highlighting the chemical logic behind the chosen methodologies.

Fischer Indole Synthesis for Indole-2-Carboxylic Acid

The Fischer indole synthesis is a classic and versatile method for preparing indoles. To synthesize indole-2-carboxylic acid, a suitable phenylhydrazone derived from a pyruvate derivative is cyclized under acidic conditions.

Experimental Protocol:

  • Formation of Phenylhydrazone: React phenylhydrazine with pyruvic acid in an acidic medium (e.g., acetic acid) at room temperature. The reaction involves the condensation of the hydrazine with the ketone functionality.

  • Cyclization: Heat the resulting phenylhydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to induce cyclization. This step involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Diagram of Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis A Phenylhydrazine + Pyruvic Acid B Phenylhydrazone Intermediate A->B Condensation C Cyclization (Acid Catalyst, Heat) B->C D Indole-2-carboxylic Acid C->D [3,3]-Sigmatropic Rearrangement & Elimination E Purification D->E F Pure Product E->F

Caption: Workflow for the synthesis of indole-2-carboxylic acid via the Fischer indole synthesis.

Reissert Synthesis for Indole-3-Carboxylic Acid

The Reissert synthesis provides a reliable route to indole-3-carboxylic acids starting from o-nitrotoluene and diethyl oxalate.

Experimental Protocol:

  • Condensation: React o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This Claisen condensation forms an enolate that attacks the oxalate ester.

  • Reductive Cyclization: The resulting o-nitrophenylpyruvic acid ethyl ester is then subjected to reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., Pd/C, H₂). The nitro group is reduced to an amine, which then intramolecularly condenses with the ketone to form the indole ring.

  • Hydrolysis: The resulting indole-3-carboxylic acid ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) followed by acidification.

  • Purification: The final product is purified by recrystallization.

Diagram of Reissert Synthesis Workflow:

Reissert_Synthesis A o-Nitrotoluene + Diethyl Oxalate B o-Nitrophenylpyruvic acid ethyl ester A->B Condensation (Base) C Reductive Cyclization B->C D Indole-3-carboxylic acid ester C->D E Hydrolysis D->E F Indole-3-carboxylic Acid E->F

Caption: Workflow for the synthesis of indole-3-carboxylic acid via the Reissert synthesis.

Comparative Biological Activities

The positional isomerism of indole carboxylic acids leads to a diverse range of biological activities. While a comprehensive head-to-head comparison of all isomers in a single study is rare, a survey of the literature reveals distinct therapeutic potentials for each.

IsomerReported Biological Activities
Indole-1-carboxylic acid Derivatives have been investigated for marine antifouling applications.[2]
Indole-2-carboxylic acid Derivatives have shown potential as HIV-1 integrase inhibitors, PPARgamma modulators, anticancer, and antimicrobial agents.[3][4][5]
Indole-3-carboxylic acid Known as a plant metabolite (auxin). Derivatives exhibit herbicidal, anticancer, and antimicrobial activities.[6][7][8][9]
Indole-4-carboxylic acid Limited specific data, but indole derivatives, in general, are widely studied for various biological activities.
Indole-5-carboxylic acid Derivatives have been explored for their cytotoxic effects against breast cancer cells.[1][10]
Indole-6-carboxylic acid Limited specific data, but the broader class of indole derivatives shows diverse bioactivities.
Indole-7-carboxylic acid Limited specific data, but the broader class of indole derivatives shows diverse bioactivities.

Structure-Activity Relationship Insights:

The position of the carboxylic acid group is critical for receptor binding and enzyme inhibition. For example, in the case of HIV-1 integrase inhibitors derived from indole-2-carboxylic acid, the carboxyl group at the 2-position is crucial for chelating with magnesium ions in the active site of the enzyme. For indole-3-carboxylic acid derivatives acting as auxin mimics, the spatial arrangement of the carboxyl group relative to the indole ring is vital for binding to the TIR1 receptor.[6]

Conclusion and Future Perspectives

This guide has provided a comparative analysis of indole-7-carboxylic acid and its positional isomers, highlighting the profound impact of isomeric variation on their physicochemical and biological properties. While significant research has been conducted on certain isomers, particularly indole-2- and -3-carboxylic acids, there remains a considerable knowledge gap regarding the biological potential of isomers such as indole-1-, -4-, -6-, and -7-carboxylic acids.

Future research should focus on a systematic evaluation of all positional isomers in a range of biological assays to create a comprehensive structure-activity relationship database. Such studies will undoubtedly uncover novel therapeutic leads and provide deeper insights into the chemical biology of this important class of molecules. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable starting point for researchers embarking on the synthesis, characterization, and application of indole carboxylic acid isomers.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 5-Bromo-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 5-Bromo-1H-indole-7-carboxylic acid, a molecule with potential applications in medicinal chemistry, establishing a definitive structural identity is paramount before proceeding with further biological evaluation. This guide provides an in-depth comparison of analytical techniques, grounded in practical insights and experimental data, to ensure the confident structural elucidation of this target molecule.

The inherent complexity of substituted indoles necessitates a multi-faceted analytical approach. A single technique rarely provides sufficient evidence for complete structural confirmation. Instead, a synergistic combination of spectroscopic and analytical methods is employed to build a comprehensive and self-validating dataset. This guide will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis (EA), and the gold standard for absolute structure determination, X-ray Crystallography.

The Analytical Workflow: A Holistic Approach

The confirmation of this compound's structure is not a linear process but rather an integrated workflow. Each technique provides a unique piece of the puzzle, and the collective data should converge to a single, unambiguous structure.

Caption: Integrated workflow for the structural confirmation of synthesized compounds.

Comparative Analysis of Key Analytical Techniques

The following table summarizes the strengths and limitations of each analytical technique in the context of confirming the structure of this compound.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of protons, their chemical environment, and connectivity.Provides detailed information about the proton framework of the molecule.Can have overlapping signals, requiring 2D NMR for full assignment.
¹³C NMR Number of unique carbon atoms and their chemical environment.Complements ¹H NMR by providing the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. Fragmentation pattern gives structural clues.Confirms the molecular formula. The isotopic pattern of bromine is a key identifier.Isomers may have identical molecular weights.
FTIR Spectroscopy Presence of functional groups.Quick and easy method to identify key functional groups like -OH, -NH, C=O, and aromatic C-H bonds.Provides limited information about the overall molecular structure.
Elemental Analysis Percentage composition of C, H, N, and Br.Confirms the empirical formula.Does not distinguish between isomers. Requires a highly pure sample.
X-ray Crystallography Unambiguous 3D structure of the molecule in the solid state.Provides the absolute and definitive structure.Requires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices: ¹H NMR provides a detailed map of the proton environments and their connectivity through spin-spin coupling. ¹³C NMR complements this by revealing the carbon framework. For complex spin systems, as can be expected in a substituted indole, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H
~13.0br s1HCOOH
~7.9d1HH4
~7.7d1HH6
~7.4t1HH2
~6.6t1HH3

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O
~136C7a
~130C3a
~128C2
~125C4
~122C6
~115C5 (C-Br)
~110C7
~103C3

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the carboxylic acid and allow for the observation of the exchangeable N-H and COOH protons.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary):

    • If signal assignment is ambiguous, acquire COSY and HSQC spectra to establish H-H and C-H correlations, respectively.

Caption: Logical relationships in NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of the molecular weight and, consequently, the elemental composition of a molecule.

Causality Behind Experimental Choices: For this compound, HRMS is critical to confirm the molecular formula C₉H₆BrNO₂. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units.

Expected Mass Spectrum Data:

  • Molecular Formula: C₉H₆BrNO₂

  • Monoisotopic Mass: 238.9582 g/mol [1]

  • Key Fragmentation Pattern: A prominent fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in a fragment ion with m/z corresponding to C₈H₅BrN.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.

Causality Behind Experimental Choices: For this compound, FTIR is used to confirm the presence of the carboxylic acid (-COOH), the N-H of the indole ring, and the aromatic C-H bonds.

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration
3400-3300N-H stretch (indole)
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
1600-1450C=C stretch (aromatic)
~1300C-O stretch (carboxylic acid)
~800C-H bend (aromatic)

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

The Definitive Confirmation: X-ray Crystallography

While the combination of spectroscopic and analytical techniques described above provides a very high degree of confidence in the structure, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional model of the molecule.

Causality Behind Experimental Choices: When absolute certainty of the molecular structure, including the precise arrangement of atoms in space, is required, X-ray crystallography is the method of choice. It is particularly valuable for resolving any ambiguities that may arise from spectroscopic data.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: The most challenging step is often growing a single crystal of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Conclusion

The structural confirmation of a synthesized compound like this compound is a critical step in the research and development pipeline. A rigorous and multi-technique approach, as outlined in this guide, is essential to ensure the scientific integrity of subsequent studies. By combining the detailed connectivity information from NMR, the precise molecular formula from HRMS, the functional group identification from FTIR, and, when necessary, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their synthesized molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Bromo-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-1H-indole-7-carboxylic acid. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. This document is designed to be a trusted resource, offering procedural guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.

  • Serious Eye Damage/Irritation : Causes serious eye irritation.

  • Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust.[1]

It is imperative to conduct a thorough risk assessment for any experiment involving this compound, considering the quantities used, the nature of the procedure, and the potential for aerosolization.

Table 1: Hazard Summary

Hazard TypeDescriptionPrimary Routes of Exposure
Acute Health Effects May cause skin, eye, and respiratory tract irritation. Harmful if ingested.Inhalation, Skin Contact, Eye Contact, Ingestion
Chronic Health Effects No specific long-term effects are known, but exposure should always be minimized.Repeated or prolonged exposure
Fire and Explosion Combustible solid. Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2]Heat, sources of ignition
Reactivity Incompatible with strong oxidizing agents and strong acids.[3]Contact with incompatible materials

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure.[4][5] The minimum required PPE for handling this compound is outlined below.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentStandard/SpecificationRationale
Torso/Body Chemical-resistant lab coat.[5][6]Fire-resistant material recommended if working with flammable solvents.Protects clothing and skin from splashes and spills.
Eyes/Face Safety goggles with side shields.[6] A face shield should be worn in addition to goggles when there is a significant splash risk.[5]ANSI Z87.1 compliant.[7]Protects against chemical splashes, dust, and flying debris.
Hands Chemical-resistant gloves (e.g., Nitrile).[5][7]Check manufacturer's compatibility chart for specific solvents used.Prevents skin contact with the chemical. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[7]
Feet Closed-toe shoes.[5]Substantial, non-porous material.Protects feet from spills and dropped objects.
Respiratory NIOSH-approved respirator (e.g., N95 for powders).[5][8]Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient.Prevents inhalation of harmful dust particles.

Engineering Controls: Containing the Hazard

Primary containment through engineering controls is the most effective way to minimize exposure.

  • Chemical Fume Hood : All weighing and handling of powdered this compound and its solutions should be conducted in a certified chemical fume hood.[9] This is crucial to prevent the inhalation of dust and vapors. The fume hood should have an average face velocity between 80 and 120 feet per minute (fpm).[10][11]

  • Ventilation : Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[8]

  • Safety Shower and Eyewash Station : An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[12]

Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into the experimental workflow.

Preparation:

  • Designate a Work Area : Cordon off and label a specific area within the chemical fume hood for the handling of this compound.

  • Assemble Materials : Before starting, gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Verify Fume Hood Operation : Check the fume hood's certification sticker and airflow monitor to ensure it is functioning correctly.[13]

Weighing and Transfer:

  • Don PPE : Put on all required personal protective equipment.

  • Work Within the Fume Hood : Perform all manipulations at least six inches inside the sash of the fume hood.[14]

  • Minimize Dust : Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.

  • Close Containers : Promptly and securely close the primary container after dispensing the required amount.

Dissolution and Reaction:

  • Add to Solvent : Slowly add the solid to the solvent to avoid splashing.

  • Maintain Containment : Keep all containers capped or covered when not actively in use.

  • Avoid Incompatible Materials : Do not store or mix with strong oxidizing agents or strong acids.[3][15]

Post-Handling:

  • Decontamination : Clean all glassware and equipment that came into contact with the chemical.

  • Surface Cleaning : Wipe down the work surface within the fume hood with an appropriate solvent.

  • Waste Disposal : Dispose of all contaminated materials according to the operational plan outlined in the next section.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[16]

Operational and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Halogenated Waste Stream : this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[17][18]

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[19][20]

  • Container Management : Use compatible, leak-proof containers for waste collection. The original chemical container is often a suitable choice.[20] Keep waste containers closed except when adding waste.[17]

Spill Management:

  • Alert Personnel : Immediately notify others in the area.

  • Evacuate if Necessary : For large or uncontrolled spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill : For minor spills, and if it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for powders or acidic solutions.

  • Clean-Up :

    • Solid Spills : Carefully sweep up the material, avoiding dust generation, and place it in the halogenated waste container.[2]

    • Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the halogenated waste container.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Procedure:

  • Labeling : Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[17]

  • Storage : Store the sealed waste container in a designated secondary containment area away from incompatible materials while awaiting pickup.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[21] Do not dispose of this chemical down the drain or in the regular trash.[19]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_spill Spill Response prep_start Start: Experiment Planned risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Gather & Inspect PPE risk_assessment->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check weigh Weigh & Transfer Solid hood_check->weigh dissolve Dissolve/Use in Reaction weigh->dissolve spill Spill Occurs weigh->spill decontaminate Decontaminate Equipment & Surfaces dissolve->decontaminate dissolve->spill segregate Segregate Halogenated Waste decontaminate->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Secondary Containment label_waste->store_waste dispose Arrange Professional Disposal store_waste->dispose end End: Procedure Complete dispose->end alert Alert Personnel spill->alert contain Contain Spill alert->contain cleanup Clean Up & Decontaminate contain->cleanup cleanup->segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-indole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-indole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.